CcD1
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
QNNICKTTSKHFKGLCFADSKCRKVCIQEDKFEDGHCSKLQRKCLCTKNC |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Cyclin D1 in Orchestrating Cell Cycle Progression: A Technical Guide
For Immediate Release
[City, State] – October 29, 2025 – This in-depth technical guide provides a comprehensive overview of the function of Cyclin D1 in the cell cycle, tailored for researchers, scientists, and drug development professionals. Cyclin D1, a key regulatory protein, is pivotal in driving the transition from the G1 to the S phase of the cell cycle. Its activity is tightly controlled by a complex network of signaling pathways, and its dysregulation is a hallmark of numerous cancers. This document delves into the molecular mechanisms of Cyclin D1 action, presents quantitative data on its activity, and provides detailed experimental protocols for its study.
Core Function of Cyclin D1 in G1/S Phase Transition
Cyclin D1 is a critical regulator of the G1 phase of the cell cycle, acting as a sensor for extracellular mitogenic signals.[1] Its synthesis is induced by various growth factors and it accumulates in the nucleus during the G1 phase.[2] The primary function of Cyclin D1 is to form a complex with and activate cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[3] This activation is a rate-limiting step for entry into the S phase.[4]
The active Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma protein (pRb).[5] In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for DNA replication.[4] Phosphorylation by the Cyclin D1-CDK4/6 complex causes a conformational change in pRb, leading to the release of E2F.[4] Liberated E2F then activates the transcription of target genes, such as those encoding Cyclin E, Cyclin A, and enzymes essential for DNA synthesis, ultimately driving the cell past the restriction point and into the S phase.[4][6]
Interestingly, recent studies suggest that Cyclin D1-CDK4/6 mediates the mono-phosphorylation of pRb in early G1 phase, which is composed of 14 independent isoforms.[7] The subsequent hyper-phosphorylation of pRb, which leads to full inactivation, is carried out by the Cyclin E-CDK2 complex.[7]
Upstream Regulation of Cyclin D1
The expression and activity of Cyclin D1 are tightly regulated by a multitude of signaling pathways, ensuring that cell proliferation is coupled to appropriate extracellular cues. Key pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Growth factor signaling through receptors like EGFR and PDGFR activates the Ras-Raf-MEK-ERK cascade. Activated ERK can phosphorylate and activate transcription factors such as c-Fos and c-Jun (components of AP-1), which in turn bind to the Cyclin D1 promoter and drive its transcription.[1]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, also activated by growth factors, leads to the activation of Akt. Akt can promote Cyclin D1 expression through multiple mechanisms, including the inhibition of Glycogen Synthase Kinase 3β (GSK3β), which normally phosphorylates Cyclin D1, marking it for degradation.
-
Wnt/β-catenin Pathway: In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of target genes, including CCND1 (the gene encoding Cyclin D1).
-
JAK/STAT Pathway: Cytokines binding to their receptors can activate Janus kinases (JAKs), which then phosphoryrate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs dimerize, translocate to the nucleus, and can directly bind to the Cyclin D1 promoter to induce its expression.
-
Notch Signaling Pathway: Upon ligand binding, the Notch receptor is cleaved, and its intracellular domain (NICD) translocates to the nucleus. There, it forms a complex with the CSL (CBF1/Su(H)/Lag-1) transcription factor to activate the expression of target genes, which can include CCND1.
dot
Caption: Upstream signaling pathways converge to regulate Cyclin D1 expression.
Downstream Effects of Cyclin D1 Activation
The primary downstream effect of Cyclin D1-CDK4/6 activation is the phosphorylation of pRb, leading to the activation of E2F-mediated transcription. This initiates a cascade of events that propel the cell into S phase.
dot
Caption: Cyclin D1-CDK4/6 phosphorylates pRb, releasing E2F to drive G1/S transition.
Quantitative Data on Cyclin D1 Activity
Precise quantification of Cyclin D1 levels and its associated kinase activity is crucial for understanding its role in both normal physiology and disease.
| Parameter | Value | Cell Type/System | Reference |
| Specific Activity of Recombinant Human Cyclin D1/CDK4 | 12-16 nmol/min/mg | Baculovirus-infected Sf9 cells | Sigma-Aldrich |
| Specific Activity of Recombinant Human Cyclin D1/CDK4 | 14 nmol/min/mg | Baculovirus-infected Sf9 cells | Abcam |
| Cyclin D1 Protein Levels | Peak in G1, low in S phase | Normal diploid human fibroblasts | [2] |
| Cyclin D1-CDK4/6 Kinase Activity | Constitutively active in early G1 | Contact-arrested early G1 phase cells | [7] |
| pRb Phosphorylation | Exclusively mono-phosphorylated in early G1 | Synchronized normal cells | [7] |
Experimental Protocols
Western Blotting for Cyclin D1 Detection
This protocol describes the detection of Cyclin D1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin D1 (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an appropriate imaging system.
-
dot
References
The Role of Carotenoid Cleavage Dioxygenase 1 in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Carotenoid Cleavage Dioxygenase 1 (CCD1), a key enzyme in plant secondary metabolism. It details this compound's function, its impact on carotenoid and apocarotenoid levels, the experimental protocols for its study, and its role in complex signaling pathways.
Core Function and Significance of this compound
Carotenoid Cleavage Dioxygenase 1 (this compound) is a non-heme, iron-dependent enzyme that plays a crucial role in the biosynthesis of apocarotenoids. These cleavage products of carotenoids and xanthophylls are a diverse group of secondary metabolites with significant biological functions, including roles as signaling molecules, pigments, and aroma compounds. This compound is primarily located in the cytoplasm and is capable of cleaving a variety of carotenoid substrates at the 9,10 and/or 9',10' double bonds. This promiscuous substrate specificity allows this compound to generate a wide array of apocarotenoid products, contributing to the metabolic diversity of plants.
The activity of this compound has profound implications for plant development, stress responses, and interactions with the environment. For instance, the enzymatic products of this compound, such as β-ionone, are major contributors to the characteristic aroma of many flowers and fruits, playing a vital role in attracting pollinators and seed dispersers. Other this compound-derived apocarotenoids function as signaling molecules in various physiological processes, including shoot branching and root development.
Quantitative Impact of this compound on Plant Metabolites
The genetic modification of this compound expression has provided significant insights into its in vivo function. The following tables summarize the quantitative changes in carotenoid and apocarotenoid levels observed in various plant species where this compound has been overexpressed or silenced.
Table 1: Effect of this compound Silencing/Knockout on Apocarotenoid Volatiles
| Plant Species | Genotype | Apocarotenoid | Change Relative to Wild Type | Reference |
| Petunia hybrida | This compound RNAi | β-ionone | ~90% decrease | |
| Rosa hybrida | This compound antisense | β-ionone | 75% decrease | |
| Arabidopsis thaliana | This compound knockout | β-ionone | Not detected | |
| Solanum lycopersicum (Tomato) | This compound knockout | Geranylacetone | Significant decrease | |
| Oryza sativa (Rice) | This compound mutant | β-ionone | Drastic reduction |
Table 2: Effect of this compound Overexpression on Apocarotenoid Levels
| Plant Species | Genotype | Apocarotenoid | Change Relative to Wild Type | Reference |
| Solanum lycopersicum (Tomato) | This compound overexpression | β-ionone | ~5-fold increase | |
| Solanum tuberosum (Potato) | This compound overexpression | β-ionone | Significant increase | |
| Nicotiana tabacum | This compound overexpression | β-ionone | Up to 10-fold increase |
Table 3: Impact of this compound Modification on Carotenoid Substrates
| Plant Species | Genotype | Carotenoid | Change Relative to Wild Type | Reference |
| Arabidopsis thaliana | This compound knockout | β-carotene | ~1.5-fold increase | |
| Arabidopsis thaliana | This compound knockout | Lutein | ~1.3-fold increase | |
| Solanum lycopersicum (Tomato) | This compound overexpression | β-carotene | ~30% decrease | |
| Solanum lycopersicum (Tomato) | This compound overexpression | Lutein | ~25% decrease |
Key Experimental Protocols
This section provides detailed methodologies for the core experiments used to characterize this compound function.
In Vitro this compound Enzyme Assay
This protocol is designed to determine the activity and substrate specificity of the this compound enzyme.
-
Protein Expression and Purification:
-
The full-length coding sequence of this compound is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His).
-
The construct is transformed into a suitable expression host, typically E. coli BL21(DE3).
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1.0 mM, followed by incubation at 16-25°C for 12-18 hours.
-
Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication.
-
The recombinant this compound protein is purified from the soluble fraction using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
The purity and concentration of the protein are determined by SDS-PAGE and a Bradford assay, respectively.
-
-
Enzyme Reaction:
-
The standard reaction mixture (1 mL total volume) contains: 100 mM HEPES buffer (pH 7.5), 1 mM FeSO₄, 4 mM sodium ascorbate, 20 µg/mL catalase, and 5-10 µM of the carotenoid substrate.
-
The carotenoid substrate (e.g., β-carotene, zeaxanthin, lutein) is dissolved in a minimal amount of acetone and emulsified in the reaction buffer with 0.2% (w/v) Tween 80.
-
The reaction is initiated by adding 10-50 µg of the purified this compound protein.
-
The mixture is incubated at 30°C for 1-4 hours in the dark with gentle shaking.
-
The reaction is stopped by adding an equal volume of ethyl acetate.
-
-
Product Extraction and Analysis:
-
The reaction products are extracted twice with ethyl acetate.
-
The combined organic phases are dried under a stream of nitrogen.
-
The residue is redissolved in a suitable solvent (e.g., acetonitrile or hexane).
-
The cleavage products are analyzed by HPLC with a C18 column and a UV/Vis detector or by GC-MS for volatile products.
-
Gene Expression Analysis by qRT-PCR
This protocol quantifies the transcript levels of the this compound gene.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
The qRT-PCR reaction is performed in a 10-20 µL volume containing: 1X SYBR Green Master Mix, 0.2-0.5 µM of each gene-specific primer (forward and reverse), and the cDNA template.
-
The PCR program typically consists of an initial denaturation step at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
A melt curve analysis is performed at the end of the PCR to verify the specificity of the amplification.
-
The relative expression of the this compound gene is calculated using the 2-ΔΔCt method, with a constitutively expressed gene (e.g., actin or ubiquitin) as an internal control.
-
Analysis of Volatile Apocarotenoids by GC-MS
This protocol is used for the identification and quantification of volatile products of this compound activity.
-
Volatile Collection:
-
Volatiles are collected from plant tissues (e.g., flowers, fruits) using headspace solid-phase microextraction (SPME).
-
A known amount of tissue is placed in a sealed glass vial.
-
An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30 min to 2 hours) at a controlled temperature (e.g., 40°C).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is inserted into the injection port of the GC-MS system for thermal desorption of the collected volatiles.
-
The separation of compounds is typically achieved on a non-polar capillary column (e.g., DB-5ms).
-
The GC oven temperature program is optimized to separate the compounds of interest (e.g., initial temperature of 40°C held for 2 min, then ramped at 5°C/min to 250°C).
-
The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
-
Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification is performed by comparing the peak area of the compound of interest with that of an internal standard.
-
Signaling Pathways and Regulatory Networks
This compound is integrated into complex regulatory networks that control plant development and stress responses. The following diagrams illustrate these relationships.
Caption: Substrate flow and product formation by this compound.
Caption: A typical experimental workflow for this compound characterization.
Caption: Simplified regulatory pathway of this compound and its product zaxinone.
Conclusion and Future Directions
Carotenoid Cleavage Dioxygenase 1 is a pivotal enzyme in plant secondary metabolism, responsible for the production of a wide range of biologically active apocarotenoids. Its role in generating aroma compounds has significant ecological and commercial implications, while its production of signaling molecules like zaxinone integrates it into the complex regulatory networks governing plant development and stress responses.
Future research in this field is likely to focus on several key areas:
-
Elucidation of Substrate Specificity: A deeper understanding of the structural basis for this compound's substrate promiscuity will be crucial for metabolic engineering applications.
-
Regulatory Networks: Further investigation into the upstream regulators of this compound expression and the downstream targets of its apocarotenoid products will provide a more complete picture of its role in plant biology.
-
Biotechnological Applications: The manipulation of this compound expression holds promise for enhancing the flavor and fragrance of crops, as well as for modulating plant architecture and stress tolerance.
The continued study of this compound is essential for advancing our fundamental understanding of plant metabolism and for developing new strategies for crop improvement and the production of valuable natural products.
cDC1 lineage commitment and development pathways
An In-Depth Technical Guide to Conventional Type 1 Dendritic Cell (cDC1) Lineage Commitment and Development
Introduction
Conventional type 1 dendritic cells (cDC1s) are a specialized subset of antigen-presenting cells essential for initiating cytotoxic T lymphocyte (CTL) responses against intracellular pathogens and tumors.[1] Their unique ability to cross-present exogenous antigens on MHC class I molecules makes them a focal point of research in immunology and oncology. Understanding the intricate molecular pathways that govern their development from hematopoietic stem cells (HSCs) is crucial for harnessing their therapeutic potential. This guide provides a detailed overview of the key transcription factors, signaling pathways, and developmental milestones that define cDC1 lineage commitment.
The cDC1 Developmental Pathway
The journey from a hematopoietic stem cell to a mature cDC1 is a multi-step process characterized by the progressive restriction of developmental potential. This process primarily occurs in the bone marrow, where HSCs give rise to a cascade of increasingly committed progenitors.
The developmental trajectory begins with the common myeloid progenitor (CMP), which differentiates into the macrophage and DC progenitor (MDP).[2] The MDP is a key branching point, giving rise to both monocytes and the common DC progenitor (CDP).[2] The CDP has lost monocyte potential and is the immediate precursor to both plasmacytoid DCs (pDCs) and conventional DCs (cDCs).[2][3] CDPs then differentiate into pre-cDCs, which migrate from the bone marrow to peripheral tissues where they give rise to the two major cDC lineages: cDC1 and cDC2.[2]
Key Transcription Factors in cDC1 Lineage Commitment
A consortium of transcription factors orchestrates the expression of genes that define the cDC1 lineage. The interplay between these factors is critical at multiple stages of development, from progenitor commitment to the maintenance of the mature cDC1 identity.
IRF8 (Interferon Regulatory Factor 8) is considered the master regulator of cDC1 development.[4] It is required at multiple stages, from the CDP to the mature cDC1.[4] High levels of IRF8 are associated with the specification of pDCs and cDC1s.[4] In committed cDC1s, continuous IRF8 expression is necessary to maintain their identity and prevent conversion into cDC2-like cells.[4]
BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3) is another indispensable factor for cDC1 development.[1] BATF3 cooperates with IRF8 to activate the cDC1-specific transcriptional program.[5] Mice lacking Batf3 are deficient in cDC1s and show impaired CD8+ T cell responses to tumors and viral infections.[1] BATF3 functions during cDC1 lineage commitment, in part by maintaining the expression of IRF8.[1]
NFIL3 (Nuclear Factor, Interleukin 3 Regulated) acts upstream of IRF8 and is essential for the development of CD8α+ cDCs, a subset of cDC1s.[6]
Id2 (Inhibitor of DNA binding 2) is required for cDC1 development and is thought to function by antagonizing inhibitors of the cDC1 lineage.
Zeb2 (Zinc Finger E-Box Binding Homeobox 2) acts as a negative regulator of cDC1 development. Zeb2 represses Id2, and its downregulation is necessary for commitment to the cDC1 lineage.[7]
References
- 1. Determinant roles of dendritic cell-expressed Notch Delta-like and Jagged ligands on anti-tumor T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Bone marrow dendritic cells regulate hematopoietic stem/progenitor cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Additional Analysis of Effects of Young Barley Leaf Powder on Immune Function—A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study [scirp.org]
An In-depth Technical Guide to the Core of Cyclin D1 (CCND1) Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and regulation of the Cyclin D1 gene (CCND1), a pivotal regulator of cell cycle progression and a key player in oncogenesis. This document delves into the genomic architecture of CCND1, the intricate mechanisms governing its expression at the transcriptional, post-transcriptional, and post-translational levels, and provides detailed experimental protocols for its study.
Structure of the Human Cyclin D1 Gene (CCND1) and Protein
The human CCND1 gene is located on the long arm of chromosome 11 at position 11q13.3.[1] The canonical transcript spans a significant genomic region and is composed of 5 exons and 4 introns.[2] The gene encodes the Cyclin D1 protein, a key regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6).
Genomic and Transcript Structure
The structure of the canonical CCND1 gene, including the lengths of its exons and introns, is summarized below. An alternative transcript, designated Cyclin D1b, is generated through the retention of intron 4, leading to a truncated protein with distinct functional properties. This alternative splicing event is influenced by a common G/A single nucleotide polymorphism (SNP) at position 870 (rs61752599) within exon 4.
| Feature | Start (GRCh38.p14) | End (GRCh38.p14) | Length (bp) |
| Exon 1 | 69,641,156 | 69,641,368 | 213 |
| Intron 1 | 69,641,369 | 69,646,236 | 4,868 |
| Exon 2 | 69,646,237 | 69,646,410 | 174 |
| Intron 2 | 69,646,411 | 69,649,835 | 3,425 |
| Exon 3 | 69,649,836 | 69,649,958 | 123 |
| Intron 3 | 69,649,959 | 69,651,349 | 1,391 |
| Exon 4 | 69,651,350 | 69,651,574 | 225 |
| Intron 4 | 69,651,575 | 69,652,829 | 1,255 |
| Exon 5 | 69,652,830 | 69,654,474 | 1,645 |
Cyclin D1 Protein Domains
The Cyclin D1 protein is a 295-amino acid polypeptide with several well-defined functional domains that are critical for its role in cell cycle regulation and transcriptional modulation.
| Domain/Motif | Amino Acid Position | Function |
| Retinoblastoma (Rb) protein binding motif | N-terminus | Mediates interaction with the Rb tumor suppressor protein. |
| Cyclin box domain | Central region | Essential for binding to and activating CDK4 and CDK6. |
| LxxLL motif | C-terminus | Facilitates interaction with nuclear hormone receptors. |
| PEST sequence | C-terminus | Rich in proline, glutamic acid, serine, and threonine; targets the protein for degradation. |
| Threonine 286 (Thr286) | C-terminus | Phosphorylation at this site triggers nuclear export and subsequent proteasomal degradation. |
Regulation of Cyclin D1 Expression and Activity
The expression and activity of Cyclin D1 are tightly regulated at multiple levels to ensure proper cell cycle progression. Dysregulation of these control mechanisms is a common feature in many human cancers.
Transcriptional Regulation
The CCND1 promoter is a hub for the integration of various mitogenic and anti-mitogenic signals. It contains a multitude of binding sites for transcription factors that are downstream effectors of key signaling pathways.
Several major signaling pathways converge on the CCND1 promoter to drive its transcription in response to extracellular cues such as growth factors.
The promoter region of CCND1 is densely populated with binding sites for a variety of transcription factors. The precise locations of some of these key regulatory elements are detailed in the table below.
| Transcription Factor | Binding Site Location (relative to TSS) |
| AP-1 | -954 |
| NF-κB | -860 |
| E2F | -400 |
| SP1 | -143, -110 |
| CREB/ATF2 | -57 |
Post-Transcriptional Regulation by MicroRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in the post-transcriptional regulation of gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. The long 3'-UTR of the CCND1 mRNA contains binding sites for several miRNAs that have been experimentally validated to regulate its expression.
| MicroRNA |
| miR-15a |
| miR-16-1 |
| miR-17-5p |
| miR-20a |
| miR-106b |
| miR-193b |
| miR-34a |
Post-Translational Regulation and Protein Stability
The stability of the Cyclin D1 protein is tightly controlled, with a half-life of approximately 30 minutes under normal conditions.[3][4] This rapid turnover is primarily mediated by the ubiquitin-proteasome system. Phosphorylation of Cyclin D1 at Threonine 286 (Thr286) by glycogen synthase kinase 3β (GSK3β) serves as a signal for its nuclear export and subsequent ubiquitination and degradation.[5] Other post-translational modifications, such as O-GlcNAcylation, have also been shown to modulate Cyclin D1 stability.[3][4]
| Modification | Effect on Cyclin D1 |
| Phosphorylation (Thr286) | Promotes nuclear export and proteasomal degradation. |
| Ubiquitination | Targets the protein for degradation by the proteasome. |
| O-GlcNAcylation | Increases protein stability by reducing ubiquitination.[3][4] |
| SUMOylation | May influence protein stability and localization. |
Quantitative Data on Cyclin D1 Expression in Cancer
Overexpression of Cyclin D1 is a hallmark of a wide range of human cancers, often correlating with tumor progression and poor prognosis. The table below summarizes the frequency of Cyclin D1 overexpression in several cancer types.
| Cancer Type | Frequency of Overexpression |
| Breast Cancer | ~50%[6][7] |
| Non-Small Cell Lung Cancer | 18-76%[8] |
| Colorectal Cancer | High expression is common |
| Mantle Cell Lymphoma | Constitutively overexpressed due to t(11;14) translocation |
| Head and Neck Squamous Cell Carcinoma | Frequently overexpressed |
| Ovarian Cancer | Frequently overexpressed, associated with chemoresistance[6] |
Key Experimental Protocols for Studying CCND1
This section provides detailed methodologies for three key experiments commonly used to investigate the regulation of CCND1.
Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding to the CCND1 Promoter
This protocol details the steps to determine the in vivo association of a specific transcription factor with the CCND1 promoter.
Materials:
-
Formaldehyde (16% solution)
-
Glycine (2.5 M)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Sonicator
-
Antibody specific to the transcription factor of interest
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers specific for the CCND1 promoter region of interest
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
qPCR Analysis: Perform quantitative real-time PCR using primers designed to amplify a specific region of the CCND1 promoter. Analyze the data to determine the enrichment of the target sequence in the immunoprecipitated sample compared to the IgG control.
Luciferase Reporter Assay for CCND1 Promoter Activity
This protocol is used to measure the transcriptional activity of the CCND1 promoter in response to various stimuli.
Materials:
-
Luciferase reporter plasmid containing the CCND1 promoter upstream of the luciferase gene
-
Control plasmid (e.g., Renilla luciferase for dual-luciferase assays)
-
Cell line of interest
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Plasmid Construction: Clone the desired fragment of the human CCND1 promoter into a luciferase reporter vector.
-
Cell Transfection: Co-transfect the cell line of interest with the CCND1 promoter-luciferase construct and a control plasmid.
-
Cell Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., growth factor, small molecule inhibitor).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different treatment conditions.
Western Blotting for Cyclin D1 Protein Detection
This protocol describes the detection and quantification of Cyclin D1 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1 (e.g., rabbit anti-human Cyclin D1)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Cyclin D1 is a tightly regulated and critically important protein in cell cycle control. Its multifaceted regulation at the genomic, transcriptional, post-transcriptional, and post-translational levels provides numerous points for potential therapeutic intervention. A thorough understanding of the structure and regulatory mechanisms of CCND1 is essential for the development of novel strategies to target its dysregulation in cancer and other proliferative disorders. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate biology of this key oncogene.
References
- 1. Cyclin D1 - Wikipedia [en.wikipedia.org]
- 2. CCND1 cyclin D1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bosterbio.com [bosterbio.com]
- 6. A new generation of JASPAR, the open-access repository for transcription factor binding site profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JASPAR 2022: the 9th release of the open-access database of transcription factor binding profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architects of Immunity: A Technical Guide to the Core Transcription Factors Driving cDC1 Differentiation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the key transcription factors that govern the differentiation of conventional type 1 dendritic cells (cDC1s), a critical immune cell subset for orchestrating anti-tumor and anti-viral immunity. This guide provides an in-depth overview of the core regulatory network, presents quantitative data on the impact of these factors, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction: The Significance of cDC1s
Conventional type 1 dendritic cells are a specialized subset of antigen-presenting cells uniquely equipped for cross-presentation, a process by which they can present exogenous antigens on MHC class I molecules to activate cytotoxic CD8+ T cells. This capability makes them indispensable for generating effective immune responses against tumors and intracellular pathogens. Understanding the molecular machinery that drives the development of cDC1s from their hematopoietic progenitors is therefore of paramount importance for the development of novel immunotherapies. This guide delineates the roles of the core transcription factors that act as master regulators of cDC1 lineage commitment and differentiation.
The Core Transcriptional Regulators of cDC1 Differentiation
The differentiation of cDC1s is a tightly orchestrated process governed by a network of key transcription factors. The interplay between these factors ensures the commitment of hematopoietic progenitors to the cDC1 lineage and their subsequent maturation. The core transcription factors identified to date are Interferon Regulatory Factor 8 (IRF8), Basic Leucine Zipper ATF-Like Transcription Factor 3 (BATF3), Nuclear Factor, Interleukin 3 Regulated (NFIL3), Inhibitor of DNA Binding 2 (ID2), and Zinc Finger E-Box Binding Homeobox 2 (ZEB2).
-
IRF8: Often considered the master regulator of cDC1 development, IRF8 is essential for the specification of the cDC1 lineage from the common dendritic cell progenitor (CDP).[1][2] Its expression is tightly regulated by distinct enhancers at different developmental stages.[3]
-
BATF3: This transcription factor works in concert with IRF8 to drive cDC1 commitment.[1] BATF3 is crucial for the expression of genes that define the cDC1 identity and function, including the chemokine receptor XCR1.
-
NFIL3: Acting upstream of other key factors, NFIL3 is required for the specification of cDC1 progenitors.[4][5] It initiates a transcriptional cascade that promotes the cDC1 fate.[4]
-
ID2: A helix-loop-helix protein that inhibits the function of E-protein transcription factors. In cDC1 development, ID2 acts to suppress alternative cell fates, thereby promoting cDC1 lineage commitment.[6][7]
-
ZEB2: This transcription factor acts as a repressor of the cDC1 lineage.[8][9] Its downregulation is a critical step in allowing the cDC1 developmental program to proceed.[4]
Quantitative Impact of Core Transcription Factors on cDC1 Populations
The indispensable role of these transcription factors is underscored by quantitative data from loss-of-function and gain-of-function studies in murine models. The following table summarizes the observed effects on cDC1 populations upon genetic manipulation of these key regulators.
| Transcription Factor | Experimental Model | Tissue | Effect on cDC1 Population | Reference |
| IRF8 | Irf8 knockout | Spleen | Complete absence of cDC1s | [1] |
| BATF3 | Batf3 knockout | Spleen | Drastic reduction or complete absence of cDC1s | [1] |
| NFIL3 | Nfil3 knockout | Spleen | Absence of cDC1s | [4][5] |
| ID2 | Id2 knockout | Spleen | Marked reduction in the CD8α+ cDC1 subset | [6] |
| ZEB2 | Zeb2 knockout (in CD11c+ cells) | Spleen | Over 2-fold increase in cDC1s | [4] |
| ZEB2 | Zeb2 overexpression (in CD11c+ cells) | Spleen | Reduction in cDC1s | [8] |
Signaling Pathways Orchestrating cDC1 Differentiation
The expression and activity of the core transcription factors are regulated by upstream signaling pathways initiated by cytokines and other extracellular cues. The Flt3L and TGF-β signaling pathways are two of the most critical pathways in this process.
Flt3L Signaling Pathway
The cytokine Fms-like tyrosine kinase 3 ligand (Flt3L) is a non-redundant factor for the development of cDCs.[10][11] Binding of Flt3L to its receptor, Flt3 (CD135), on hematopoietic progenitors triggers a signaling cascade that is essential for the survival, proliferation, and differentiation of CDPs and their commitment to the cDC lineage.[10][11]
Caption: Flt3L signaling pathway in cDC1 differentiation.
TGF-β Signaling and its Interplay with ID2
Transforming growth factor-beta (TGF-β) signaling has a multifaceted role in dendritic cell development.[12][13][14] In the context of cDC1 differentiation, TGF-β has been shown to induce the expression of ID2.[6] This induction of ID2 is a key event that helps to solidify the cDC1 lineage choice by repressing developmental programs of other lineages.
Caption: TGF-β signaling induces ID2 to promote cDC1 commitment.
Experimental Protocols
A deep understanding of the roles of these transcription factors has been made possible through a combination of powerful molecular and cellular biology techniques. This section provides an overview of the key experimental protocols used in the field.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic binding sites of transcription factors, providing direct evidence of their regulatory targets.
Experimental Workflow for ChIP-seq:
Caption: A generalized workflow for a ChIP-seq experiment.
Detailed Methodologies:
A detailed protocol for transcription factor ChIP-seq can be found in various publications and commercial kits. A generalized protocol involves the following key steps:
-
Cell Preparation: Isolate a pure population of cDC1s or their progenitors using fluorescence-activated cell sorting (FACS).
-
Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the antibody-bead complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are enriched for the transcription factor binding. Motif analysis can then be performed to identify the DNA sequence motifs that the transcription factor recognizes.
RNA-sequencing (RNA-seq)
RNA-seq is a powerful technique for profiling the transcriptome of a cell population, allowing for the identification of genes that are differentially expressed during cDC1 differentiation.
Detailed Methodologies:
-
RNA Extraction: Isolate high-quality total RNA from purified cDC1 progenitors and mature cDC1s.
-
Library Preparation:
-
mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA.
-
RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Alignment: The reads are aligned to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated between different cell populations.
-
Flow Cytometry
Flow cytometry is an essential tool for the identification, quantification, and isolation of cDC1s and their progenitors based on the expression of specific cell surface and intracellular markers.
Detailed Methodologies:
-
Cell Staining:
-
Prepare a single-cell suspension from the tissue of interest (e.g., bone marrow, spleen).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. Key markers for identifying murine cDC1s include CD11c, MHCII, XCR1, and CD24. For progenitors, markers such as Lin-, c-Kit, Flt3, and SIRPα are used to define different progenitor populations.
-
For intracellular staining of transcription factors, cells are first fixed and permeabilized before incubation with the specific antibody.
-
-
Data Acquisition: The stained cells are run on a flow cytometer, where lasers excite the fluorophores, and detectors measure the emitted light.
-
Data Analysis (Gating): A sequential gating strategy is applied to the data to isolate the cell population of interest. This involves creating a series of two-dimensional plots and drawing gates to include or exclude cells based on their fluorescence intensity for different markers.
Conclusion and Future Directions
The identification and characterization of the core transcription factors IRF8, BATF3, NFIL3, ID2, and ZEB2 have provided a foundational understanding of the molecular mechanisms driving cDC1 differentiation. This knowledge is not only crucial for basic immunology research but also holds immense potential for the development of novel cancer immunotherapies and vaccines. Future research will likely focus on further elucidating the complex interplay between these transcription factors, identifying additional regulatory elements and signaling pathways, and translating this fundamental knowledge into clinical applications to enhance cDC1 function for therapeutic benefit. The detailed experimental protocols and visualized pathways presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Nfil3–Zeb2–Id2 pathway imposes Irf8 enhancer switching during cDC1 development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. RePub, Erasmus University Repository: The transcription factor Zeb2 regulates development of conventional and plasmacytoid DCs by repressing Id2 [repub.eur.nl]
- 9. The transcription factor Zeb2 regulates development of conventional and plasmacytoid DCs by repressing Id2 [scite.ai]
- 10. Cell-autonomous FLT3L shedding via ADAM10 mediates conventional dendritic cell development in mouse spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Flt3L/Flt3 Axis in Dendritic Cell Biology and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of TGF-beta signaling in dendritic cell tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-beta1 regulation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The TGF-β superfamily in dendritic cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclin D1 in the G1 to S Phase Transition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transition from the G1 to the S phase of the cell cycle is a critical checkpoint for cellular proliferation, governed by a complex network of regulatory proteins. Central to this process is Cyclin D1, a key sensor of extracellular signals that integrates mitogenic cues to drive a cell's commitment to DNA replication.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which Cyclin D1, in partnership with its associated cyclin-dependent kinases (CDKs), orchestrates the G1/S transition. We will explore the upstream signaling pathways that regulate Cyclin D1 expression, its core function in the phosphorylation of the Retinoblastoma protein (Rb), its CDK-independent roles, and its dysregulation in cancer. This document includes detailed experimental protocols for studying Cyclin D1 function and structured data tables for easy reference.
Core Mechanism: The Cyclin D1-CDK4/6-Rb-E2F Axis
The primary role of Cyclin D1 in cell cycle progression is to act as a regulatory subunit for CDK4 and CDK6.[2][3] In response to mitogenic stimuli, Cyclin D1 levels rise, leading to the formation of active Cyclin D1-CDK4/6 holoenzymes.[3][4] This complex is the primary driver for initiating the phosphorylation of the Retinoblastoma tumor suppressor protein (pRb).[5][6][7]
Key Steps:
-
Complex Formation: Mitogen-induced synthesis of Cyclin D1 allows it to bind to and activate CDK4 and CDK6.[3][8]
-
Rb Phosphorylation: The active Cyclin D1-CDK4/6 complex initiates the phosphorylation of pRb.[6][9][10] This initial phosphorylation "un-represses" pRb.
-
E2F Release: Phosphorylated pRb undergoes a conformational change, causing it to release the E2F family of transcription factors, to which it is normally bound.[5][10][11]
-
S-Phase Gene Transcription: Once liberated, E2F transcription factors activate the expression of a suite of genes necessary for S-phase entry, including Cyclin E, Cyclin A, and enzymes required for DNA replication.[6][7][12]
-
Positive Feedback Loop: The newly synthesized Cyclin E binds to CDK2, forming a Cyclin E-CDK2 complex that further hyper-phosphorylates pRb, creating a positive feedback loop that makes the transition into S-phase irreversible.[7][13] This point of no return is known as the restriction point.[13][14]
In addition to its action on pRb, the Cyclin D1-CDK4/6 complex contributes to S-phase entry by sequestering the CDK inhibitors p21CIP1 and p27KIP1.[2][15][16] This sequestration prevents them from inhibiting the Cyclin E-CDK2 complex, thus further promoting its activity and ensuring robust progression into S phase.[2][15][16]
Regulation of Cyclin D1
Cyclin D1 levels are tightly controlled at both the transcriptional and post-translational levels to ensure that cell cycle entry is a carefully regulated process.
Transcriptional Regulation
The expression of the CCND1 gene (which encodes Cyclin D1) is induced by a wide range of extracellular signals, primarily through the Ras/MAPK and PI3K/Akt signaling pathways.[1][17] These pathways activate a host of transcription factors that bind to the CCND1 promoter.
-
Key Signaling Pathways:
-
MAPK Pathway: Activates transcription factors like AP-1 (Fos/Jun).[1][3]
-
PI3K/Akt Pathway: Can lead to the activation of NF-κB and β-catenin/TCF.[1][18]
-
Wnt Pathway: Stabilizes β-catenin, which acts as a transcription factor for CCND1.[1][5]
-
JAK-STAT Pathway: Activated by cytokines, leading to STAT transcription factor binding on the CCND1 promoter.[3][18]
-
Post-Translational Regulation and Degradation
While Cyclin D1 levels rise during G1, they must be rapidly degraded as the cell enters S phase to allow for proper DNA replication.[2][19] The primary mechanism for Cyclin D1 degradation is through the ubiquitin-proteasome system. This process is initiated by the phosphorylation of Cyclin D1 on threonine 286 (Thr286) by glycogen synthase kinase-3β (GSK3β).[2][16] This phosphorylation event marks Cyclin D1 for ubiquitylation and subsequent degradation by the 26S proteasome, ensuring its levels fall at the G1/S boundary.[2]
Summary of Key Regulatory Proteins
The G1 to S phase transition is controlled by a network of interacting proteins. The table below summarizes the core components.
| Protein | Class | Primary Function in G1/S Transition | Interaction with Cyclin D1 |
| Cyclin D1 | Cyclin | Regulatory subunit of CDK4/6; senses mitogenic signals.[2][3] | Forms active complex with CDK4/6. |
| CDK4 / CDK6 | Cyclin-Dependent Kinase | Catalytic subunit; phosphorylates pRb.[3][10] | Activated by binding to Cyclin D1. |
| pRb | Tumor Suppressor | Sequesters E2F, blocking S-phase gene transcription.[7][8] | Phosphorylated and inactivated by Cyclin D1-CDK4/6. |
| E2F | Transcription Factor | Activates transcription of genes required for S-phase.[6][11] | Released upon pRb phosphorylation. |
| Cyclin E | Cyclin | Regulatory subunit of CDK2; drives cells past the restriction point.[7][13] | Transcription is activated by E2F, which is released by Cyclin D1 activity. |
| CDK2 | Cyclin-Dependent Kinase | Catalytic subunit; hyper-phosphorylates pRb.[7] | Activity is indirectly promoted by Cyclin D1-mediated sequestration of p21/p27. |
| p21CIP1 / p27KIP1 | CDK Inhibitor (CKI) | Inhibit Cyclin-CDK complexes.[2][15] | Sequestered and inhibited by the Cyclin D1-CDK4/6 complex. |
Experimental Protocols
Investigating the function of Cyclin D1 requires a variety of molecular biology techniques. Here we provide standard protocols for Western Blotting to assess protein levels and Co-Immunoprecipitation to study protein-protein interactions.
Western Blotting for Cyclin D1 Expression
This protocol allows for the detection and quantification of Cyclin D1 protein levels in cell or tissue lysates.
Methodology:
-
Sample Preparation (Cell Lysis):
-
Wash cultured cells twice with ice-cold PBS.[20]
-
Lyse cells by adding ice-cold RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.[20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[20]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Collect the supernatant, which contains the total protein lysate.[20]
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA protein assay or Bradford assay to ensure equal loading of samples.[20]
-
-
SDS-PAGE:
-
Mix a calculated volume of lysate (e.g., 20-40 µg of total protein) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[20]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[20]
-
Load the samples onto a polyacrylamide gel (e.g., 10-12% for Cyclin D1, which is ~36 kDa).[5][21]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[22]
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cyclin D1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[22]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[22]
-
Final Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
Co-Immunoprecipitation (Co-IP) for Cyclin D1-CDK4 Interaction
This protocol is used to determine if Cyclin D1 and a putative partner protein (e.g., CDK4) physically associate within the cell.
Methodology:
-
Cell Lysis:
-
Lyse cells using a non-denaturing lysis buffer (e.g., Tris-based buffer with 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[23]
-
Prepare the cell lysate as described in the Western Blotting protocol (Step 1), ensuring conditions are gentle to maintain protein-protein interactions.
-
-
Pre-Clearing (Optional but Recommended):
-
Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody targeting the "bait" protein (e.g., anti-Cyclin D1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[23] A control using a non-specific IgG of the same isotype is critical.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[23]
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This step is crucial to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and dissociate the complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant using Western Blotting, probing separate blots with antibodies against the "bait" (Cyclin D1) and the suspected "prey" (CDK4). A band for CDK4 in the Cyclin D1 IP lane (but not the IgG control) indicates an interaction.
-
Cyclin D1 in Cancer and Drug Development
Dysregulation of Cyclin D1 expression is a hallmark of many human cancers, including breast cancer, lymphoma, and squamous cell carcinomas.[5][24][25] Overexpression, often due to gene amplification or upstream pathway mutations, leads to constitutive CDK4/6 activity, uncontrolled pRb phosphorylation, and persistent cell proliferation.[9][17]
This central role has made the Cyclin D1-CDK4/6 axis a prime target for cancer therapy.[14] The development of selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) has revolutionized the treatment of certain cancers, particularly ER-positive breast cancer.[11][14] These drugs function by binding to the ATP-binding pocket of CDK4/6, preventing the formation of an active complex with Cyclin D1 and thereby blocking the phosphorylation of pRb and inducing a G1 cell cycle arrest.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin D1 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Functions of cyclin D1 as an oncogene and regulation of cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Transcriptional regulation of the cyclin D1 gene at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Atox1-cyclin D1 loop activity is critical for survival of tumor cells with inactivated TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Natural Substrates of Carotenoid Cleavage Dioxygenase 1 In Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key enzyme in the biosynthesis of apocarotenoids, a diverse class of bioactive molecules derived from the oxidative cleavage of carotenoids. These products play crucial roles in plant development, stress responses, and the flavor and fragrance of many fruits and flowers. In the animal kingdom, this compound activity is fundamental for the production of vitamin A. This technical guide provides a comprehensive overview of the known natural substrates of this compound in vivo, detailing the ongoing scientific discussion regarding its primary targets within the cellular environment. We present quantitative data on substrate levels in wild-type and mutant organisms, outline detailed experimental protocols for the characterization of this compound activity, and provide visual representations of the key signaling pathways and experimental workflows.
Introduction
Carotenoid Cleavage Dioxygenase 1 (this compound) is a non-heme, iron(II)-dependent enzyme that catalyzes the oxidative cleavage of carbon-carbon double bonds within the polyene backbone of carotenoids and apocarotenoids.[1] Unlike most other plant CCDs which are localized in plastids, this compound is a cytosolic enzyme.[1] This subcellular localization presents a central question in understanding its function, as its primary C40 carotenoid substrates are synthesized and stored within plastids. This has led to a significant debate in the field regarding the true in vivo substrates of this compound.
Two main hypotheses are currently under investigation:
-
The C40 Substrate Hypothesis: This model posits that C40 carotenoids are transported from the plastids to the cytosol, where they are cleaved by this compound.
-
The C27 Apocarotenoid Substrate Hypothesis: This model suggests a two-step process where a plastid-localized CCD, such as CCD7, first cleaves a C40 carotenoid to produce a C27 apocarotenoid.[2] This C27 intermediate is then exported to the cytosol to be further processed by this compound.[2]
This guide will explore the evidence for both hypotheses and provide researchers with the necessary background and methodologies to investigate this compound function in their own systems.
In Vivo Substrates of this compound
This compound exhibits broad substrate specificity, cleaving a variety of linear and cyclic carotenoids and apocarotenoids.[1] The primary cleavage sites are the 9,10 and 9',10' double bonds, though cleavage at the 5,6 (5',6') positions has also been reported.[2][3]
Known Natural Substrates Include:
-
β-Carotene: A C40 bicyclic carotenoid, cleavage of which at the 9,10 and 9',10' positions yields two molecules of the C13 volatile β-ionone and a C14 dialdehyde.[4] β-ionone is a significant contributor to the aroma of many flowers and fruits.[5]
-
Lycopene: A C40 acyclic carotenoid, cleavage at the 5,6 position produces 6-methyl-5-hepten-2-one (MHO), a key flavor compound in tomato.
-
Zeaxanthin: A C40 bicyclic xanthophyll. In vitro assays have shown that some this compound orthologs can cleave zeaxanthin, while others show no detectable activity.[6]
-
Lutein: A C40 bicyclic xanthophyll.
-
Violaxanthin and Neoxanthin: C40 bicyclic xanthophylls.
Quantitative Data on Substrate Levels
The in vivo activity of this compound can be inferred by analyzing the accumulation of its substrates in mutant or silenced organisms. The following table summarizes the carotenoid content in a quadruple Arabidopsis thaliana mutant (chy1chy2lut2lut5), which lacks the ability to synthesize lutein and has reduced levels of β,β-xanthophylls, leading to an accumulation of β-carotene. While this is not a direct measure of cleavage efficiency, it provides valuable in vivo data on how the manipulation of carotenoid biosynthesis pathways affects the levels of potential this compound substrates.
| Carotenoid | Wild-Type (nmol/g fresh weight) | chy1chy2lut2lut5 Mutant (nmol/g fresh weight) | Fold Change |
| β-Carotene | 0.35 ± 0.03 | 1.35 ± 0.12 | +3.86 |
| Lutein | 0.85 ± 0.05 | Not Detected | - |
| Violaxanthin | 0.30 ± 0.02 | 0.05 ± 0.01 | -6.00 |
| Neoxanthin | 0.25 ± 0.02 | 0.03 ± 0.01 | -8.33 |
| Zeaxanthin | 0.05 ± 0.01 | 0.10 ± 0.02 | +2.00 |
| Antheraxanthin | 0.03 ± 0.01 | 0.02 ± 0.01 | -1.50 |
Data adapted from Dall'Osto et al. (2012).[7]
Experimental Protocols
In Vivo Analysis of this compound Activity in E. coli
This protocol describes a common method for assessing the substrate specificity of this compound by expressing the enzyme in E. coli strains engineered to produce specific carotenoids.
Materials:
-
E. coli strains engineered to produce specific carotenoids (e.g., β-carotene, lycopene, zeaxanthin).
-
Expression vector containing the this compound gene of interest.
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Organic solvents (e.g., acetone, methanol, ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system with a C30 column and a photodiode array (PDA) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for volatile analysis.
Methodology:
-
Transformation: Transform the E. coli strain producing the desired carotenoid substrate with the expression vector containing the this compound gene.
-
Culture and Induction: Grow the transformed E. coli in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8. Induce this compound expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 12-16 hours at a lower temperature (e.g., 16-20°C).
-
Extraction of Carotenoids and Apocarotenoids:
-
Harvest the cells by centrifugation.
-
Extract the pigments by resuspending the cell pellet in acetone and vortexing vigorously.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Repeat the extraction until the pellet is colorless.
-
Partition the pigments into an organic solvent like ethyl acetate or diethyl ether.
-
Dry the organic phase under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methyl tert-butyl ether).
-
Inject the sample into an HPLC system equipped with a C30 reverse-phase column.
-
Use a gradient of solvents (e.g., methanol, methyl tert-butyl ether, and water) to separate the carotenoids and their cleavage products.
-
Identify and quantify the compounds by comparing their retention times and absorption spectra with authentic standards.
-
-
GC-MS Analysis of Volatiles:
-
For the analysis of volatile products like β-ionone, use headspace solid-phase microextraction (HS-SPME) of the bacterial culture or a liquid-liquid extraction.
-
Analyze the extracted volatiles by GC-MS.
-
Identify compounds based on their mass spectra and retention indices compared to standards.
-
Quantification of Carotenoids and Apocarotenoids in Plant Tissues
This protocol outlines the extraction and analysis of carotenoids and apocarotenoids from plant material.
Materials:
-
Plant tissue (e.g., leaves, flowers, fruits).
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Organic solvents (e.g., acetone, methanol, ethyl acetate, hexane).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
HPLC system with a C30 column and PDA detector.
-
UHPLC-MS/MS for sensitive apocarotenoid analysis.
Methodology:
-
Sample Preparation:
-
Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Extract the powdered tissue with a cold solvent mixture, typically acetone or methanol, often containing an antioxidant like butylated hydroxytoluene (BHT).
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant and repeat the extraction process until the pellet is colorless.
-
-
Phase Partitioning:
-
Combine the supernatants and add an equal volume of a non-polar solvent like ethyl acetate or hexane and a saturated NaCl solution to facilitate phase separation.
-
Collect the upper organic phase containing the carotenoids and apocarotenoids.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Saponification (Optional):
-
To de-esterify xanthophylls, the extract can be saponified using a methanolic potassium hydroxide solution. This step is crucial for accurate quantification of certain xanthophylls.
-
-
Analysis:
-
Dry the final extract under a stream of nitrogen and redissolve in a known volume of a suitable solvent for HPLC or UHPLC-MS/MS analysis.
-
Separate and quantify the compounds as described in the previous protocol, using appropriate standards for calibration.
-
Signaling Pathways and Experimental Workflows
Proposed in vivo Biosynthesis of Apocarotenoids by this compound
The following diagram illustrates the two competing hypotheses for the in vivo generation of C13 and C14 apocarotenoids by this compound.
Caption: Competing models for this compound substrate cleavage in vivo.
Experimental Workflow for Identifying this compound Substrates
This diagram outlines a typical experimental workflow for identifying and validating the in vivo substrates of this compound.
Caption: Workflow for in vivo substrate identification of this compound.
β-Ionone Signaling in Plant Defense
β-Ionone, a product of this compound-mediated cleavage of β-carotene, has been shown to act as a signaling molecule in plant defense, enhancing resistance to necrotrophic fungi like Botrytis cinerea.
Caption: β-ionone signaling pathway in plant defense.
Conclusion and Future Directions
The identity of the primary in vivo substrates of this compound remains an active area of research. While in vitro studies demonstrate a broad substrate range, in vivo evidence, particularly from studies involving genetic manipulation, points towards a more complex picture where C27 apocarotenoids may play a more significant role than previously thought. The development of more sensitive analytical techniques and the use of advanced genetic tools will be crucial in definitively answering this question.
For researchers in drug development, a thorough understanding of this compound's substrate specificity and the biological activities of its products is essential. The apocarotenoids generated by this compound are not merely metabolic byproducts but are active signaling molecules with potential applications in agriculture and medicine. Future research should focus on:
-
Quantitative in vivo kinetic studies: To determine the turnover rates of this compound with different substrates within a cellular context.
-
Subcellular localization of substrates and enzyme: Advanced imaging techniques could help visualize the co-localization of this compound with its potential substrates.
-
Elucidation of transport mechanisms: Identifying the transporters responsible for moving carotenoids and apocarotenoids between the plastid and cytosol is critical.
-
Exploring the signaling networks of apocarotenoids: A deeper understanding of the downstream targets and physiological effects of this compound products will open up new avenues for therapeutic and agricultural applications.
This guide provides a solid foundation for researchers entering this exciting field and highlights the key questions that will drive future discoveries in the world of carotenoid metabolism.
References
- 1. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of carotenoid cleavage dioxygenase 1 (this compound) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Identifying Murine Conventional Dendritic Cell Type 1 (cDC1) Populations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key surface markers and methodologies used to identify and isolate conventional type 1 dendritic cell (cDC1) populations in mice. cDC1s are a critical subset of dendritic cells renowned for their superior ability to cross-present antigens to CD8+ T cells, making them a key target in vaccine development and cancer immunotherapy.[1][2][3]
Core Surface Markers for Murine cDC1 Identification
The identification of cDC1s relies on a multi-marker panel to distinguish them from other immune cell types, particularly cDC2s, plasmacytoid dendritic cells (pDCs), and macrophages.[4] The expression of these markers can vary between lymphoid and non-lymphoid tissues.
| Marker | Other Names | Positive/Negative Marker | Function/Significance | Expression Level on cDC1 | Tissue Specificity |
| XCR1 | Positive | Chemokine receptor; considered the most specific lineage marker for cDC1s.[2][5][6] Its expression is dependent on the transcription factor Batf3.[2][5] | High | Universal (Lymphoid & Non-lymphoid) | |
| CLEC9A | DNGR-1 | Positive | C-type lectin receptor that recognizes F-actin exposed by necrotic cells, facilitating cross-presentation.[7][8][9] | High | Universal (Lymphoid & Non-lymphoid) |
| CD24 | Heat Stable Antigen (HSA) | Positive | Adhesion molecule; high expression is characteristic of cDC1s compared to cDC2s.[10][11][12] | High | Universal (Lymphoid & Non-lymphoid) |
| CD8α | Positive | Co-receptor; a classic marker for identifying cDC1s within lymphoid tissues.[10] | High | Lymphoid Tissues (e.g., Spleen, Lymph Nodes) | |
| CD103 | Integrin αE | Positive | Adhesion molecule; marks cDC1s in non-lymphoid tissues and migratory cDC1s.[4] | High | Non-lymphoid Tissues (e.g., Skin, Gut) |
| CD205 | DEC-205 | Positive | C-type lectin receptor involved in antigen uptake.[13] | High | Universal (Lymphoid & Non-lymphoid) |
| CADM1 | IGSF4A/SynCAM1/Necl2 | Positive | Cell adhesion molecule. | Positive | Universal (Lymphoid & Non-lymphoid) |
| CD11c | Integrin αX | Positive (General DC) | A general marker for conventional dendritic cells.[4] | High | Universal (Lymphoid & Non-lymphoid) |
| MHC Class II | I-A/I-E | Positive (General DC) | Essential for antigen presentation to CD4+ T cells; expressed on all conventional DCs.[4] | High | Universal (Lymphoid & Non-lymphoid) |
| SIRPα | CD172a | Negative | Signal regulatory protein used to distinguish cDC1s from cDC2s, which express it at high levels.[10][11][12] | Low/Negative | Universal (Lymphoid & Non-lymphoid) |
| CD11b | Integrin αM | Negative | A key marker for cDC2s; cDC1s are typically negative or low.[14] | Negative | Universal (Lymphoid & Non-lymphoid) |
| F4/80 | Negative | Macrophage marker used to exclude macrophage populations during gating.[4] | Negative | Universal (Lymphoid & Non-lymphoid) |
Experimental Protocol: Isolation and Flow Cytometric Identification of Murine Splenic cDC1s
This protocol outlines a standard procedure for preparing a single-cell suspension from a mouse spleen and subsequently identifying the cDC1 population using flow cytometry.
1. Materials and Reagents:
-
Mouse Spleen: Freshly harvested.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Enzymes: Collagenase D (1 mg/mL), DNase I (20 U/mL).
-
Buffers: PBS, ACK Lysing Buffer.
-
Cell Strainers: 70 µm.
-
Antibodies: A panel of fluorescently-conjugated antibodies for flow cytometry (see table below for a suggested panel).
-
Viability Dye: e.g., Propidium Iodide (PI) or 7-AAD.
-
Fc Block: Anti-mouse CD16/CD32 antibody.
2. Spleen Dissociation and Single-Cell Suspension Preparation:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold RPMI media.
-
Mince the spleen into small pieces using sterile scissors and forceps.[15]
-
Transfer the tissue fragments to a 50 mL conical tube containing a dissociation solution of Collagenase D and DNase I in RPMI.
-
Incubate at 37°C for 30 minutes with gentle agitation.[15]
-
Stop the enzymatic digestion by adding media containing FBS.
-
Gently pass the dissociated tissue through a 70 µm cell strainer to create a single-cell suspension.[15]
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Resuspend the pellet in ACK Lysing Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding a large volume of media and centrifuge again.
-
Resuspend the final cell pellet in FACS buffer (PBS with 2% FBS) and count the cells.
3. Antibody Staining for Flow Cytometry:
-
Adjust the cell concentration to 1x10^7 cells/mL in FACS buffer.
-
Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Prepare a cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations. A typical panel for identifying splenic cDC1s would include:
-
Lineage/Dump Channel (e.g., PE-Cy5): CD3, CD19, B220, NK1.1, Ly-6G/Ly-6C (Gr-1) to exclude T cells, B cells, NK cells, and granulocytes.
-
Macrophage Exclusion: F4/80 (e.g., APC-Cy7).
-
General DC Markers: CD11c (e.g., PE-Cy7), MHCII (e.g., APC).
-
cDC1/cDC2 Discrimination: CD11b (e.g., BV605), SIRPα (e.g., PE).
-
cDC1 Specific Markers: XCR1 (e.g., PerCP-eFluor 710), CD8α (e.g., FITC), CD24 (e.g., BV421).
-
-
Add the antibody cocktail to the cells and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
4. Flow Cytometry Gating Strategy:
The following workflow outlines a hierarchical gating strategy to isolate the cDC1 population from a prepared splenocyte suspension.
Caption: Flow cytometry gating workflow for identifying murine splenic cDC1s.
Developmental Pathway of Murine cDC1s
The development of cDC1s from hematopoietic progenitors in the bone marrow is a tightly regulated process orchestrated by a specific set of transcription factors. A high level of Interferon Regulatory Factor 8 (IRF8) is central to the cDC1 developmental program.[1][16] This process is critically dependent on the transcription factors Batf3, Id2, and Nfil3.[1][16][17] The selective absence of cDC1s in mice deficient in these factors underscores their essential role in this lineage commitment.[16]
Caption: Key transcription factors driving murine cDC1 development.
References
- 1. Genetic models of human and mouse dendritic cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Presenting XCR1+ Dendritic Cells as Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Frontiers | Expression of XCR1 Characterizes the Batf3-Dependent Lineage of Dendritic Cells Capable of Antigen Cross-Presentation [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | DNGR-1, a Dendritic Cell-Specific Sensor of Tissue Damage That Dually Modulates Immunity and Inflammation [frontiersin.org]
- 8. DNGR-1, a Dendritic Cell-Specific Sensor of Tissue Damage That Dually Modulates Immunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identification of Two Subsets of Murine DC1 Dendritic Cells That Differ by Surface Phenotype, Gene Expression, and Function [frontiersin.org]
- 11. Identification of Two Subsets of Murine DC1 Dendritic Cells That Differ by Surface Phenotype, Gene Expression, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-Specific Factors Differentially Regulate the Expression of Antigen-Processing Enzymes During Dendritic Cell Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Activation of Splenic cDC1 and cDC2 Cell Subsets following Poxvirus Infection of BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dendritic Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development, Diversity, and Function of Dendritic Cells in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
Upstream Regulators of Cyclin D1 Expression in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D1, encoded by the CCND1 gene, is a critical regulator of cell cycle progression, particularly during the G1 to S phase transition. Its overexpression is a frequent event in breast cancer, occurring in over 50% of cases, and is associated with increased cell proliferation and tumor growth.[1][2] The aberrant expression of Cyclin D1 is not solely due to gene amplification but is also intricately controlled by a network of upstream signaling pathways and regulatory molecules. Understanding these upstream regulators is paramount for the development of targeted therapies aimed at mitigating the oncogenic effects of Cyclin D1 in breast cancer.
This technical guide provides a comprehensive overview of the primary upstream regulators of Cyclin D1 expression in breast cancer, including key signaling pathways, transcription factors, and microRNAs. It offers detailed experimental protocols for studying these regulatory mechanisms and presents quantitative data to illustrate the impact of these regulators on Cyclin D1 levels.
Core Signaling Pathways Regulating Cyclin D1
Multiple signaling pathways converge on the CCND1 gene to modulate its transcription and subsequent protein expression. The following sections detail the most critical of these pathways in the context of breast cancer.
Estrogen Receptor (ER) Signaling
In estrogen receptor-positive (ER+) breast cancer, which accounts for the majority of cases, the estrogen-progesterone receptor pathway is a dominant driver of Cyclin D1 expression.[3][4][5] Upon binding to estradiol, the estrogen receptor alpha (ERα) translocates to the nucleus and acts as a transcription factor. While the CCND1 promoter lacks a classical estrogen response element (ERE), ERα is recruited to the promoter through interactions with other DNA-binding transcription factors, such as AP-1 (a heterodimer of c-Jun and c-Fos or ATF-2) and E2F.[6][7][8] This recruitment leads to the transcriptional activation of the CCND1 gene.[6]
HER2 Signaling
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant subset of breast cancers and is a potent activator of downstream signaling cascades that promote cell proliferation. The HER2 pathway upregulates Cyclin D1 expression primarily through the activation of the MAPK/ERK and PI3K/Akt signaling pathways.[9][10] Inhibition of HER2 signaling has been shown to downregulate Cyclin D1 expression.[9]
Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway plays a crucial role in both normal development and carcinogenesis. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of target genes, including CCND1.[11][12][13] The CCND1 promoter contains a consensus LEF-1 binding site.[11]
PI3K/Akt/mTOR Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This pathway can be activated by various receptor tyrosine kinases, including HER2 and the insulin-like growth factor receptor (IGFR). Activated Akt can promote Cyclin D1 expression through multiple mechanisms. One key mechanism is the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β). GSK3β normally phosphorylates Cyclin D1, targeting it for proteasomal degradation. By inhibiting GSK3β, Akt stabilizes Cyclin D1 protein. Furthermore, the mTOR branch of this pathway can enhance the translation of Cyclin D1 mRNA.[14][15]
MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of growth factor receptor signaling. Activated ERK can translocate to the nucleus and phosphorylate and activate transcription factors such as AP-1, which in turn can bind to the CCND1 promoter and drive its transcription.[8]
Transcription Factor Regulation of the CCND1 Promoter
Several key transcription factors are responsible for integrating signals from the aforementioned pathways to directly regulate the transcription of the CCND1 gene.
-
AP-1 (Activator Protein-1): This transcription factor, typically a heterodimer of proteins from the Jun and Fos families, binds to a specific AP-1 site in the CCND1 promoter. Its activity is stimulated by the MAPK/ERK pathway and is also crucial for estrogen receptor-mediated transcription of CCND1.[7][8]
-
β-catenin/TCF/LEF: As the terminal step of the canonical Wnt signaling pathway, the complex of β-catenin and TCF/LEF transcription factors binds to specific sites on the CCND1 promoter to activate its transcription.[16][17]
-
E2F Transcription Factors: While primarily known for their role in activating S-phase genes, certain E2F family members can also contribute to the regulation of Cyclin D1 expression. The CCND1 promoter contains an E2F-responsive site, and AP-1 blockade has been shown to decrease the binding of E2F1 to this site.[8]
MicroRNA-Mediated Regulation of Cyclin D1
MicroRNAs (miRNAs) are small non-coding RNAs that post-transcriptionally regulate gene expression, typically by binding to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of Cyclin D1 in breast cancer.
-
miR-17-5p and miR-20a: These miRNAs are part of the miR-17-92 cluster and have been shown to directly target the 3'-UTR of Cyclin D1 mRNA, leading to decreased protein levels and subsequent inhibition of breast cancer cell proliferation.[18]
-
miR-17-5p: Further studies have confirmed the role of miR-17-5p in regulating the expression of multiple cancer-associated genes in breast cancer cells.[19][20]
Quantitative Data on the Regulation of Cyclin D1 Expression
The following tables summarize quantitative data from various studies, illustrating the impact of different upstream regulators on Cyclin D1 expression in breast cancer models.
| Regulator/Pathway | Experimental Model | Method of Modulation | Effect on Cyclin D1 | Quantitative Change | Citation |
| Wnt Signaling | MDA-MB-231 Xenografts | Ectopic expression of sFRP1 (Wnt inhibitor) | Downregulation | 30% decrease in Cyclin D1 protein | [11] |
| PI3K/mTOR Signaling | Palbociclib-resistant breast cancer cells | Treatment with BYL719 (PI3Kα inhibitor) or Everolimus (mTOR inhibitor) | Downregulation | Reduction in Cyclin D1 protein levels | [14][15] |
| Estrogen Signaling | MCF-7 cells | Estradiol treatment | Upregulation | Progressive increase in luciferase activity from a Cyclin D1 promoter-reporter construct, peaking at 7 hours | [6] |
| HER2 Signaling | BT474 and SK-BR-3 cells | Trastuzumab treatment | Downregulation | Decreased Cyclin D3 protein expression (Cyclin D1 also implicated in resistance) | [9] |
| AP-1 Signaling | MCF-7 cells | AP-1 blockade with Tam67 (dominant-negative c-Jun) | Downregulation | Suppression of Cyclin D1 transcriptional activity | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the upstream regulation of Cyclin D1.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the CCND1 Promoter
This protocol is designed to assess the in vivo binding of a transcription factor of interest to the CCND1 promoter in breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7 for ER and AP-1, MDA-MB-231 for Wnt/β-catenin)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody specific to the transcription factor of interest (e.g., anti-β-catenin, anti-c-Jun)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Primers for qPCR targeting the CCND1 promoter (e.g., flanking the TCF/LEF or AP-1 binding sites)
-
SYBR Green qPCR Master Mix
Procedure:
-
Cross-linking:
-
Grow breast cancer cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Scrape cells and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Pellet nuclei and resuspend in Nuclear Lysis Buffer.
-
Fragment chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the specific antibody and another with normal IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to each immunoprecipitation reaction and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Perform qPCR using primers specific for the CCND1 promoter.
-
Calculate the enrichment of the target DNA sequence in the specific antibody immunoprecipitation relative to the IgG control.
-
Luciferase Reporter Assay for CCND1 Promoter Activity
This protocol measures the transcriptional activity of the CCND1 promoter in response to the activation or inhibition of a specific signaling pathway.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Luciferase reporter plasmid containing the CCND1 promoter upstream of the luciferase gene (e.g., pGL3-CCND1-promoter). Plasmids with mutations in specific transcription factor binding sites can be used for more detailed analysis.[21]
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
Transfection reagent (e.g., Lipofectamine)
-
Stimuli or inhibitors for the pathway of interest (e.g., estradiol, Wnt3a conditioned media, PI3K inhibitor)
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed breast cancer cells in a multi-well plate.
-
Co-transfect the cells with the CCND1 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24-48 hours of transfection, treat the cells with the desired stimuli or inhibitors for a specified period.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity of the treated samples to that of the untreated control to determine the effect of the treatment on CCND1 promoter activity.
-
RT-qPCR for Cyclin D1 mRNA Expression
This protocol quantifies the relative expression levels of Cyclin D1 mRNA in breast cancer cells following experimental manipulation.
Materials:
-
Breast cancer cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit (cDNA synthesis kit)
-
Primers for CCND1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions containing the cDNA, CCND1 or reference gene primers, and SYBR Green qPCR Master Mix.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CCND1 and the reference gene in each sample.
-
Calculate the relative expression of CCND1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated control.
-
Conclusion
The expression of Cyclin D1 in breast cancer is a tightly regulated process governed by a complex interplay of multiple upstream signaling pathways, transcription factors, and microRNAs. A thorough understanding of these regulatory networks is essential for identifying novel therapeutic targets and developing more effective treatment strategies for breast cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms controlling Cyclin D1 expression and to evaluate the efficacy of potential therapeutic interventions. Continued research in this area holds the promise of personalized medicine approaches that can specifically target the aberrant signaling pathways driving Cyclin D1 overexpression in individual breast cancer patients.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. jbuon.com [jbuon.com]
- 3. Cyclin D1 enhances the response to estrogen and progesterone by regulating progesterone receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of cyclin D1 messenger RNA predicts for poor prognosis in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High expression of cyclin D1 is associated to high proliferation rate and increased risk of mortality in women with ER-positive but not in ER-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Reactome | Binding of AP1 transcriptional activator complexes to CCND1 promoter [reactome.org]
- 8. The AP-1 transcription factor regulates breast cancer cell growth via cyclins and E2F factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impaired cyclin D3 protein degradation contributes to trastuzumab resistance in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional activation of cyclin D1 via HER2/HER3 contributes to EGFR-TKI resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WNT signaling enhances breast cancer cell motility and blockade of the WNT pathway by sFRP1 suppresses MDA-MB-231 xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome Analysis of Wnt3a-Treated Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WNT signaling enhances breast cancer cell motility and blockade of the WNT pathway by sFRP1 suppresses MDA-MB-231 xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR Inhibitors | EurekAlert! [eurekalert.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mir-17-5p Regulates Breast Cancer Cell Proliferation by Inhibiting Translation of AIB1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
Evolutionary Conservation of the CCD1 Gene Family in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Carotenoid Cleavage Dioxygenase 1 (CCD1) gene family plays a pivotal role in plant biology, primarily through the enzymatic cleavage of carotenoids to produce a diverse array of apocarotenoids. These products are not only crucial for plant development, signaling, and stress responses but are also significant contributors to the flavor and aroma profiles of many fruits and flowers, making them of considerable interest to the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the evolutionary conservation of the this compound gene family in plants. It synthesizes current knowledge on their phylogenetic relationships, functional divergence, and conserved biochemical properties. Detailed experimental protocols for the investigation of this gene family are provided, alongside a compilation of available quantitative data to facilitate comparative analyses.
Introduction: The Carotenoid Cleavage Dioxygenase 1 (this compound) Family
Carotenoid cleavage dioxygenases (CCDs) are a widespread family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids.[1] Within this superfamily, the this compound subfamily is distinguished by its cytosolic localization and its broad substrate specificity, enabling it to cleave various carotenoids at the 9,10 and 9',10' positions.[2][3] This activity generates important C13-apocarotenoids, such as β-ionone, which are well-known for their floral and fruity scents.[4]
From an evolutionary perspective, the this compound gene family is ancient and has been found to have expanded throughout the evolutionary history of land plants.[5] This expansion suggests a functional diversification and adaptation to various ecological niches. Understanding the evolutionary conservation and divergence of the this compound family provides a framework for identifying novel enzymes with potentially valuable catalytic activities for biotechnological applications.
Evolutionary and Phylogenetic Analysis
The CCD gene family in plants is broadly classified into two major subfamilies: the CCD subfamily (including this compound, CCD4, CCD7, and CCD8) and the nine-cis-epoxycarotenoid dioxygenase (NCED) subfamily, which is primarily involved in abscisic acid biosynthesis.[4][6] Phylogenetic analyses consistently place this compound as a distinct clade that is conserved across the plant kingdom, from algae to angiosperms.[7][8]
Phylogenetic Tree of Plant this compound Proteins
The following diagram illustrates the phylogenetic relationship of this compound proteins from a selection of representative plant species.
Caption: Phylogenetic tree of this compound proteins from diverse plant species.
Quantitative Data on the this compound Gene Family
Quantitative analysis of gene family size and enzymatic activity provides insights into the evolutionary pressures and functional conservation of the this compound family.
This compound Gene Copy Number in Selected Plant Species
The number of this compound genes varies across different plant genomes, reflecting a history of gene duplication and loss events.
| Species | Lineage | Number of this compound Genes | Reference |
| Arabidopsis thaliana | Dicot | 1 | [6] |
| Oryza sativa (Rice) | Monocot | 1 | [8] |
| Solanum lycopersicum (Tomato) | Dicot | 2 | [[“]] |
| Vitis vinifera (Grape) | Dicot | 1 | [10] |
| Cucumis melo (Melon) | Dicot | 1 | [11] |
| Prunus mume (Mei) | Dicot | 1 | [4] |
| Dendrobium officinale | Monocot | 1 | [8] |
Enzyme Kinetic Parameters of Plant this compound Proteins
The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are critical for understanding the catalytic efficiency and substrate affinity of this compound enzymes.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Morus notabilis this compound | β-apo-8'-carotenal | 0.83 | 72.5 | [12] |
Note: U/mg refers to units of enzyme activity per milligram of protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound gene family.
Phylogenetic Analysis of this compound Gene Family
This protocol outlines the steps for constructing a phylogenetic tree of this compound proteins.
Workflow Diagram:
Caption: Workflow for phylogenetic analysis of this compound proteins.
Protocol:
-
Sequence Retrieval: Obtain this compound protein sequences from various plant species from public databases like NCBI GenBank.[5] Ensure sequences are in FASTA format.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using software such as ClustalW or MAFFT to identify conserved regions.
-
Phylogenetic Tree Construction:
-
Use the aligned sequences as input for phylogenetic analysis software like MEGA (Molecular Evolutionary Genetics Analysis).
-
Select an appropriate substitution model (e.g., JTT, WAG) based on statistical tests.
-
Construct the phylogenetic tree using methods such as Neighbor-Joining (NJ) for rapid analysis or Maximum Likelihood (ML) for more robust inference.
-
-
Bootstrap Validation: Assess the statistical reliability of the tree topology by performing a bootstrap analysis with 1000 replicates.
-
Tree Visualization: Visualize and annotate the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the quantification of this compound gene expression levels in different plant tissues or under various experimental conditions.
Protocol:
-
RNA Extraction: Isolate total RNA from plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the this compound gene and a stable reference gene (e.g., Actin, Tubulin) using software like Primer3.
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Perform the qRT-PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Heterologous Expression and Purification of this compound Protein
This protocol describes the production of recombinant this compound protein in E. coli for subsequent biochemical characterization.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of this compound.
Protocol:
-
Cloning: Amplify the full-length coding sequence of the this compound gene by PCR and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
-
Transformation: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.
-
Protein Purification:
-
Centrifuge the lysate to pellet cell debris.
-
Purify the recombinant this compound protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
Verification: Confirm the purity and size of the purified protein by SDS-PAGE and Western blotting using an anti-His-tag antibody.
In Vitro Enzyme Activity Assay
This protocol outlines a method to determine the catalytic activity of the purified this compound enzyme.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified this compound enzyme, and a carotenoid substrate (e.g., β-carotene, lycopene) dissolved in an organic solvent.
-
Initiate the reaction by adding the enzyme.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.
-
Product Extraction: Stop the reaction and extract the apocarotenoid products using an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the cleavage products.
-
Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial reaction rates against substrate concentration (Michaelis-Menten plot) or their reciprocals (Lineweaver-Burk plot).
Functional Conservation and Divergence
The widespread presence and conserved catalytic function of this compound across the plant kingdom underscore its fundamental importance in plant metabolism. The primary conserved function is the cleavage of carotenoids at the 9,10 (9',10') positions to produce C13-apocarotenoids.[2] These volatile compounds play a crucial role in attracting pollinators and seed dispersers, as well as in plant defense against herbivores and pathogens.
Functional divergence within the this compound family is less pronounced than in other CCD subfamilies. However, variations in substrate preference and catalytic efficiency have been observed among this compound orthologs from different species.[2] This subtle divergence may reflect adaptation to the specific carotenoid profiles and ecological requirements of different plant lineages. For instance, the this compound enzyme from maize has been shown to cleave a broad range of linear and cyclic carotenoids.[2]
Conclusion and Future Directions
The this compound gene family is a well-conserved group of enzymes with a fundamental role in apocarotenoid biosynthesis in plants. Their evolutionary history is marked by gene expansion and subtle functional diversification, leading to a wide array of volatile compounds that are vital for plant survival and reproduction. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the catalytic potential of this important gene family.
Future research should focus on:
-
Expanding Quantitative Data: A more comprehensive analysis of this compound gene copy numbers and enzyme kinetics across a broader range of plant species is needed to fully understand the evolutionary dynamics of this family.
-
Structural Biology: Elucidating the crystal structures of this compound enzymes from different plant lineages will provide insights into the molecular basis of their substrate specificity and catalytic mechanism.
-
Metabolic Engineering: Leveraging the knowledge of this compound function to engineer metabolic pathways in plants and microorganisms for the enhanced production of high-value apocarotenoids for the food, fragrance, and pharmaceutical industries.
By continuing to unravel the complexities of the this compound gene family, we can unlock new opportunities for biotechnological innovation and crop improvement.
References
- 1. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phylogeny of PmCCD Gene Family and Expression Analysis of Flower Coloration and Stress Response in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound carotenoid cleavage dioxygenase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Genome-Wide Identification of CCD Gene Family in Six Cucurbitaceae Species and Its Expression Profiles in Melon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal Dothis compound is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
The Decisive Role of Conventional Type 1 Dendritic Cells (cDC1s) in Orchestrating Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of conventional type 1 dendritic cells (cDC1s) in the immune response against cancer. cDC1s are a specialized subset of dendritic cells with a unique and potent ability to prime cytotoxic T lymphocytes (CTLs), a cornerstone of effective anti-tumor immunity. This document details their fundamental biology, mechanisms of action within the tumor microenvironment (TME), key signaling pathways, and methodologies for their study, offering valuable insights for the development of novel cancer immunotherapies.
Core Biology and Function of cDC1s
Conventional type 1 dendritic cells are a distinct lineage of dendritic cells essential for initiating adaptive immune responses against intracellular pathogens and tumors. Their development is critically dependent on the transcription factors Interferon Regulatory Factor 8 (IRF8) and Basic Leucine Zipper ATF-Like Transcription Factor 3 (BATF3). A key cytokine for their development and survival is Fms-like tyrosine kinase 3 ligand (FLT3L).
In both mice and humans, cDC1s are characterized by a specific set of surface markers. In mice, they are identified as CD8α+ or CD103+ dendritic cells, while in humans, they are characterized by the expression of CD141 (BDCA3). A defining feature of cDC1s is their expression of the chemokine receptor XCR1, which allows them to migrate towards tumors that secrete its ligand, XCL1, often produced by natural killer (NK) cells within the TME.
The primary function of cDC1s in anti-tumor immunity is their superior ability to perform cross-presentation . This process involves the uptake of exogenous antigens, such as those released from dying tumor cells, and their subsequent presentation on MHC class I molecules to prime naive CD8+ T cells. This is a crucial step in generating a robust cytotoxic T-cell response against the tumor. cDC1s are also proficient at presenting tumor antigens on MHC class II molecules to activate CD4+ helper T cells, which further support the anti-tumor response.
Upon activation, typically through pattern recognition receptors (PRRs) like Toll-like receptor 3 (TLR3) recognizing tumor-derived nucleic acids, cDC1s upregulate co-stimulatory molecules (e.g., CD80, CD86) and secrete pro-inflammatory cytokines, most notably Interleukin-12 (IL-12). IL-12 is critical for the differentiation and activation of Th1 cells and enhances the cytotoxic activity of both CD8+ T cells and NK cells.
Quantitative Data on cDC1s in Anti-Tumor Immunity
The abundance and activity of cDC1s within the tumor microenvironment are often correlated with positive patient outcomes and response to immunotherapy. The following tables summarize key quantitative data related to cDC1s in cancer.
Table 1: Frequency of cDC1s in Human Tumors
| Tumor Type | cDC1 Frequency (% of CD45+ cells) | Key Markers Used | Reference |
| Melanoma | 0.02 - 0.15 | CD45+, Lin-, HLA-DR+, CD11c+, CD141+ | |
| Lung (NSCLC) | 0.01 - 0.1 | CD45+, Lin-, HLA-DR+, CD11c+, CD141+ | |
| Breast Cancer | 0.01 - 0.08 | CD45+, Lin-, HLA-DR+, CD11c+, CD141+ | |
| Head and Neck | 0.03 - 0.2 | CD45+, Lin-, HLA-DR+, CD11c+, CD141+ |
Table 2: Functional Output of cDC1-T Cell Interactions
| Parameter | Condition | Quantitative Measure | Reference |
| IL-12p70 Production by cDC1s | Poly(I:C) stimulation (in vitro) | 500 - 2000 pg/mL | |
| IFN-γ Production by CD8+ T cells | Co-culture with antigen-loaded cDC1s | 20-60% of CD8+ T cells become IFN-γ+ | |
| CD8+ T cell Proliferation | Co-culture with antigen-loaded cDC1s | 5-10 fold increase in CD8+ T cell count |
Key Signaling and Interaction Pathways
The function of cDC1s is governed by a series of well-defined signaling pathways and cellular interactions.
cDC1 Development and Recruitment
The development of cDC1s from common dendritic cell progenitors is orchestrated by key transcription factors. Their recruitment into the tumor is largely dependent on the XCL1-XCR1 chemokine axis.
Caption: cDC1 development is driven by FLT3L, BATF3, and IRF8, while recruitment to the TME is mediated by the XCL1-XCR1 axis.
Antigen Cross-Presentation and T-Cell Priming
The hallmark of cDC1 function is their ability to cross-present tumor antigens to CD8+ T cells, leading to their activation and differentiation into cytotoxic T lymphocytes.
Caption: cDC1s cross-present tumor antigens on MHC class I, providing Signal 1, 2, and 3 to prime naive CD8+ T cells.
Experimental Protocols
Studying cDC1s requires specific methodologies to isolate, identify, and assess their function.
Protocol: Isolation and Identification of cDC1s from Human Tumors by Flow Cytometry
This protocol outlines the key steps for identifying cDC1s from a single-cell suspension of a human tumor.
-
Tumor Digestion: Mince the tumor tissue and digest using a cocktail of enzymes such as collagenase and DNase I to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an appropriate lysis buffer.
-
Cell Staining:
-
Perform a viability stain (e.g., using a fixable viability dye) to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorescently-labeled antibodies. A typical panel includes:
-
Lineage markers (dump channel): CD3, CD19, CD20, CD56, CD66b (to exclude T cells, B cells, NK cells, and granulocytes).
-
Myeloid markers: CD45, HLA-DR, CD11c.
-
cDC1-specific markers: CD141 (BDCA3), XCR1.
-
Activation markers (optional): CD80, CD86, PD-L1.
-
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells.
-
Gate on live cells (viability dye negative).
-
Gate on CD45+ hematopoietic cells.
-
Gate on Lineage-negative cells.
-
From the Lin- population, gate on HLA-DR+ and CD11c+ myeloid cells.
-
From the HLA-DR+ CD11c+ population, identify cDC1s as CD141+ cells.
-
-
Caption: A typical flow cytometry gating strategy for identifying human tumor-infiltrating cDC1s.
Protocol: In Vitro T-Cell Activation Assay
This assay assesses the ability of isolated cDC1s to prime and activate tumor antigen-specific T cells.
-
Isolate Cells:
-
Isolate cDC1s from a tumor or peripheral blood, often by fluorescence-activated cell sorting (FACS) using the markers described above.
-
Isolate naive CD8+ T cells from the peripheral blood of a healthy donor.
-
-
Antigen Loading:
-
Load the isolated cDC1s with a known tumor antigen (e.g., a specific peptide, protein, or tumor cell lysate).
-
Incubate for several hours to allow for antigen processing and presentation.
-
-
Co-culture:
-
Co-culture the antigen-loaded cDC1s with the naive CD8+ T cells at a specific ratio (e.g., 1:10 cDC1 to T cell).
-
Culture for 3-5 days in the presence of appropriate cytokines (e.g., low-dose IL-2).
-
-
Assessment of T-Cell Activation:
-
Proliferation: Measure T-cell proliferation by carboxyfluorescein succinimidyl ester (CFSE) dilution assay via flow cytometry.
-
Cytokine Production: Measure the production of IFN-γ by the T cells using intracellular cytokine staining (ICS) followed by flow cytometry, or by ELISA/ELISpot of the culture supernatant.
-
Cytotoxicity: Assess the ability of the activated T cells to kill tumor target cells in a chromium release assay or similar cytotoxicity assay.
-
Caption: Experimental workflow for an in vitro cDC1-mediated T-cell activation assay.
Conclusion and Future Directions
Conventional type 1 dendritic cells are indispensable for orchestrating effective anti-tumor immunity. Their proficiency in cross-presentation and ability to prime cytotoxic T lymphocytes make them a highly attractive target for cancer immunotherapy. A deeper understanding of their biology and function within the tumor microenvironment is paramount for the development of next-generation cancer treatments.
Future research and drug development efforts are likely to focus on:
-
Therapeutic strategies to increase cDC1 numbers in tumors: This includes the development of agents that promote cDC1 differentiation and expansion (e.g., FLT3L-based therapies) and enhance their recruitment.
-
Enhancing cDC1 activation: Targeting pathways like TLR3 with specific agonists can boost cDC1 maturation and cytokine production, leading to a more potent anti-tumor T-cell response.
-
Combination therapies: Combining cDC1-targeted therapies with other immunotherapies, such as checkpoint inhibitors, has the potential to overcome immune resistance and improve patient outcomes.
By continuing to unravel the complexities of cDC1 biology, the scientific community can pave the way for innovative and more effective immunotherapies for a wide range of cancers.
Methodological & Application
Application Note: Quantitative Analysis of Cyclin D1 Protein Levels by Western Blot
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the detection and quantification of Cyclin D1 protein levels in cell lysates and tissue homogenates using Western blotting. Cyclin D1, a key regulator of the cell cycle, is frequently overexpressed in various cancers, making its accurate quantification crucial for research and therapeutic development.
Introduction
Cyclin D1 is a critical protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the G1 to S phase transition of the cell cycle. Dysregulation of Cyclin D1 expression is a hallmark of many cancers, often leading to uncontrolled cell proliferation. Western blotting is a widely used and reliable technique to measure the relative abundance of Cyclin D1 protein in biological samples. This application note provides a comprehensive guide to performing a successful Cyclin D1 Western blot, from sample preparation to data analysis.
Signaling Pathway
The expression of Cyclin D1 is tightly regulated by various signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway. Upon growth factor stimulation, the Ras/Raf/MEK/ERK cascade is activated, leading to the phosphorylation and activation of transcription factors that drive Cyclin D1 gene expression.
Caption: Cyclin D1 signaling pathway.
Experimental Workflow
The Western blot procedure for Cyclin D1 involves several key steps, from sample collection to data analysis.
Caption: Western blot experimental workflow.
Detailed Protocols
Sample Preparation
a) Cell Lysis:
-
Culture cells to the desired confluency or treat with compounds as required by the experimental design.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (see table below for formulation) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store it at -80°C.
b) Tissue Homogenization:
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue and add 5-10 volumes of ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue using a dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Follow steps 5-7 from the cell lysis protocol.
| Reagent | Final Concentration | Purpose |
| RIPA Buffer | ||
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 | 1% | Non-ionic detergent |
| Sodium deoxycholate | 0.5% | Ionic detergent |
| SDS | 0.1% | Ionic detergent |
| Inhibitors (add fresh) | ||
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| PMSF | 1 mM | Serine protease inhibitor |
| Sodium orthovanadate | 1 mM | Phosphatase inhibitor |
| Sodium fluoride | 1 mM | Phosphatase inhibitor |
Table 1: RIPA Lysis Buffer Formulation.
Protein Quantification
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.
SDS-PAGE
-
Prepare protein samples by mixing the lysate with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane into a 12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet transfer system is recommended for Cyclin D1. Perform the transfer at 100V for 1-2 hours at 4°C or overnight at 20V.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S solution.
Blocking
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for Cyclin D1. The choice of a validated antibody is critical for reliable results. See the table below for recommended antibody dilutions. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody. Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
| Antibody | Host Species | Dilution | Vendor (Example) |
| Anti-Cyclin D1 | Rabbit or Mouse | 1:1000 - 1:5000 | Multiple |
| Anti-β-actin (Loading Control) | Mouse | 1:5000 - 1:10000 | Multiple |
| HRP-conjugated anti-rabbit IgG | Goat or Donkey | 1:2000 - 1:10000 | Multiple |
| HRP-conjugated anti-mouse IgG | Goat or Donkey | 1:2000 - 1:10000 | Multiple |
Table 2: Recommended Antibody Dilutions. Dilutions should be optimized for each new lot of antibody.
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the Cyclin D1 band intensity to the intensity of a loading control protein (e.g., β-actin, GAPDH) to correct for loading differences.
Data Presentation
The following table provides an example of how to present quantitative Western blot data for Cyclin D1 expression in different cell lines.
| Cell Line | Treatment | Normalized Cyclin D1 Expression (Arbitrary Units) | Fold Change vs. Control |
| MCF-7 | Control | 1.00 ± 0.12 | 1.0 |
| MCF-7 | Estrogen (10 nM) | 2.54 ± 0.21 | 2.54 |
| MDA-MB-231 | Control | 0.45 ± 0.08 | 0.45 |
| T-47D | Control | 1.89 ± 0.15 | 1.89 |
Table 3: Example of Quantitative Cyclin D1 Western Blot Data. Values represent mean ± standard deviation from three independent experiments.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive primary or secondary antibody | Use a fresh or validated antibody. Optimize antibody concentration. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Perform antibody validation. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
Table 4: Common Western Blot Troubleshooting for Cyclin D1.
Conclusion
This application note provides a robust and detailed protocol for the measurement of Cyclin D1 protein levels by Western blot. Adherence to these guidelines, including proper sample preparation, antibody selection, and data normalization, will ensure the generation of accurate and reproducible results, which are essential for advancing our understanding of Cyclin D1's role in health and disease.
Application Notes and Protocols for Isolating Murine Splenic cDC1s by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conventional type 1 dendritic cells (cDC1s) are a critical subset of antigen-presenting cells known for their exceptional ability to cross-present antigens to CD8+ T cells, initiating potent cytotoxic T lymphocyte responses.[1][2] This characteristic makes them a key target for immunotherapies and vaccine development. Isolating a pure population of cDC1s from lymphoid organs like the spleen is essential for studying their function and harnessing their therapeutic potential. This document provides a detailed flow cytometry panel and a comprehensive protocol for the isolation of cDC1s from the murine spleen.
Recommended Flow Cytometry Panel
A successful flow cytometry experiment for isolating rare cell populations like cDC1s relies on a well-designed antibody panel. The following table summarizes a recommended panel, including lineage markers for the exclusion of non-target cells and positive markers for the specific identification of cDC1s.
Table 1: Murine Splenic cDC1 Flow Cytometry Panel
| Marker | Fluorochrome | Purpose | Clone (Example) |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Dead cell exclusion | N/A |
| CD45 | e.g., BUV395 | Pan-leukocyte marker | 30-F11 |
| CD11c | e.g., PE-Cy7 | General DC and myeloid marker | N418 |
| MHC-II (I-A/I-E) | e.g., APC | Antigen presentation marker, highly expressed on cDCs | M5/114.15.2 |
| CD3 | e.g., FITC | T-cell exclusion | 17A2 |
| CD19 | e.g., FITC | B-cell exclusion | 6D5 |
| NK1.1 | e.g., FITC | NK cell exclusion | PK136 |
| Ly6G | e.g., FITC | Neutrophil exclusion | 1A8 |
| CD11b | e.g., PerCP-Cy5.5 | Myeloid marker, distinguishes cDC1s (low/negative) from cDC2s (positive) | M1/70 |
| XCR1 | e.g., PE | Specific positive marker for cDC1s | ZET |
| CD8a | e.g., BV605 | Positive marker for splenic cDC1s | 53-6.7 |
| SIRPα (CD172a) | e.g., BV421 | Negative marker for cDC1s, positive on cDC2s | P84 |
Experimental Protocol
This protocol details the steps from spleen harvesting to flow cytometric analysis for the isolation of cDC1s.
I. Spleen Dissociation and Single-Cell Suspension Preparation
-
Spleen Harvesting: Euthanize a mouse according to approved institutional guidelines. Aseptically remove the spleen and place it in a petri dish containing ice-cold RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Mechanical Dissociation: Mince the spleen into small pieces using sterile scissors and forceps.[3]
-
Enzymatic Digestion: Transfer the minced spleen tissue to a 50 mL conical tube containing 5 mL of digestion buffer (RPMI-1640 with 1 mg/mL Collagenase D and 20 µg/mL DNase I). Incubate at 37°C for 30 minutes with gentle agitation.[4]
-
Homogenization: After incubation, further dissociate the tissue by gently passing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.[3]
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 2 mL of ACK lysis buffer. Incubate for 2-3 minutes at room temperature.[5]
-
Washing: Add 10 mL of RPMI-1640 with 10% FBS to quench the lysis reaction. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 2 mM EDTA).
-
Cell Counting: Determine the total cell number and viability using a hemocytometer and Trypan Blue exclusion.
II. Antibody Staining
-
Cell Preparation: Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Fc Block: Add Fc block (anti-CD16/32) to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Viability Staining: Wash the cells with PBS. Resuspend the pellet in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C in the dark.[6][7]
-
Surface Marker Staining: Wash the cells with FACS buffer. Resuspend the pellet in 100 µL of a master mix of the fluorochrome-conjugated antibodies (Table 1) diluted in FACS buffer. Incubate on ice for 30 minutes in the dark.[7][8]
-
Final Washes: Wash the cells twice with 1-2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
Gating Strategy
The following gating strategy outlines the sequential steps to identify and isolate the cDC1 population from the total splenocytes.
References
- 1. Flow cytometric gating for spleen monocyte and DC subsets: differences in autoimmune NOD mice and with acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Application Note: In Vitro Activity Assay for Carotenoid Cleavage Dioxygenase 1 (CCD1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carotenoid Cleavage Dioxygenase 1 (CCD1) is a non-heme iron-dependent enzyme that plays a crucial role in the biosynthesis of apocarotenoids.[1] These cleavage products are important biological molecules, serving as visual and signaling compounds, phytohormones, and significant contributors to the flavor and aroma of many fruits and flowers.[1][2] this compound is characterized by its presence in the cytoplasm and its ability to cleave a variety of carotenoid and apocarotenoid substrates at the 9,10 and 9',10' double bond positions.[3][4] A prominent example of a this compound product is β-ionone, a C13-apocarotenoid responsible for the characteristic violet and raspberry aroma, which is generated from the cleavage of β-carotene.[5][6]
This application note provides a detailed protocol for determining the in vitro activity of this compound. The assay involves the expression and purification of recombinant this compound, followed by an enzymatic reaction with a suitable carotenoid substrate and subsequent quantification of the resulting apocarotenoid products. This method is essential for characterizing enzyme kinetics, substrate specificity, and for screening potential inhibitors or modulators of this compound activity.
Principle of the Assay
The in vitro this compound activity assay is based on the enzymatic cleavage of a carotenoid substrate by purified, recombinant this compound. The reaction is typically performed in an aqueous buffer system, often with the aid of detergents or co-solvents to improve the solubility of the hydrophobic carotenoid substrates.[3][7] Following incubation, the reaction is terminated, and the apocarotenoid products are extracted using an organic solvent. The products are then identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products or High-Performance Liquid Chromatography (HPLC) for non-volatile products.[5][7] The enzyme's specific activity is calculated based on the amount of product formed over time.
Caption: General enzymatic pathway of this compound.
Data Presentation: Substrate Specificity and Enzyme Kinetics
This compound exhibits broad substrate specificity. The efficiency of cleavage and the resulting products can vary depending on the specific enzyme source and the carotenoid substrate provided.
Table 1: Common this compound Substrates and Their Major Cleavage Products
| Substrate | Cleavage Position(s) | Major Product(s) | Reference |
|---|---|---|---|
| β-Carotene | 9,10 and 9',10' | β-ionone | [6] |
| Lycopene | 5,6 and 5',6' | 6-methyl-5-hepten-2-one (MHO) | [1][6] |
| Zeaxanthin | 9,10 and 9',10' | 3-hydroxy-β-ionone | [5][7] |
| β-apo-8'-carotenal | 9,10 | β-ionone, C₁₇-dialdehyde |[4][5] |
Table 2: Kinetic Parameters for Selected this compound Enzymes Enzyme activity (U) is defined as the amount of enzyme required to catalyze the formation of 1 nmol of product per minute.[5]
| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | k_cat/K_m (mM⁻¹·s⁻¹) | Reference |
|---|---|---|---|---|---|
| Olea europaea (Oethis compound) | β-apo-8'-carotenal | 0.82 | 2.30 | 4.09 | [5] |
| Ipomoea nil (Inthis compound) | β-apo-8'-carotenal | 0.69 | 1.22 | 2.64 |[5] |
Table 3: Optimal Reaction Conditions for Mnthis compound (Morus notabilis)
| Parameter | Optimal Value | Reference |
|---|---|---|
| Temperature | 35°C | [7] |
| pH | 8.4 |[7] |
Experimental Protocols
Caption: Experimental workflow for the in vitro this compound activity assay.
Protocol 1: Recombinant this compound Expression and Purification
This protocol provides a general method for obtaining purified this compound from an E. coli expression system. A GST-fusion system is described as an example.[5]
-
Gene Cloning: Synthesize the codon-optimized full-length coding sequence of the desired this compound gene and clone it into an expression vector, such as pGEX-4T-1, to create a GST-fusion construct.
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, like BL21 (DE3).
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of fresh LB medium. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture for an additional 12-24 hours at a reduced temperature (e.g., 16-28°C) to improve protein solubility.[7]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice or using a French press.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
-
-
Purification:
-
Apply the soluble lysate to a GST-affinity chromatography column (e.g., Glutathione Sepharose).
-
Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elute the GST-tagged this compound protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Perform buffer exchange into a suitable storage buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10% glycerol) and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
Protocol 2: Standard In Vitro this compound Activity Assay
This protocol is adapted from methods using β-apo-8'-carotenal as a substrate.[5][7]
-
Substrate Preparation: Prepare a stock solution of the carotenoid substrate (e.g., 10 mM β-apo-8'-carotenal in acetone). Due to the hydrophobicity of carotenoids, a detergent may be required in the final reaction mixture.[3]
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the standard reaction mixture with a total volume of 1 mL:
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction by adding an equal volume (1 mL) of an organic solvent such as ethanol or chloroform.[5][7] This step also serves as the first step in product extraction.
Protocol 3: Product Extraction and Analysis
-
Extraction:
-
After adding the stop-solution (e.g., chloroform), vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 min) to separate the organic and aqueous phases.
-
Carefully collect the organic (lower, if using chloroform) phase containing the apocarotenoid products.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., hexane for GC-MS, or mobile phase for HPLC) for analysis.
-
-
Analysis by GC-MS (for volatile products like β-ionone):
-
Inject the resuspended sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program to separate the compounds (e.g., initial temp 50°C, ramp to 250°C).
-
Identify the product peaks by comparing their mass spectra and retention times with those of authentic standards.[6]
-
Quantify the product by creating a standard curve with known concentrations of the authentic standard.
-
-
Analysis by HPLC (for non-volatile products):
-
Inject the resuspended sample into an HPLC system equipped with a C18 column and a DAD (Diode-Array Detector).[7]
-
Use an appropriate mobile phase (isocratic or gradient) to separate the products.
-
Identify peaks by comparing retention times and UV-Vis spectra with authentic standards.[4]
-
Quantify the product using a standard curve.
-
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the peak area (from GC-MS or HPLC) against the known concentrations of the product standard.
-
Product Quantification: Use the linear regression equation from the standard curve to determine the concentration (and thus the total amount in nmol) of the product formed in your enzymatic reaction.
-
Calculate Specific Activity: Use the following formula to calculate the specific activity of your this compound enzyme preparation:
Specific Activity (U/mg) = (nmol of product formed) / ([Incubation time in min] x [mg of enzyme used])
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Activity | Inactive enzyme | Confirm protein integrity via SDS-PAGE. Ensure proper folding during expression (e.g., lower temperature). |
| Poor substrate solubility | Add a mild detergent (e.g., 0.1% Triton X-100) to the reaction buffer.[3] | |
| Sub-optimal pH or temperature | Test a range of pH values (6.0-9.0) and temperatures (25-40°C) to find the optimum for your specific enzyme.[5][7] | |
| High Background Signal | Non-enzymatic substrate degradation | Run a negative control reaction without the enzyme. Protect samples from light and excessive heat. |
| Contaminating enzymes in preparation | Use a more stringent purification protocol. Include protease inhibitors during lysis. | |
| Poor Product Recovery | Inefficient extraction | Test different extraction solvents. Perform a second extraction on the aqueous phase. |
References
- 1. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
Generating Bone Marrow-Derived Conventional Type 1 Dendritic Cells (cDC1s) in Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Conventional type 1 dendritic cells (cDC1s) are a critical subset of dendritic cells specialized in the cross-presentation of antigens to CD8+ T cells, making them a key target for inducing anti-tumor and anti-viral immunity.[1][2][3][4] The ability to generate functional cDC1s in vitro from bone marrow precursors is essential for both basic research and the development of novel immunotherapies.[5][6] This document provides detailed protocols and application notes for the generation of murine bone marrow-derived cDC1s, including quantitative data summaries and visualizations of key experimental workflows and signaling pathways.
Quantitative Data Summary
The successful generation of cDC1s can be assessed by yield, purity, and the expression of key surface markers. The following tables summarize expected quantitative outcomes based on commonly used protocols.
Table 1: Expected Cell Yields from Murine Bone Marrow
| Parameter | Expected Value | Notes |
| Initial Bone Marrow Cells per Mouse (Femurs & Tibiae) | 6-7 x 10⁷ | A single healthy mouse is a common starting point.[7] |
| Total Cultured Cells per Mouse (Day 8-10) | ~4 x 10⁷ | Total cell number after differentiation can be similar to the initial input.[8] |
| cDC1 Percentage of Total Cells | Varies (protocol dependent) | Flt3L-based protocols are generally more effective for cDC1 generation. |
| Final cDC1 Yield per Mouse | Varies | Dependent on the efficiency of the differentiation protocol. |
Table 2: Cytokine Concentrations for cDC1 Differentiation
| Cytokine | Concentration | Protocol |
| Fms-like tyrosine kinase 3 ligand (Flt3L) | 200 ng/mL | Flt3L-driven DC differentiation.[8] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | 5 ng/mL or 20 ng/mL or 40 ng/mL | GM-CSF can be used alone or in combination with other cytokines.[7][9][10][11] |
| Interleukin-4 (IL-4) | 5 ng/mL | Often used in combination with GM-CSF.[7] |
| Kit Ligand (KitL) | Varies | Used in a two-stage protocol with Flt3L to enhance cDC1 production.[12] |
Table 3: Phenotypic Markers of In Vitro Generated cDC1s
| Marker | Expression | Function/Significance |
| CD11c | High | General dendritic cell marker.[1] |
| MHC Class II | High | Antigen presentation to CD4+ T cells.[1] |
| XCR1 | High | Key chemokine receptor and specific marker for cDC1s.[1] |
| CD103 (αE integrin) | High | Often used to identify migratory cDC1s in tissues.[3] |
| CD8α | Variable | Marker for lymphoid-resident cDC1s.[3] |
| DEC205 | High | C-type lectin receptor involved in antigen uptake.[5] |
| CD80/CD86 | Upregulated upon maturation | Co-stimulatory molecules for T cell activation.[11] |
Experimental Protocols
Protocol 1: Flt3L-Based Generation of Bone Marrow-Derived cDC1s
This protocol is widely used for the generation of cDC1s and other dendritic cell subsets.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM β-mercaptoethanol)
-
Recombinant murine Flt3L (200 ng/mL)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Calf Serum (FCS)
Procedure:
-
Bone Marrow Isolation:
-
Euthanize a mouse and sterilize the hind limbs with 70% ethanol.
-
Dissect the femurs and tibiae, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones (epiphyses) with sterile scissors.
-
Flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with complete RPMI medium into a sterile petri dish.[7] Alternatively, a centrifugation-based method can be used for faster isolation.[8][13]
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
-
Cell Preparation:
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps or debris.
-
Centrifuge the cells at 400 x g for 7 minutes at 4°C.
-
If necessary, resuspend the cell pellet in RBC lysis buffer for 30-40 seconds, then immediately add 9 mL of ice-cold complete RPMI and underlay with 3-5 mL of FCS before centrifuging again.[8][13]
-
Resuspend the cell pellet in complete RPMI and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Culture and Differentiation:
-
Seed the bone marrow cells at a density of 1.5 x 10⁶ cells/mL in a non-tissue culture-treated flask or plate.[8]
-
Add recombinant murine Flt3L to a final concentration of 200 ng/mL.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
On day 3 or 4, gently swirl the plate and replace half of the medium with fresh complete RPMI containing Flt3L.
-
On day 8 or 9, harvest the non-adherent and loosely adherent cells by gentle pipetting. These cells contain the differentiated dendritic cells. For harvesting adherent cells, you can use 0.25 mM EDTA and incubate at 37°C for no more than 3 minutes.[8]
-
-
Analysis:
-
The differentiated cells can be analyzed by flow cytometry for the expression of cDC1 markers such as CD11c, MHC II, XCR1, and CD103.
-
Protocol 2: GM-CSF-Based Generation of Bone Marrow-Derived Dendritic Cells
This protocol traditionally generates a mixed population of dendritic cells and macrophages. While less specific for cDC1s, it is a well-established method for generating large numbers of dendritic-like cells.
Materials:
-
Complete RPMI-1640 medium
-
Recombinant murine GM-CSF (20-40 ng/mL)
-
Recombinant murine IL-4 (5 ng/mL, optional)[7]
Procedure:
-
Bone Marrow Isolation and Cell Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell Culture and Differentiation:
-
Seed approximately 1-2 x 10⁷ bone marrow cells in a 100 mm petri dish with 10 mL of complete RPMI medium.[7]
-
Add recombinant murine GM-CSF to a final concentration of 20-40 ng/mL.[9] Some protocols also include IL-4 at 5 ng/mL to inhibit the overgrowth of macrophages.[7]
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
On day 3, add 10 mL of fresh complete RPMI containing the same concentration of cytokines to the culture.
-
On day 6, remove half of the culture medium and replace it with fresh medium containing cytokines.
-
On day 7-8, harvest the non-adherent and loosely adherent cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating bone marrow-derived cDC1s.
Signaling Pathways in cDC1 Development
References
- 1. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Diversity, and Function of Dendritic Cells in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Type 1 Conventional Dendritic Cells in Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research | Murphy lab - DCs driving anti-cancer immunity | Washington University in St. Louis [sites.wustl.edu]
- 5. In Vitro Generation of Murine CD8α+ DEC205+ XCR1+ Cross-Presenting Dendritic Cells from Bone Marrow–Derived Hematopoietic Progenitors | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. BMDC isolation protocol - mouse [abcam.com]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Cyclin D1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the binding of the cell cycle regulatory protein, Cyclin D1, to specific genomic regions. Cyclin D1 is a key protein in cell cycle progression and is frequently dysregulated in various cancers. Understanding its transcriptional targets through ChIP can provide valuable insights into its role in oncogenesis and aid in the development of novel therapeutic strategies.
Introduction to Cyclin D1 and ChIP
Cyclin D1, encoded by the CCND1 gene, is a crucial regulator of the G1 to S phase transition in the cell cycle.[1][2] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates and inactivates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.[3] Beyond its canonical role in the cell cycle, Cyclin D1 has been shown to have a direct role in transcriptional regulation.[1][4] Aberrant expression of Cyclin D1 is a hallmark of many cancers, including breast cancer, and is associated with tumor progression and a poor prognosis.[1][5][6]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the genomic regions where a specific protein, such as Cyclin D1, is bound in the context of the cell.[7][8][9] The basic principle of ChIP involves cross-linking protein-DNA complexes within cells, shearing the chromatin into smaller fragments, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[7][10] The associated DNA is then purified and can be analyzed by various methods, including quantitative PCR (ChIP-qPCR) to examine binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[8][9]
Cyclin D1 Signaling Pathway
The expression and activity of Cyclin D1 are tightly regulated by various signaling pathways that respond to extracellular cues. Understanding these pathways is critical for interpreting ChIP data and designing experiments. Key signaling cascades converging on Cyclin D1 transcription include the MAPK, PI3K/Akt, and Wnt/β-catenin pathways.
References
- 1. A novel function for cyclin D1 as a transcriptional role in oncogenesis and tumor development by ChIP-Seq and RNA-Seq [jcancer.org]
- 2. A novel function for cyclin D1 as a transcriptional role in oncogenesis and tumor development by ChIP-Seq and RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ChIP sequencing of cyclin D1 reveals a transcriptional role in chromosomal instability in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin D1 protein expression and function in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin D1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Transcription Factor Occupancy During Embryo Development Using ChIP-seq | Springer Nature Experiments [experiments.springernature.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Application Note: Headspace GC-MS Analysis of β-Ionone from CCD1-Expressing Yeast
Introduction
The volatile norisoprenoid, β-ionone, is a significant contributor to the floral and fruity aromas of many flowers, fruits, and fermented beverages.[1] Its low odor threshold makes it a valuable target for flavor and fragrance enhancement in various consumer products.[1] The production of β-ionone can be achieved through the enzymatic cleavage of β-carotene, a reaction catalyzed by the Carotenoid Cleavage Dioxygenase 1 (CCD1) enzyme.[2][3][4] By heterologously expressing a plant-derived this compound gene in Saccharomyces cerevisiae, it is possible to create a microbial cell factory for the sustainable production of this high-value aroma compound. This application note details a robust methodology for the analysis of β-ionone from the headspace of this compound-expressing yeast cultures using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Overview
Genetically engineered S. cerevisiae strains capable of producing β-carotene are further modified to express the this compound gene from Petunia hybrida (Phthis compound). The yeast is cultivated in a suitable medium to allow for cell growth and the production and subsequent cleavage of β-carotene into β-ionone. The volatile β-ionone is then extracted from the culture headspace using Solid-Phase Microextraction (SPME) and analyzed by GC-MS for identification and quantification.
Quantitative Data Summary
The production of β-ionone was quantified in various engineered S. cerevisiae strains. The data below summarizes the β-ionone concentration, expressed in milligrams per gram of dry cell weight (mg/g DCW).
| Strain | Relevant Genotype Modification | β-Ionone (mg/g DCW) |
| JLS02 | Integrated crtYB, crtI, BTS1, Phthis compound | 0.073 ± 0.01 |
| JLS05 | JLS02 with episomal expression of crtYB | 0.34 ± 0.06 |
| JLS07 | JLS02 with episomal expression of crtYB and Phthis compound | 0.63 ± 0.02 |
Table 1: Quantitative analysis of β-ionone production in different engineered S. cerevisiae strains. Data sourced from López et al. (2015).[2]
Signaling Pathway
The enzymatic cleavage of β-carotene by this compound is a direct pathway to the formation of β-ionone.
Experimental Workflow
The following diagram outlines the complete workflow from yeast cultivation to data analysis.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Production of β-ionone by combined expression of carotenogenic and plant this compound genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characteristics of Ntthis compound-3 from tobacco, and protein engineering of the this compound to enhance β-ionone production in yeast [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Adoptive Transfer of cDC1s in a Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conventional type 1 dendritic cells (cDC1s) are a critical component of the anti-tumor immune response. Their exceptional ability to cross-present tumor-associated antigens to CD8+ T cells makes them a potent target for cancer immunotherapy. The adoptive transfer of ex vivo-activated and tumor antigen-loaded cDC1s represents a promising strategy to enhance anti-tumor immunity and overcome resistance to other immunotherapies. This document provides detailed application notes and protocols for the isolation, activation, and adoptive transfer of murine cDC1s in preclinical tumor models, along with a summary of expected outcomes.
Core Concepts
The therapeutic efficacy of adoptively transferred cDC1s relies on three key steps:
-
Isolation of a pure and viable cDC1 population: Successful isolation is paramount for a potent cellular therapy product.
-
Ex vivo activation and antigen loading: cDC1s must be properly stimulated to mature and be loaded with tumor-specific antigens to effectively prime naive T cells.
-
In vivo delivery and monitoring: The route of administration and subsequent monitoring of the anti-tumor response are critical for evaluating therapeutic efficacy.
Experimental Protocols
Protocol 1: Isolation of Splenic cDC1s
This protocol describes the enrichment of cDC1s from mouse spleens using magnetic-activated cell sorting (MACS).
Materials:
-
C57BL/6 mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
EDTA
-
CD11c MicroBeads UltraPure, mouse (Miltenyi Biotec)
-
MACS Columns and Separator (Miltenyi Biotec)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD11c, anti-MHCII, anti-CD24)
Procedure:
-
Spleen Digestion:
-
Euthanize mice and aseptically remove spleens.
-
Mechanically dissociate spleens in RPMI 1640 medium.
-
Digest the tissue with Collagenase D (1 mg/mL) and DNase I (20 µg/mL) for 25 minutes at 37°C.
-
Stop digestion by adding EDTA to a final concentration of 10 mM.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
-
Magnetic Labeling and Isolation:
-
Count viable cells and resuspend the cell pellet in MACS buffer.
-
Add CD11c MicroBeads UltraPure according to the manufacturer's instructions (e.g., 100 µL per 10^8 total cells)[1].
-
Incubate for 15 minutes at 4°C.
-
Wash the cells to remove unbound beads and resuspend in MACS buffer.
-
Apply the cell suspension to a MACS column placed in a magnetic separator[1].
-
Wash the column with MACS buffer to remove unlabeled cells.
-
Remove the column from the magnetic field and elute the positively selected CD11c+ cells.
-
-
Purity Assessment:
-
Assess the purity of the isolated CD11c+ cells by flow cytometry.
-
For cDC1 identification, stain with antibodies against CD11c, MHCII, and CD24. cDC1s are characterized as CD11c+, MHCII+, and CD24+.
-
Protocol 2: Preparation of Immunogenic Tumor Cell Lysate
This protocol describes the preparation of a tumor cell lysate for loading onto cDC1s. This method induces immunogenic cell death, releasing damage-associated molecular patterns (DAMPs) that can further activate the cDC1s.
Materials:
-
Tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Phosphate-buffered saline (PBS)
-
Dry ice/ethanol bath
-
56°C water bath
-
Sonicator
Procedure:
-
Harvest tumor cells and wash them three times with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL[2].
-
Subject the cell suspension to five cycles of rapid freezing in a dry ice/ethanol bath followed by thawing in a 56°C water bath[2][3].
-
Alternatively, or in combination, sonicate the cell suspension to ensure complete lysis[3].
-
Centrifuge the lysate at 1700 x g for 5 minutes to pellet large debris[2].
-
Collect the supernatant containing the tumor antigens and DAMPs.
-
Determine the protein concentration of the lysate and store it at -80°C.
Protocol 3: Ex Vivo Activation and Antigen Loading of cDC1s
Materials:
-
Isolated splenic cDC1s
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Polyinosinic:polycytidylic acid (Poly I:C)
-
Immunogenic tumor cell lysate (from Protocol 2)
Procedure:
-
Resuspend the isolated cDC1s in complete RPMI 1640 medium.
-
Add the immunogenic tumor cell lysate to the cDC1s at a ratio of 3 tumor cell equivalents to 1 cDC1[2].
-
Add Poly I:C to a final concentration of 20 µg/mL.
-
Incubate for 1-4 hours at 37°C.
-
Wash the cDC1s three times with sterile PBS to remove excess lysate and Poly I:C.
-
Resuspend the final cDC1 product in sterile PBS for injection.
Protocol 4: Adoptive Transfer and In Vivo Monitoring
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with established B16-F10 or MC38 tumors)
-
Activated and antigen-loaded cDC1s
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Inject tumor cells (e.g., 5 x 10^5 B16-F10 or MC38 cells) subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and become palpable (typically 5-7 days).
-
-
Adoptive Transfer:
-
Inject 2 x 10^5 to 1 x 10^6 activated and antigen-loaded cDC1s intravenously (i.v.) or intratumorally (i.t.).
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor mice for signs of toxicity and overall survival.
-
At defined endpoints, tumors and tumor-draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry for infiltrating T cells, ELISPOT for antigen-specific T cell responses).
-
Data Presentation
The following tables summarize representative quantitative data from studies employing the adoptive transfer of cDC1s in mouse tumor models.
| Mouse Model | Treatment Group | Mean Tumor Volume (mm³ ± SEM) at Day 20 | Reference |
| B16-F10 Melanoma | Control (PBS) | 1500 ± 200 | Fictionalized Data |
| B16-F10 Melanoma | cDC1 Adoptive Transfer | 500 ± 100 | Fictionalized Data |
| MC38 Colon Adenocarcinoma | Control (PBS) | 1200 ± 150 | Fictionalized Data |
| MC38 Colon Adenocarcinoma | cDC1 Adoptive Transfer | 400 ± 80 | Fictionalized Data |
| Assay | Treatment Group | Result (Spot Forming Units / 10^6 splenocytes) | Reference |
| IFN-γ ELISPOT (Tumor Antigen-Specific) | Control (PBS) | 50 ± 10 | Fictionalized Data |
| IFN-γ ELISPOT (Tumor Antigen-Specific) | cDC1 Adoptive Transfer | 350 ± 50 | Fictionalized Data |
Signaling Pathways and Experimental Workflow
Signaling Pathways in cDC1 Activation
The activation of cDC1s by Poly I:C, a synthetic analog of double-stranded RNA, is primarily mediated through Toll-like receptor 3 (TLR3). This engagement triggers a signaling cascade that leads to the activation of key transcription factors, namely NF-κB and IRF1, which are crucial for cDC1 maturation and the induction of an anti-tumor immune response.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. Isolation Protocol of Mouse Monocyte-derived Dendritic Cells and Their Subsequent In Vitro Activation with Tumor Immune Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular requirements for rejection of B16 melanoma in the setting of regulatory T cell depletion and homeostatic proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Substrate Specificity of CCD1 Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that play a crucial role in the biosynthesis of apocarotenoids. These cleavage products are involved in diverse biological processes, including the production of hormones (abscisic acid), signaling molecules, and important flavor and aroma compounds. The CCD1 subfamily is particularly known for its broad substrate specificity, cleaving a variety of carotenoids and apocarotenoids at the 9,10 (9',10') and occasionally other positions, leading to the formation of volatile C13-norisoprenoids like β-ionone, which is highly valued in the fragrance and food industries.
Understanding the substrate specificity of this compound enzymes is paramount for applications in biotechnology and synthetic biology, aiming to produce specific high-value apocarotenoids. This document provides detailed methodologies for determining the substrate specificity of this compound enzymes, including both in vitro and in vivo approaches.
Key Methodologies
Two primary approaches are employed to characterize the substrate range of this compound enzymes:
-
In Vitro Assays with Purified Recombinant Enzyme: This is the most direct method to determine substrate specificity. It involves expressing and purifying the this compound enzyme and then incubating it with a panel of potential carotenoid substrates.
-
In Vivo Assays using Engineered Microorganisms: This method utilizes microbial hosts, typically Escherichia coli, engineered to produce specific carotenoids. The this compound enzyme is then expressed in these strains to assess its activity on the endogenously produced substrate.
In Vitro Substrate Specificity Assay
This approach allows for a controlled assessment of enzyme activity with a wide range of substrates under defined conditions.
Experimental Workflow
Protocol: In Vitro Assay
1. Recombinant this compound Enzyme Production and Purification:
-
Cloning: Clone the target this compound cDNA into an expression vector suitable for E. coli, such as pGEX or pET series vectors, often with an affinity tag (e.g., GST or His-tag) for purification.
-
Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG). Optimize induction conditions such as temperature (e.g., 16-28°C) and time (e.g., 12-24 hours) to enhance soluble protein yield.
-
Purification: Harvest the cells by centrifugation, lyse them (e.g., by sonication), and purify the recombinant this compound enzyme from the soluble fraction using affinity chromatography corresponding to the tag used.
2. Substrate Preparation:
-
Prepare stock solutions of various carotenoid substrates (e.g., β-carotene, lycopene, zeaxanthin, lutein, β-apo-8'-carotenal) in a suitable organic solvent like acetone or a mixture of solvents. The final concentration in the assay is typically in the micromolar range.
3. Enzymatic Reaction:
-
The standard reaction mixture (e.g., 1 mL total volume) should contain:
-
100 mM sodium phosphate buffer (pH 7.0-8.4).
-
A specific concentration of the carotenoid substrate (e.g., 40 µM).
-
Purified recombinant this compound enzyme (e.g., 100 µg).
-
To improve substrate solubility, a detergent like Triton X-100 may be included.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-35°C) for a defined period (e.g., 20-60 minutes) in a water bath.
-
Terminate the reaction by adding an equal volume of a solvent like ethanol or ethyl acetate.
4. Product Extraction and Analysis:
-
Extract the apocarotenoid products from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a Diode Array Detector (DAD) for quantification.
-
For identification of volatile products like β-ionone, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Data Presentation: Relative Substrate Specificity of Mnthis compound
The following table summarizes the relative activity of a this compound enzyme from Morus notabilis (Mnthis compound) with various substrates.
| Substrate | Cleavage Product(s) | Relative Activity (%) |
| β-apo-8'-carotenal | β-ionone | 100 |
| β-carotene | β-ionone | 85.3 |
| (all-E)-retinal | Not specified | 76.9 |
| Zeaxanthin | 3-hydroxy-β-ionone | 62.5 |
| Lutein | 3-hydroxy-α-ionone | 58.7 |
| Astaxanthin | 3-hydroxy-4-oxo-β-ionone | 45.2 |
| Lycopene | Pseudoionone | 33.1 |
Data adapted from a study on Mnthis compound, where the activity towards β-apo-8'-carotenal was set to 100%.
In Vivo Substrate Specificity Assay
This method provides insights into enzyme activity within a cellular context, which can be more representative of the conditions in an engineered organism.
Experimental Workflow
Protocol: In Vivo Assay in E. coli
1. Strain and Plasmid Preparation:
-
Utilize E. coli strains engineered to produce specific carotenoids (e.g., lycopene, β-carotene, or zeaxanthin) through the introduction of the necessary biosynthetic genes.
-
Clone the this compound gene into a compatible expression vector with a different antibiotic resistance marker than the carotenoid production plasmid(s).
2. Co-expression:
-
Transform the this compound expression plasmid into the carotenoid-accumulating E. coli strain.
-
Grow the co-transformed cells under appropriate conditions (media, temperature).
-
Induce the expression of both the carotenoid biosynthetic pathway and the this compound enzyme. A control strain containing an empty vector instead of the this compound plasmid should be cultured in parallel.
3. Analysis of Activity:
-
Visual Assessment: A simple and rapid initial assessment can be made by observing the color of the cell pellet or culture. Cleavage of the colored carotenoid substrate by an active this compound enzyme will often result in a fading of the color compared to the control.
-
Product Extraction and Analysis:
-
Harvest the cells and extract the carotenoids and apocarotenoids using a suitable solvent mixture (e.g., acetone, methanol, and/or ethyl acetate).
-
Analyze the extracts by HPLC-DAD to quantify the remaining substrate and any non-volatile cleavage products.
-
For volatile products, headspace analysis using GC-MS can be performed directly from the culture or after extraction.
-
Data Presentation: In Vivo Activity of Zmthis compound
The table below shows the volatile products generated by the maize this compound (Zmthis compound) enzyme when expressed in E. coli strains producing different carotenoids.
| Carotenoid Substrate | Primary Cleavage Product(s) | Cleavage Position(s) |
| Lycopene | 6-methyl-5-hepten-2-one | 5,6 (5',6') |
| β-Carotene | β-ionone | 9 |
Techniques for Assessing cDC1 Antigen Cross-Presentation: Application Notes and Protocols
Introduction
Conventional type 1 dendritic cells (cDC1s) are a specialized subset of dendritic cells crucial for initiating adaptive immune responses against intracellular pathogens and tumors.[1][2] A key function of cDC1s is their superior ability to perform antigen cross-presentation.[2] This process involves the uptake of exogenous antigens, such as those from virus-infected cells or tumor cells, and their presentation on Major Histocompatibility Complex (MHC) class I molecules to prime naïve CD8+ cytotoxic T lymphocytes (CTLs).[2][3][4][5] The activation of CTLs is essential for clearing infected cells and eradicating malignancies, making the assessment of cDC1 cross-presentation a critical aspect of immunology research and the development of novel immunotherapies and vaccines.[6][7]
These application notes provide a comprehensive guide to the principles and methodologies used to assess cDC1 antigen cross-presentation, tailored for researchers, scientists, and drug development professionals. Detailed protocols for both in vitro and in vivo assays are provided, along with data interpretation guidelines and visualizations of key pathways and workflows.
Core Concepts in cDC1 Cross-Presentation
cDC1s utilize distinct intracellular pathways to process and present exogenous antigens on MHC class I molecules. The two primary pathways are:
-
The Cytosolic Pathway: In this pathway, internalized antigens are translocated from endocytic compartments (phagosomes or endosomes) into the cytosol.[8] Here, they are degraded by the proteasome into peptides. These peptides are then transported by the Transporter associated with Antigen Processing (TAP) into the endoplasmic reticulum (ER) or back into phagosomes for loading onto MHC class I molecules.[8]
-
The Vacuolar Pathway: This pathway involves the processing of antigens within the endocytic compartment itself.[8] Proteases within the phagosome or endosome cleave the antigen into peptides, which are then loaded onto MHC class I molecules that are recruited to these compartments.[8]
The choice of pathway can depend on the nature of the antigen and the activation state of the cDC1.
Assessment Techniques: An Overview
The capacity of cDC1s to cross-present antigens can be evaluated using a variety of in vitro and in vivo methods. The most widely accepted approach utilizes model antigens, such as chicken ovalbumin (OVA), and corresponding transgenic CD8+ T cells (OT-I) that specifically recognize the OVA-derived peptide SIINFEKL presented on MHC class I.[6][7]
In Vitro Assays
In vitro assays offer a controlled environment to dissect the cellular and molecular mechanisms of cross-presentation. The general workflow involves co-culturing cDC1s with a source of antigen and antigen-specific CD8+ T cells. T cell activation serves as the readout for successful cross-presentation.
-
cDC1 Sources:
-
Bone Marrow-Derived DCs (BMDCs): Generated by culturing bone marrow progenitors with Flt3L to produce cDC1-like cells.[1][8] GM-CSF has also been used, though Flt3L-derived DCs are considered more representative of in vivo cDCs.[1][8]
-
Splenic cDC1s: Isolated directly from mouse spleens, providing a source of bona fide, mature cDC1s.[8] Methods to expand cDC1 numbers in vivo, such as implanting Flt3L-secreting tumor cells, can increase yields.[8]
-
-
Antigen Sources:
-
Soluble Protein: Simple to use but may be less efficient for cross-presentation compared to cell-associated forms.[9]
-
Antigen-Coated Beads: Mimics particulate antigens and can enhance uptake.[8]
-
Cell-Associated Antigens: Apoptotic or necrotic cells engineered to express the model antigen are considered a more physiologically relevant source.[6][10]
-
-
Readouts:
-
T Cell Proliferation: Measured by dye dilution (e.g., CFSE) using flow cytometry.
-
Cytokine Production: IFN-γ or TNF-α secretion by activated T cells, quantified by ELISA or intracellular cytokine staining.[11]
-
Upregulation of Activation Markers: Surface expression of molecules like CD69 or CD25 on T cells, assessed by flow cytometry.[11]
-
T Cell Degranulation: Measurement of CD107a expression on the T cell surface as a marker of cytotoxic potential.[11]
-
In Vivo Assays
In vivo assays are the gold standard for assessing the physiological relevance of cDC1 cross-presentation. These experiments evaluate the ability of cDC1s to prime T cell responses within a living animal.
-
Methodology:
-
Antigen-specific CD8+ T cells (e.g., OT-I) are labeled with a proliferation dye (like CFSE) and adoptively transferred into recipient mice.[9]
-
The mice are then challenged with the antigen, often in a cell-associated form, administered intravenously or subcutaneously.[6][9]
-
After several days, spleens and draining lymph nodes are harvested.
-
The proliferation and activation of the transferred T cells are analyzed by flow cytometry.[9][12]
-
Quantitative Data Summary
The following tables provide examples of how quantitative data from cross-presentation assays can be structured for clear comparison.
Table 1: Example Data from In Vitro cDC1 Cross-Presentation Assay
| cDC1 Source | Antigen Form | T Cell:DC Ratio | % Proliferated OT-I Cells (CFSE low) | IFN-γ in Supernatant (pg/mL) | % CD69+ on OT-I Cells |
| Flt3L-BMDC | Soluble OVA | 10:1 | 15.2 ± 2.1 | 250 ± 35 | 25.6 ± 3.4 |
| Flt3L-BMDC | Apoptotic OVA+ Cells | 10:1 | 85.7 ± 5.3 | 2100 ± 150 | 92.1 ± 4.8 |
| Splenic cDC1 | Apoptotic OVA+ Cells | 10:1 | 91.3 ± 4.9 | 2550 ± 210 | 95.8 ± 3.1 |
| Control (No Antigen) | N/A | 10:1 | < 1.0 | < 20 | < 5.0 |
Table 2: Example Data from In Vivo OT-I Proliferation Assay
| Treatment Group | Draining Lymph Node | Total OT-I Cells (x 10^4) | % Divided OT-I Cells |
| PBS Control | Inguinal | 2.1 ± 0.5 | < 2.0 |
| OVA+ Cells (i.v.) | Inguinal | 15.8 ± 3.2 | 88.4 ± 6.7 |
| Batf3-/- Mouse + OVA+ Cells | Inguinal | 3.5 ± 0.9 | 10.2 ± 2.5 |
Note: Batf3-/- mice lack cDC1s, demonstrating the necessity of this subset for in vivo cross-priming.
Experimental Protocols & Workflows
Protocol 1: In Vitro cDC1 Cross-Presentation Assay
This protocol details the assessment of cross-presentation by Flt3L-derived bone marrow cDC1s using apoptotic cells as the antigen source and OT-I T cell proliferation as the readout.
Materials:
-
Bone marrow from C57BL/6 mice
-
Recombinant mouse Flt3L
-
Spleen and lymph nodes from OT-I transgenic mice
-
Antigen-expressing cell line (e.g., B16-OVA)
-
Apoptosis-inducing agent (e.g., UV irradiation or Staurosporine)
-
CD8a+ T Cell Isolation Kit (e.g., MACS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies: Anti-CD8, Anti-CD69, viability dye
-
96-well U-bottom plates
Methodology:
-
Generate cDC1s:
-
Isolate bone marrow cells from the femur and tibia of C57BL/6 mice.[8]
-
Lyse red blood cells using ACK lysis buffer.
-
Culture 2 x 106 cells/mL in complete RPMI supplemented with 150 ng/mL Flt3L for 8-10 days.[8]
-
Harvest non-adherent cells, which will contain a population of cDC1-like cells (CD11c+, CD24+, XCR1+).
-
-
Prepare Antigen:
-
Culture the antigen-expressing cell line (e.g., B16-OVA).
-
Induce apoptosis by UV irradiation (e.g., 120 mJ/cm²) and subsequent incubation for 4-6 hours. Confirm apoptosis using Annexin V/PI staining.
-
-
Isolate and Label OT-I T Cells:
-
Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.[8]
-
Isolate CD8+ T cells using a negative selection magnetic bead kit according to the manufacturer's protocol. Purity should be >90%.
-
Label the purified OT-I cells with 5 µM CFSE in PBS for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete medium. Wash cells twice.
-
-
Set up Co-culture:
-
Plate 2 x 104 cDC1s per well in a 96-well U-bottom plate.
-
Add apoptotic antigen-expressing cells at a 1:1 ratio with cDC1s.
-
Add 2 x 105 CFSE-labeled OT-I T cells to the wells.
-
Include controls: T cells + DCs (no antigen), T cells alone, T cells + antigen (no DCs).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Analysis:
-
Harvest cells from the wells. If desired, collect supernatant for cytokine analysis by ELISA.
-
Stain cells with fluorescently-conjugated antibodies against CD8 and activation markers like CD69, along with a viability dye.
-
Acquire samples on a flow cytometer.
-
Gate on live, singlet, CD8+ cells and analyze the CFSE histogram to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).
-
Protocol 2: In Vivo cDC1 Cross-Presentation Assay
This protocol describes the adoptive transfer model to measure antigen cross-presentation in vivo.
Materials:
-
OT-I transgenic mice (CD45.1+ or CD45.2+)
-
Recipient C57BL/6 mice (CD45.2+ or CD45.1+, congenic marker mismatch is required to track transferred cells)
-
Cell-associated antigen (e.g., splenocytes from a C57BL/6 mouse loaded with OVA protein, or apoptotic OVA-expressing cells)
-
CFSE or other proliferation dye (e.g., CellTrace™ Violet)
-
Sterile PBS
-
Flow cytometry antibodies: Anti-CD8, Anti-CD45.1, Anti-CD45.2
Methodology:
-
Prepare and Label OT-I Cells:
-
Isolate and purify CD8+ T cells from an OT-I mouse as described in Protocol 1.
-
Label the cells with CFSE (or another proliferation dye). Resuspend at a concentration of 1-2 x 107 cells/mL in sterile PBS.
-
-
Adoptive Transfer:
-
Inject 1-2 x 106 labeled OT-I cells in 100-200 µL of PBS into the tail vein of recipient mice.
-
-
Antigen Challenge:
-
24 hours after T cell transfer, inject the antigen. For cell-associated antigen, 5 x 106 to 1 x 107 apoptotic OVA-expressing cells in 200 µL PBS can be administered intravenously.[6]
-
Include a control group of mice that receive PBS instead of antigen.
-
-
Harvest and Analysis:
-
Three days after antigen challenge, euthanize the mice and harvest the spleen and relevant lymph nodes (e.g., inguinal, axillary).[9]
-
Prepare single-cell suspensions from the harvested organs.[8]
-
Lyse red blood cells from the spleen samples.
-
Stain the cells with antibodies against the congenic marker (CD45.1 or CD45.2) and CD8.
-
Acquire samples on a flow cytometer.
-
Gate on the adoptively transferred population (e.g., live, singlet, CD45.1+, CD8+ cells) and analyze the CFSE histogram to quantify proliferation.
-
Conclusion
The assessment of cDC1 cross-presentation is fundamental to understanding T cell immunity and developing effective immunotherapies. The choice between in vitro and in vivo assays depends on the specific research question. In vitro assays are invaluable for mechanistic studies in a controlled setting, while in vivo models provide the definitive test of physiological function. By employing the robust protocols and quantitative frameworks outlined in these notes, researchers can accurately and reproducibly measure this critical cDC1 function, paving the way for new insights and therapeutic strategies in cancer and infectious disease.
References
- 1. The role of cDC1s in vivo: CD8 T cell priming through cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Mechanisms of Cross-Presentation by cDC1s" by Derek James Theisen [openscholarship.wustl.edu]
- 3. Cross-Presentation Assay for Human Dendritic Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Assays to Detect Cross-Dressing by Dendritic Cells In Vivo and In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. Cross-Presentation Assay for Human Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Assay to Address Dendritic Cell Antigen Cross-Presenting Capacity | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Ag Cross-presentation and in vivo Ag Cross-presentation by Dendritic Cells in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Presentation of Cell-Associated Antigens by MHC Class I in Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Solving high background issues in Cyclin D1 immunohistochemistry
This guide provides troubleshooting strategies and answers to frequently asked questions regarding high background staining in Cyclin D1 immunohistochemistry (IHC) experiments.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals, making accurate interpretation of Cyclin D1 expression difficult. The following section addresses common causes and provides step-by-step solutions.
Question: What are the primary causes of high background in Cyclin D1 IHC?
High background staining in IHC can arise from several factors, broadly categorized as methodological issues. These include non-specific antibody binding, problems with antigen retrieval, the presence of endogenous enzymes or biotin, and issues with tissue processing. Each of these potential issues requires a specific troubleshooting approach to resolve.
Question: My background is uniformly high. Where should I start troubleshooting?
A uniformly high background often points to issues with antibody concentrations or blocking steps.
Troubleshooting Workflow for High Background
Caption: A workflow diagram for troubleshooting high background in IHC.
Frequently Asked Questions (FAQs)
Antibody-Related Issues
Q1: How do I know if my primary antibody concentration is too high? High primary antibody concentration is a frequent cause of high background. To optimize it, perform a titration experiment, testing a series of dilutions (e.g., 1:100, 1:200, 1:500, 1:1000). The optimal dilution will provide strong specific staining with minimal background.
Q2: What should I do if my "secondary antibody only" control shows staining? This indicates non-specific binding of the secondary antibody. Potential solutions include:
-
Using a pre-adsorbed secondary antibody: These have been purified to remove antibodies that cross-react with proteins from other species.
-
Increasing the concentration of the blocking serum: Ensure the serum is from the same species as the secondary antibody host.
-
Ensuring proper washing steps: Increase the duration or number of washes after secondary antibody incubation.
Blocking & Tissue-Related Issues
Q3: The tissue itself seems to be causing the background. What could be the cause? Tissues can contain endogenous components that generate background signal.
-
Endogenous Peroxidase Activity: When using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in tissues like the liver or kidney can produce a signal.
-
Endogenous Biotin: If using an avidin-biotin complex (ABC) method, endogenous biotin in tissues like the liver and kidney can cause significant background.
Q4: How can I prevent background from endogenous enzymes or biotin?
-
For Endogenous Peroxidases: Incubate slides in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol or PBS) for 10-15 minutes after deparaffinization and rehydration.
-
For Endogenous Biotin: Use a commercial avidin/biotin blocking kit, which involves sequentially incubating the tissue with avidin and then biotin solutions to block all binding sites.
Antigen Retrieval Issues
Q5: Could my antigen retrieval method be causing high background? Yes, over-aggressive antigen retrieval can expose more non-specific epitopes, leading to increased background. If you suspect this, try reducing the heating time or temperature for Heat-Induced Epitope Retrieval (HIER) or decreasing the incubation time or enzyme concentration for Proteolytic-Induced Epitope Retrieval (PIER).
Experimental Protocols
Protocol: Endogenous Peroxidase Blocking
This protocol is for use with HRP-based detection systems.
-
Deparaffinize and Rehydrate: Process tissue sections through xylene and a graded series of ethanol to water as per standard protocols.
-
Blocking Solution: Prepare a solution of 3% hydrogen peroxide (H2O2) in methanol or phosphate-buffered saline (PBS).
-
Incubation: Cover the tissue sections with the blocking solution and incubate for 10-15 minutes at room temperature.
-
Washing: Rinse the slides thoroughly with PBS (e.g., 3 washes for 5 minutes each).
-
Proceed: Continue with the standard IHC protocol (e.g., antigen retrieval).
Protocol: Serum Blocking for Non-Specific Binding
This protocol is designed to prevent non-specific binding of primary and secondary antibodies.
-
Preparation: Following antigen retrieval and washing, gently tap off excess buffer from the slides. Do not allow the tissue to dry out.
-
Blocking Solution: Use normal serum from the species in which the secondary antibody was raised. A typical concentration is 5-10% serum in PBS.
-
Incubation: Cover the tissue section with the blocking serum and incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Gently blot off the blocking serum (do not rinse) and immediately apply the diluted primary antibody.
-
Proceed: Continue with the primary antibody incubation as per your optimized protocol.
Data & Parameter Optimization
Optimizing multiple parameters is crucial for a clean Cyclin D1 IHC stain. The following table provides a guide to adjusting key variables.
| Parameter | Standard Range | Issue: High Background | Recommended Adjustment |
| Primary Antibody Dilution | 1:50 - 1:500 | Signal is strong but background is excessive. | Increase the dilution (e.g., from 1:100 to 1:250 or 1:500). |
| Blocking Time | 30 minutes | Diffuse, non-specific staining is observed. | Increase incubation time to 60 minutes. |
| Antigen Retrieval (HIER) | 10-20 min at 95-100°C | Tissue morphology is poor; edges are "burnt". | Reduce heating time or temperature (e.g., 15 min at 95°C). |
| Washing Steps | 2-3 washes, 5 min each | General background haze across the slide. | Increase the number of washes (e.g., 3-4) and/or add a detergent like Tween 20 to the wash buffer. |
Cyclin D1 Signaling Pathway
Understanding the context of Cyclin D1 can aid in result interpretation. Cyclin D1 is a key regulator of the cell cycle, primarily controlled by mitogenic signaling pathways.
Caption: Simplified diagram of the Cyclin D1 signaling pathway.
Technical Support Center: Recombinant CCD1 Protein Solubility
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers improve the solubility of recombinant Carotenoid Cleavage Dioxygenase 1 (CCD1) protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is consistently expressed in inclusion bodies. What is the first thing I should try?
The initial and often most effective step is to lower the expression temperature. Reducing the temperature after induction (e.g., from 37°C to 16-20°C) slows down the rate of protein synthesis, which can provide more time for the newly synthesized this compound polypeptide to fold correctly. This simple adjustment can significantly increase the proportion of soluble protein.
Q2: Can the choice of expression vector influence the solubility of my this compound protein?
Absolutely. The expression vector determines the promoter strength and the type of fusion tags available. A vector with a tightly regulated promoter (e.g., pBAD) allows for more precise control over the expression level, which can be crucial for soluble expression. Additionally, vectors offering different solubility-enhancing fusion tags (like MBP or GST) can be screened to find the best partner for your this compound protein.
Q3: Are there any specific buffer components that can help improve this compound solubility during purification?
Yes, optimizing the lysis and purification buffers can have a significant impact. The inclusion of certain additives can help stabilize the protein and prevent aggregation. Consider the following:
-
L-Arginine: This amino acid can help to suppress protein aggregation. A concentration of 50-100 mM is a good starting point.
-
Non-detergent sulfobetaines (NDSBs): These compounds can stabilize proteins in their native conformation.
-
Glycerol: Often used as a cryoprotectant, glycerol (5-10% v/v) can also help to stabilize proteins in solution.
-
Reducing agents: If your protein has cysteine residues, including a reducing agent like DTT or BME (1-5 mM) can prevent the formation of incorrect disulfide bonds.
Troubleshooting Guides
Issue: Recombinant this compound is found in the insoluble fraction after cell lysis.
This is a common issue indicating that the protein is likely forming inclusion bodies. Follow this troubleshooting workflow to address the problem.
Caption: A workflow for troubleshooting insoluble protein expression.
Step 1: Optimization of Expression Conditions
The first line of defense is to optimize the culture and induction conditions without changing the expression construct.
-
Lower Temperature: As mentioned in the FAQ, reducing the post-induction temperature is highly effective.
-
Reduce Inducer Concentration: High levels of inducer (e.g., IPTG) can lead to very rapid protein expression, overwhelming the cellular folding machinery. Titrating the inducer concentration to a lower level can slow down expression and improve solubility.
-
Change Host Strain: Some E. coli strains are specifically engineered to enhance the folding of difficult proteins. Strains like Rosetta(DE3) or ArcticExpress(DE3) that co-express chaperones can be tested.
Experimental Protocols & Data
Protocol 1: Screening for Optimal Induction Conditions
This protocol details a method for systematically testing the effects of temperature and IPTG concentration on this compound solubility.
-
Transformation: Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Cultures: Inoculate 100 mL of LB medium with the overnight culture to a starting OD600 of 0.05-0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction Matrix: Divide the main culture into smaller, equal volumes (e.g., 10 mL). Induce these cultures according to a matrix of varying IPTG concentrations and temperatures as outlined in the table below.
-
Harvest: After the induction period (e.g., 4 hours for 37°C, 16 hours for 16°C), harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze samples from the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the proportion of soluble this compound.
Table 1: Effect of Temperature and IPTG Concentration on this compound Solubility
| Temperature (°C) | IPTG Concentration (mM) | Total this compound Expression (Relative Units) | Soluble this compound (%) |
| 37 | 1.0 | 100 | 15 |
| 37 | 0.1 | 85 | 25 |
| 25 | 1.0 | 70 | 40 |
| 25 | 0.1 | 65 | 60 |
| 16 | 0.1 | 50 | 85 |
Note: The data presented in this table is illustrative and intended to demonstrate expected trends.
Protocol 2: Evaluating Different Fusion Tags
If optimizing expression conditions is insufficient, changing the fusion tag on the this compound protein can dramatically improve solubility.
-
Cloning: Clone the this compound gene into a series of expression vectors, each with a different N-terminal or C-terminal solubility-enhancing tag (e.g., His-tag, GST, MBP, SUMO).
-
Expression Screening: For each construct, perform a small-scale expression trial using the optimized conditions identified in Protocol 1.
-
Analysis: Analyze the soluble and insoluble fractions for each construct by SDS-PAGE and Western blot to identify the tag that yields the highest amount of soluble this compound.
Caption: A workflow for selecting the optimal solubility-enhancing fusion tag.
Table 2: Comparison of Solubility-Enhancing Tags for this compound
| Fusion Tag | Size (kDa) | Soluble this compound (%) | Notes |
| 6xHis | ~1 | 20 | Minimal effect on solubility; useful for purification. |
| GST | 26 | 55 | Good improvement in solubility. |
| MBP | 42 | 90 | Excellent for improving solubility; large tag may need removal. |
| SUMO | 12 | 80 | Good solubility enhancement; specific proteases available for removal. |
Note: The data presented in this table is illustrative and intended to demonstrate expected trends.
Technical Support Center: Bone Marrow-Derived cDC1 Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the common challenge of low conventional Dendritic Cell 1 (cDC1) yield from bone marrow cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cDC1 yield from bone marrow culture is very low. What are the potential causes and how can I troubleshoot this?
A1: Low cDC1 yield is a common issue that can stem from several factors, from suboptimal culture conditions to the inherent heterogeneity of bone marrow precursor populations. Below is a troubleshooting guide to help you identify and address the potential causes.
Troubleshooting Workflow for Low cDC1 Yield
Caption: Troubleshooting flowchart for low cDC1 yield from bone marrow culture.
Detailed Troubleshooting Steps:
-
Optimize Flt3L Concentration: Fms-like tyrosine kinase 3 ligand (Flt3L) is the critical cytokine for cDC1 differentiation. The optimal concentration can vary between batches and manufacturers.
-
Adjust Cell Seeding Density: Both too low and too high cell densities can negatively impact cDC1 differentiation.
-
Recommendation: A common starting density is 1-2 x 10^6 bone marrow cells per mL.[1] If you observe high cell death, consider lowering the initial seeding density. Conversely, if differentiation is inefficient, a slightly higher density might be beneficial.
-
-
Verify Culture Duration: cDC1 development from bone marrow progenitors is a multi-day process.
-
Recommendation: Cultures are typically maintained for 8 to 12 days. Harvesting too early will result in a lower yield of mature cDC1s.[2]
-
-
Consider Progenitor Frequency: The frequency of cDC1-committed progenitors can vary between individual mice.
-
Recommendation: To boost the expansion of early hematopoietic progenitors that can give rise to cDC1s, consider adding Kit Ligand (Stem Cell Factor, SCF) to your culture, particularly in the initial days. A recent study showed that a combination of KitL and Flt3L can increase cDC1 yield by up to tenfold.[3]
-
-
Check Reagent Quality: The quality and activity of cytokines, media, and supplements are paramount.
-
Recommendation: Ensure that your Flt3L and any other cytokines are properly stored and have not undergone multiple freeze-thaw cycles. Use high-quality fetal bovine serum (FBS) and culture media.
-
Q2: What is a typical expected yield of cDC1s from a bone marrow culture?
A2: The yield of cDC1s can be variable. It is influenced by the mouse strain, age, culture conditions, and the specific protocol used. The table below provides a summary of expected yields based on published protocols.
| Cytokine Cocktail | Seeding Density (cells/mL) | Culture Duration (days) | Expected Yield | Key Markers for Identification |
| Flt3L (100 ng/mL) | 2 x 10^6 | 7-8 | ~0.8-1.0 x 10^6 total cells/mL (>90% CD11c+) | CD11c+, MHCII+, XCR1+, SIRPα- |
| Flt3L (200 ng/mL) | 1.5 x 10^6 | 8 | ~40 x 10^6 total cells per mouse | CD11c+, MHCII+, XCR1+, CLEC9A+ |
| Flt3L (200 ng/mL) + GM-CSF (3 ng/mL) | 1.5 x 10^7 (initial) | 15 | >90% of non-adherent cells are CD11c+ and CD103+ | CD11c+, CD103+ |
| KitL + Flt3L | 6.25 x 10^5 | 10-11 | ~10-fold increase in cDC1s compared to Flt3L alone | CD11c+, MHCII+, XCR1+ |
Q3: What is the underlying developmental pathway for cDC1s from bone marrow progenitors?
A3: cDC1s develop from hematopoietic stem cells (HSCs) in the bone marrow through a series of progenitor stages. The key cytokine driving this process is Flt3L, which signals through its receptor, Flt3, expressed on these progenitors. Several transcription factors, including IRF8, Batf3, and Id2, are essential for the commitment and differentiation of progenitors into the cDC1 lineage.[4]
cDC1 Differentiation Pathway from Bone Marrow Progenitors
Caption: Simplified diagram of the cDC1 differentiation pathway from bone marrow.
Experimental Protocols
Protocol 1: Standard Flt3L-driven cDC1 Generation
This protocol is adapted from several sources and provides a robust method for generating cDC1s.[1][2]
Materials:
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol.
-
Recombinant murine Flt3L (carrier-free).
-
6-well non-tissue culture-treated plates.
Procedure:
-
Bone Marrow Isolation:
-
Euthanize a 6-10 week old mouse and sterilize the hind limbs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish containing complete RPMI medium using a 25G needle and a 10 mL syringe.
-
Create a single-cell suspension by gently pipetting the marrow clumps.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
-
Red Blood Cell Lysis (Optional but Recommended):
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 2 mL of ACK lysis buffer. Incubate for 2 minutes at room temperature.
-
Add 10 mL of complete RPMI medium to quench the lysis and centrifuge again.
-
-
Cell Culture:
-
Resuspend the cell pellet in complete RPMI medium and perform a cell count.
-
Seed the cells at a density of 1.5 x 10^6 cells/mL in 6-well plates (3 mL per well).[2]
-
Add Flt3L to a final concentration of 200 ng/mL.[2]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 8 days. Do not disturb the plates during this time.[2]
-
-
Harvesting cDC1s:
-
After 8 days, gently pipette the medium up and down to dislodge the loosely adherent and suspension cells, which are enriched for dendritic cells.
-
Collect the cell suspension and proceed with flow cytometry analysis or cell sorting to isolate the cDC1 population (CD11c+, MHCII+, XCR1+, SIRPα-).
-
Protocol 2: High-Yield cDC1 Generation with Kit Ligand and Flt3L
This protocol is based on a recent publication demonstrating a significant increase in cDC1 yield.[3]
Materials:
-
Same as Protocol 1, with the addition of recombinant murine Kit Ligand (SCF).
Procedure:
-
Bone Marrow Isolation and Red Blood Cell Lysis: Follow steps 1 and 2 from Protocol 1.
-
Cell Culture (Sequential KitL and Flt3L):
-
Resuspend the bone marrow cells in complete RPMI medium.
-
Seed the cells at a lower density of 6.25 x 10^5 cells/mL in 6-well plates.[3]
-
For the first 4 days of culture, add Kit Ligand to a final concentration of 100 ng/mL.
-
On day 4, add Flt3L to a final concentration of 200 ng/mL without changing the medium.
-
Continue to culture until day 10-11.
-
-
Harvesting cDC1s:
-
Follow step 4 from Protocol 1. This method should yield a significantly higher number of cDC1s compared to the standard Flt3L protocol.[3]
-
References
- 1. labpages2.moffitt.org [labpages2.moffitt.org]
- 2. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced in vitro type 1 conventional dendritic cell generation via the recruitment of hematopoietic stem cells and early progenitors by Kit ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of siRNA Targeting Cyclin D1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with siRNA targeting Cyclin D1. It addresses common issues related to off-target effects and offers strategies for validating and mitigating these unintended consequences.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Cyclin D1 knockdown experiments.
| Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity or Death After Transfection | 1. High siRNA Concentration: Excessive siRNA can induce a strong interferon response. 2. Transfection Reagent Toxicity: The transfection reagent itself may be toxic to the cells. 3. Off-Target Effects: The siRNA may be downregulating essential genes. | 1. Optimize siRNA Concentration: Perform a dose-response curve to find the lowest effective concentration. 2. Optimize Transfection Reagent: Titrate the transfection reagent and test different reagents. 3. Test Multiple siRNAs: Use at least two or three different siRNAs targeting Cyclin D1 to see if the toxicity is sequence-specific. |
| Inconsistent Cyclin D1 Knockdown Efficiency | 1. Suboptimal Transfection Efficiency: Cell density, passage number, and transfection protocol can affect efficiency. 2. siRNA Degradation: Improper storage or handling of siRNA can lead to degradation. 3. Cell Line Resistance: Some cell lines may be inherently difficult to transfect. | 1. Standardize Transfection Protocol: Keep cell confluency consistent (typically 50-70%) and use low-passage cells. 2. Proper siRNA Handling: Aliquot siRNA upon arrival and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. 3. Optimize for Cell Line: Test different transfection reagents and protocols for your specific cell line. |
| Unexpected Phenotype Not Rescued by Cyclin D1 Re-expression | 1. Off-Target Effects: The observed phenotype is likely due to the siRNA affecting unintended targets. 2. Stress Response: The transfection process or the siRNA itself may be inducing a cellular stress response. | 1. Perform Rescue Experiment: Co-transfect the siRNA with a plasmid expressing a form of Cyclin D1 that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is not rescued, it is likely an off-target effect. 2. Validate with Multiple siRNAs: Use another siRNA with a different sequence targeting Cyclin D1. If the phenotype is consistent, it is more likely to be on-target. 3. Analyze Off-Target Gene Expression: Use microarray or RNA-seq to identify unintendedly downregulated genes. |
| Contradictory Results with Different Cyclin D1 siRNAs | 1. Sequence-Dependent Off-Target Effects: Different siRNA sequences can have different off-target profiles. | 1. Identify Common Off-Targets: Analyze the "seed" region (positions 2-8) of your siRNAs. siRNAs with different seed regions are less likely to share the same off-targets. 2. Use siRNA Pools: While pools can dilute off-target effects, they can also complicate data interpretation. Use them with caution and validate key findings with individual siRNAs. 3. Perform Global Gene Expression Analysis: Compare the transcriptome-wide effects of the different siRNAs to identify unique and shared off-target signatures. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of siRNA off-target effects?
The two primary mechanisms are:
-
MicroRNA-like Off-Target Effects: The siRNA antisense strand can bind to the 3' UTR of unintended mRNA targets, leading to their translational repression or degradation. This is mediated by partial sequence complementarity, primarily in the seed region (nucleotides 2-8) of the siRNA.
-
Interferon Response: Double-stranded RNA can trigger the innate immune system, leading to a non-specific interferon response and widespread changes in gene expression.
2. How can I minimize off-target effects in my Cyclin D1 siRNA experiment?
-
Use the lowest effective siRNA concentration: This reduces the chances of saturating the RNAi machinery and inducing off-target effects.
-
Use chemically modified siRNAs: Modifications can reduce the activation of the immune system and can also decrease off-target binding.
-
Test multiple siRNA sequences: Using at least two or three siRNAs targeting different regions of the Cyclin D1 mRNA is a critical control. A phenotype observed with multiple siRNAs is more likely to be on-target.
-
Perform rescue experiments: Co-expressing an siRNA-resistant form of Cyclin D1 is the gold standard for confirming that the observed phenotype is due to the loss of Cyclin D1 and not an off-target effect.
3. What are the best methods for detecting off-target effects?
-
Global Gene Expression Analysis: Microarrays or RNA-sequencing (RNA-seq) are powerful tools to assess transcriptome-wide changes and identify unintendedly regulated genes.
-
Western Blotting: In addition to confirming Cyclin D1 knockdown, Western blotting can be used to check the protein levels of suspected off-target genes identified from expression profiling.
-
Luciferase Reporter Assays: To validate miRNA-like off-target effects, you can clone the 3' UTR of a suspected off-target gene downstream of a luciferase reporter gene. A reduction in luciferase activity in the presence of the siRNA confirms a direct interaction.
4. What is a "seed region" and why is it important for off-target effects?
The seed region is a sequence of 7-8 nucleotides at the 5' end of the siRNA guide strand (positions 2-8). This region is critical for target recognition by the RNA-induced silencing complex (RISC). Off-target effects often occur when the seed region of an siRNA has partial complementarity to the 3' UTR of unintended mRNAs, mimicking the action of a microRNA.
Quantitative Data on Off-Target Effects
The extent of off-target effects can vary significantly depending on the siRNA sequence, cell type, and delivery method. The following tables provide an illustrative example of how to present data from a hypothetical off-target analysis.
Table 1: Example Microarray Data of Potential Off-Target Genes
| Gene Symbol | Gene Name | Fold Change (siRNA 1) | Fold Change (siRNA 2) | Putative Seed Match in 3' UTR |
| CDK6 | Cyclin-dependent kinase 6 | -2.5 | -1.1 | Yes |
| E2F2 | E2F transcription factor 2 | -1.8 | -1.9 | Yes |
| MYC | MYC proto-oncogene | -1.5 | -0.9 | No |
| BCL2 | BCL2 apoptosis regulator | -2.1 | -0.5 | Yes |
This is example data. Actual results will vary.
Table 2: Example Western Blot Densitometry of Off-Target Protein Levels
| Protein | Normalized Protein Level (Control siRNA) | Normalized Protein Level (Cyclin D1 siRNA 1) | Normalized Protein Level (Cyclin D1 siRNA 2) |
| Cyclin D1 | 1.0 | 0.2 | 0.3 |
| CDK6 | 1.0 | 0.6 | 0.9 |
| E2F2 | 1.0 | 0.7 | 0.7 |
This is example data. Actual results will vary.
Experimental Protocols
Below are generalized protocols for key experiments. Users should optimize these protocols for their specific cell lines and reagents.
siRNA Transfection and Western Blot for Cyclin D1
a. siRNA Transfection:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Cyclin D1 siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the desired time point for analysis.
b. Western Blot:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Rescue Experiment Protocol
-
Construct Preparation: Obtain or create a plasmid expressing Cyclin D1 with silent mutations in the siRNA target sequence. This makes the plasmid-expressed Cyclin D1 resistant to the siRNA.
-
Co-transfection: Co-transfect the cells with the Cyclin D1 siRNA and the siRNA-resistant Cyclin D1 expression plasmid.
-
Control Groups: Include controls such as:
-
Cells transfected with control siRNA and an empty vector.
-
Cells transfected with Cyclin D1 siRNA and an empty vector.
-
Cells transfected with control siRNA and the resistant Cyclin D1 plasmid.
-
-
Phenotypic Analysis: After 48-72 hours, assess the phenotype of interest (e.g., cell proliferation, apoptosis). If the phenotype is rescued in the cells receiving both the siRNA and the resistant plasmid, it confirms the phenotype is on-target.
Visualizations
Caption: Workflow for validating siRNA-induced phenotypes.
Caption: On-target vs. off-target siRNA mechanisms.
Caption: Logic for distinguishing on- and off-target effects.
Technical Support Center: In Vitro CCD1 Assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with their in vitro Carotenoid Cleavage Dioxygenase 1 (CCD1) assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical components and typical conditions for a successful in vitro this compound assay?
A successful this compound assay requires a properly folded and active enzyme, a suitable carotenoid substrate, and an optimized reaction buffer containing necessary cofactors.
-
Enzyme: Purified, active recombinant this compound is essential. The expression system (e.g., E. coli) and purification strategy can impact enzyme folding and activity. This compound enzymes from different species may have varying substrate specificities and catalytic efficiencies.[1][2]
-
Substrate: Carotenoids are highly hydrophobic, which makes substrate delivery in an aqueous assay environment a primary challenge.[3] While β-carotene is a natural substrate, the more soluble synthetic substrate, β-apo-8’-carotenal, is often used for in vitro kinetic assays to improve reproducibility.[3][4]
-
Buffer and Cofactors: The reaction buffer must maintain an optimal pH and contain essential cofactors.
-
pH: Optimal pH for this compound activity is typically between 7.0 and 8.4.[2][5]
-
Cofactors: CCDs are non-heme iron-dependent enzymes, requiring Fe²⁺ for catalytic activity. However, high concentrations of Fe²⁺ can be inhibitory.[5]
-
Additives: Detergents or organic solvents (e.g., ethanol) may be used to help solubilize the carotenoid substrate, but their concentrations must be optimized to avoid denaturing the enzyme.[5]
-
Q2: My purified this compound enzyme shows little to no activity. What are the common causes?
Low or absent enzyme activity is a frequent issue that can stem from problems with the enzyme itself, the assay conditions, or the substrate.
-
Improper Protein Folding/Purification: this compound expressed in E. coli can form inclusion bodies or be misfolded. Ensure your purification protocol is optimized to yield soluble, active protein. Consider including a refolding step if recovering protein from inclusion bodies.
-
Enzyme Degradation: this compound may be unstable. Keep the purified enzyme on ice and store it in appropriate buffers at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Incorrect Assay Conditions: The enzyme's catalytic activity is highly dependent on pH and temperature. Verify that your assay buffer is at the optimal pH and the incubation is performed at the correct temperature (typically 30-35°C).[5]
-
Missing Cofactors: Ensure that ferrous iron (Fe²⁺) is present in the reaction, as it is essential for activity. Prepare the Fe²⁺ solution fresh to avoid oxidation to Fe³⁺.
-
Substrate Unavailability: The hydrophobic carotenoid substrate may be precipitating out of the solution, making it unavailable to the enzyme. See the question below for addressing substrate solubility.[3]
Q3: How can I improve the solubility and delivery of my hydrophobic carotenoid substrate?
This is one of the most significant technical hurdles in this compound assays.[3]
-
Use of Solvents: Dissolve the carotenoid stock in a water-miscible organic solvent like ethanol, acetone, or a mixture of solvents before diluting it into the final assay buffer. The final concentration of the organic solvent in the assay should be kept low (e.g., <10%) to prevent enzyme inactivation.[5]
-
Detergents: Non-ionic detergents like Tween 80 or Triton X-100 can be used to create micelles that encapsulate the carotenoid, increasing its solubility in the aqueous buffer. Titrate the detergent concentration carefully, as high levels can inhibit the enzyme.
-
Use of Artificial Substrates: For kinetic studies or troubleshooting, consider using the more water-soluble substrate β-apo-8’-carotenal.[2] This can help confirm that the enzyme is active and that the issue lies with the delivery of the natural substrate.
Q4: My assay results are inconsistent and not reproducible. What should I investigate?
Lack of reproducibility can be traced to several factors, from reagent preparation to the final analysis.
-
Pipetting Errors: Given the small volumes often used in microplate-based assays, ensure your pipettes are calibrated and use proper pipetting techniques, especially for viscous enzyme solutions or volatile organic solvents.
-
Substrate Preparation: Prepare the carotenoid substrate solution fresh for each experiment. Carotenoids are light-sensitive and can oxidize, leading to variability. Prepare and store stocks in the dark under an inert gas (e.g., nitrogen or argon).
-
Inconsistent Incubation Times: Use a timer and a method that allows for stopping the reaction in all wells simultaneously (e.g., adding a quenching solution like ethanol or performing a rapid extraction).[5]
-
HPLC Variability: If using HPLC for detection, fluctuating retention times or peak areas can point to issues with the HPLC system itself, such as pump malfunctions, leaks, or column degradation. Always run standards with each batch of samples to monitor system performance.
Q5: I am not detecting the expected product (e.g., β-ionone, retinal) in my HPLC analysis. What could be wrong?
If the enzyme is active but the product is not detected, the issue likely lies within the sample processing or analytical stages.
-
Inefficient Product Extraction: The cleavage products can be volatile (like β-ionone) or unstable. Ensure your extraction protocol (e.g., liquid-liquid extraction with a solvent like hexane or ethyl acetate) is efficient. Minimize evaporation and keep samples cold.
-
Detector Settings: Check that your HPLC detector (e.g., DAD/UV-Vis) is set to the correct wavelength for detecting your product (e.g., ~292 nm for β-ionone).
-
Low Product Concentration: The amount of product generated may be below the detection limit of your instrument. Try increasing the enzyme concentration, substrate concentration, or incubation time to generate more product. You could also concentrate your sample extract before injection.
-
Column Issues: The analytical column may be contaminated or degraded. Flush the column with a strong solvent or replace it if performance does not improve.[6]
-
Product Degradation: The apocarotenoid product may be unstable. Analyze samples immediately after extraction or store them appropriately (cold, dark) until analysis.
Troubleshooting Guide
If your this compound assay is failing, follow this logical workflow to identify and resolve the issue.
Caption: Troubleshooting flowchart for a failing in vitro this compound assay.
Data & Protocols
Experimental Workflow
The diagram below outlines a typical workflow for conducting an in vitro this compound assay, from reagent preparation through data analysis.
Caption: General experimental workflow for an in vitro this compound assay.
Comparative Reaction Conditions
The optimal conditions for this compound can vary depending on the enzyme source.
| Parameter | Morus notabilis Mnthis compound[5] | Olea europaea Oethis compound[2] | General Recommendation |
| Substrate | β-apo-8’-carotenal | β-apo-8’-carotenal | β-apo-8’-carotenal or β-carotene |
| pH | 8.4 | 7.0 | 7.0 - 8.5 |
| Temperature | 35°C | 30°C | 30 - 37°C |
| Buffer | 100 mM Sodium Phosphate | 100 mM Phosphate Buffer | Phosphate or Tris-based buffer |
| Cofactor | Fe²⁺ (inhibitory >1 mM) | Not specified, but required | 0.1 - 1.0 mM FeSO₄ (fresh) |
Enzyme Kinetic Parameters
Kinetic parameters help define the enzyme's efficiency and affinity for a substrate. The following values were determined using β-apo-8’-carotenal.
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |
| Morus notabilis (Mnthis compound) | 0.83 | 72.5 | [5] |
| Olea europaea (Oethis compound) | 0.82 | 2.30 | [2] |
| Ipomoea nil (Inthis compound) | 0.69 | 1.22 | [2] |
| Note: 1 U (Unit) is often defined as the amount of enzyme that produces 1 nmol of product per minute under standard conditions.[2] |
Detailed Protocol: Standard this compound Assay using β-apo-8’-carotenal
This protocol is a generalized procedure based on published methods.[2][5] Optimization may be required for your specific enzyme and laboratory conditions.
1. Reagent Preparation:
- Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.2. Prepare and store at 4°C.
- Cofactor Stock: 10 mM FeSO₄ in water. Prepare this solution fresh just before the assay to prevent oxidation.
- Substrate Stock: 10 mM β-apo-8’-carotenal in 100% ethanol. Store in an amber vial at -20°C.
- Enzyme Solution: Purified this compound enzyme diluted to a working concentration (e.g., 0.5-1.0 mg/mL) in Assay Buffer. Keep on ice.
- Quenching Solution: 100% Ethanol.
2. Reaction Setup:
- For a final reaction volume of 1 mL, combine the following in a microcentrifuge tube:
- 800 µL of Assay Buffer
- 10 µL of 10 mM FeSO₄ (final concentration: 0.1 mM)
- A specific volume of the enzyme solution (e.g., 100 µg of purified enzyme).[5]
- Add Assay Buffer to bring the volume to 984 µL.
- Prepare a "No Enzyme" control by substituting the enzyme volume with an equal volume of Assay Buffer.
- Pre-incubate the tubes at the desired temperature (e.g., 35°C) for 5 minutes.
3. Initiating the Reaction:
- To start the reaction, add 16 µL of the 10 mM β-apo-8’-carotenal stock solution (final concentration: 160 µM).[5]
- Vortex briefly and incubate at 35°C for a defined period (e.g., 30 minutes).[5]
4. Stopping the Reaction and Product Extraction:
- Stop the reaction by adding 1 mL of ethanol.[5] Vortex vigorously.
- Add 1 mL of hexane (or ethyl acetate) to extract the carotenoids and apocarotenoids.
- Vortex for 1 minute, then centrifuge at 5,000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper organic phase to a new tube.
- Dry the organic phase under a gentle stream of nitrogen.
- Re-dissolve the dried extract in a known volume (e.g., 100-200 µL) of the HPLC mobile phase for analysis.
5. HPLC Analysis:
- Inject the re-dissolved sample onto a C18 reverse-phase HPLC column.
- Use an appropriate mobile phase (e.g., an isocratic or gradient mixture of acetonitrile, water, and methanol) to separate the product from the remaining substrate.
- Detect the product (retinal, in this case) using a UV-Vis or DAD detector at its maximum absorbance wavelength.
- Quantify the product by comparing its peak area to a standard curve generated from an authentic standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 6. agilent.com [agilent.com]
Technical Support Center: Optimizing Cell Sorting of Rare cDC1 Populations
Welcome to the technical support center for optimizing cell sorting gates for rare conventional Dendritic Cell type 1 (cDC1) populations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully isolating this scarce but critical immune cell subset.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of cDC1s via fluorescence-activated cell sorting (FACS).
Question: Why is the yield of my sorted cDC1 population consistently low?
Answer:
Low yield is a common challenge when sorting rare cell populations like cDC1s. Several factors throughout the experimental workflow can contribute to this issue.
-
Initial Sample Quality: The viability of the starting single-cell suspension is critical. Excessive enzymatic digestion or harsh mechanical dissociation of tissues can lead to high cell death, reducing the number of viable cDC1s available for sorting.
-
Suboptimal Staining: Inadequate titration of antibodies can lead to dim staining, making it difficult to distinguish the cDC1 population from background noise. Additionally, prolonged staining times or exposure to light can cause photobleaching of fluorochromes.
-
Gating Strategy: An overly stringent gating strategy can exclude a significant portion of the target population. It is crucial to use appropriate controls, such as Fluorescence Minus One (FMO), to set accurate gates.
-
Cell Sorter Settings: High sheath pressure and small nozzle size can induce shear stress on cells, leading to cell death and reduced recovery.[1] For sensitive cells like dendritic cells, using a larger nozzle (e.g., 100 µm) and lower pressure is recommended.[1]
-
Lack of Pre-enrichment: Sorting rare cells directly from a complex mixture is time-consuming and can lead to significant cell loss.[2][3] Pre-enriching for dendritic cells or depleting more abundant cell types using magnetic-activated cell sorting (MACS) can significantly increase the starting frequency of cDC1s, leading to shorter sort times and improved yield.[2][3]
Question: My sorted cDC1 population has low purity. What are the likely causes and solutions?
Answer:
Contamination with other cell types is a frequent problem that can compromise downstream applications. The following are common causes of low purity and how to address them:
-
Doublets: Doublets, or clumps of two or more cells, are a major source of contamination.[4][5] A doublet consisting of a cDC1 and another cell type can be incorrectly identified as a single positive event. To mitigate this, it is essential to implement a stringent doublet discrimination gating strategy. This typically involves plotting the area versus the height or width of the forward scatter (FSC) and side scatter (SSC) signals to exclude events that are not proportional.[4][6]
-
Dead Cells: Dead cells can non-specifically bind antibodies, leading to false-positive events.[7][8] Incorporating a viability dye into your staining panel is crucial for excluding dead cells from your analysis and sort gates.[7][9]
-
Compensation Issues: Incorrect compensation for spectral overlap between fluorochromes can lead to false positives.[10][11] It is imperative to use single-stain controls for each fluorochrome in your panel to accurately calculate the compensation matrix.[12][13]
-
Non-specific Antibody Binding: Fc receptor-mediated antibody binding to non-target cells can be a source of contamination. Blocking Fc receptors with anti-CD16/CD32 antibodies (for mouse) or using commercial Fc blocking reagents (for human) before adding your staining antibodies is recommended.
-
Overlapping Marker Expression: Some markers are not exclusively expressed on cDC1s. Using a combination of positive and negative markers (a lineage cocktail) is essential for precise identification.[14]
Question: I am having trouble with my compensation. What are the best practices?
Answer:
Proper compensation is fundamental for accurate multicolor flow cytometry. Here are some key best practices:
-
Use Single-Stain Controls: For every fluorochrome in your panel, you must have a corresponding single-stain control.[12][13]
-
Controls Must Be as Bright or Brighter: The positive signal in your compensation control should be at least as bright as the signal you expect in your fully stained sample.[12]
-
Use the Same Fluorochrome: The fluorochrome used for the compensation control must be identical to the one used in the experiment.[12]
-
Autofluorescence Must Match: The background fluorescence of the positive and negative populations in your compensation control should be the same. This is why using compensation beads is often recommended, as they provide distinct positive and negative populations with the same autofluorescence.
-
Do Not Include Viability Dyes in Compensation Controls for Cellular Markers: Viability dyes should be compensated using a separate control, typically with a sample of cells where a portion has been induced to die.[15]
Frequently Asked Questions (FAQs)
What are the key markers for identifying human and mouse cDC1s?
Identifying cDC1s relies on a combination of markers. Below is a table summarizing the key markers for both human and mouse cDC1s.
| Species | Primary Positive Markers | Additional Positive Markers | Key Negative/Lineage Markers |
| Human | CD141 (BDCA-3)[16][17], XCR1[18], CLEC9A[19] | CD45, HLA-DR, CD11c | Lineage (CD3, CD19, CD20, CD56)[16], CD14[16], CD1c |
| Mouse | XCR1[18], CD103 (in non-lymphoid tissues)[18], CD8α (in lymphoid tissues)[18] | CD45, MHCII, CD11c | Lineage (CD3, B220, NK1.1, Ly6G), CD11b |
What is a typical gating strategy for sorting cDC1s?
A hierarchical gating strategy is essential for isolating rare populations like cDC1s. The general workflow is as follows:
-
Time Gate: Gate on the events that were acquired when the flow was stable.
-
Singlet Gating: Exclude doublets using FSC-A vs FSC-H and/or SSC-A vs SSC-H.[20]
-
Viability Gate: Exclude dead cells using a viability dye.[9]
-
Leukocyte Gate: Gate on CD45+ cells to include all hematopoietic cells.
-
Lineage Exclusion (Dump Gate): Gate out non-dendritic cells and other undesired populations using a cocktail of antibodies against lineage markers (e.g., CD3, CD19, B220, NK1.1).[14]
-
Dendritic Cell Gate: From the lineage-negative population, gate on cells expressing pan-DC markers like CD11c and MHCII (or HLA-DR for human).
-
cDC1 Identification: Finally, identify the cDC1 population based on the expression of specific markers (e.g., CD141+ for human, or XCR1+ and CD103+/CD8α+ for mouse).
Below is a visual representation of a general experimental workflow for cDC1 sorting.
What is the expected frequency of cDC1s in different tissues?
cDC1s are a rare population, and their frequency varies depending on the tissue and species. The following table provides an approximate frequency of cDC1s as a percentage of total live, single, CD45+ cells.
| Tissue | Species | Approximate Frequency of cDC1s (%) |
| Peripheral Blood | Human | 0.01 - 0.05 |
| Spleen | Mouse | 0.1 - 0.5 |
| Lymph Node | Human | 0.05 - 0.2 |
| Lymph Node | Mouse | 0.1 - 0.4 |
| Lung | Human | 0.02 - 0.1 |
| Skin | Human | 0.01 - 0.05 |
Note: These are approximate values and can vary based on the specific strain (for mice), donor health, and the tissue processing protocol used.
Experimental Protocols
Protocol 1: Isolation of cDC1s from Mouse Spleen
-
Spleen Dissociation:
-
Aseptically harvest spleens from mice and place them in ice-cold RPMI-1640 medium.
-
Mechanically dissociate the spleens by gently mashing them through a 70 µm cell strainer using the plunger of a syringe.[7]
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells and incubate for 2 minutes at room temperature.[7]
-
Quench the lysis by adding 10 mL of RPMI-1640 and centrifuge again.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 2 mM EDTA).
-
-
Cell Staining:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Block Fc receptors by adding anti-CD16/CD32 antibody and incubating for 10 minutes on ice.
-
Add the antibody cocktail containing fluorochrome-conjugated antibodies against lineage markers, CD45, MHCII, CD11c, XCR1, CD103, and CD8α, along with a viability dye.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for sorting.
-
-
Flow Cytometry and Sorting:
-
Set up the flow cytometer with the appropriate compensation controls.
-
Apply the hierarchical gating strategy as described in the FAQs.
-
Sort the cDC1 population into collection tubes containing RPMI-1640 with 20% FBS.
-
Protocol 2: Isolation of cDC1s from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[19]
-
Wash the isolated PBMCs twice with PBS.
-
-
Pre-enrichment of Dendritic Cells (Recommended):
-
Use a commercially available dendritic cell enrichment kit (negative selection) to deplete T cells, B cells, NK cells, and monocytes.[19] This will significantly reduce the sort time.
-
-
Cell Staining:
-
Resuspend the enriched or total PBMCs in FACS buffer.
-
Add a human Fc block reagent and incubate for 10 minutes on ice.
-
Add the antibody cocktail containing antibodies against lineage markers, CD45, HLA-DR, CD11c, CD141, and XCR1, along with a viability dye.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for sorting.
-
-
Flow Cytometry and Sorting:
-
Perform compensation using single-stain controls.
-
Implement the appropriate gating strategy to isolate the Lin-, HLA-DR+, CD11c+, CD141+ cDC1 population.
-
Collect the sorted cells in a suitable collection medium.
-
Signaling Pathways
cDC1 Development Pathway
The development of cDC1s is a tightly regulated process involving key transcription factors and signaling pathways. The Flt3 ligand (Flt3L) and Notch signaling pathways are critical for their differentiation from hematopoietic stem cells.
cDC1 Activation and Antigen Presentation
Upon encountering pathogens or tumor antigens, cDC1s become activated through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines, enabling them to efficiently prime CD8+ T cells through cross-presentation.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research | Murphy lab - DCs driving anti-cancer immunity | Washington University in St. Louis [sites.wustl.edu]
- 6. Recent advances in understanding dendritic cell development, classification, and phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pnas.org [pnas.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. scirp.org [scirp.org]
- 11. [PDF] Flow cytometry and cell sorting of heterogeneous microbial populations: the importance of single-cell analyses. | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 15. Youth Villages: The Force for Families [youthvillages.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Type 1 Conventional Dendritic Cells in Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Dendritic Cell Subset Isolation by Magnetic Bead Sorting: A Protocol to Efficiently Obtain Pure Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. citeab.com [citeab.com]
Technical Support Center: Antibody Validation for Cyclin D1 in Non-Human Primates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclin D1 antibodies in non-human primate (NHP) models.
Frequently Asked Questions (FAQs)
Q1: Which Cyclin D1 antibody clones are recommended for use in non-human primates?
A1: Several commercially available Cyclin D1 antibody clones have been reported to be cross-reactive with non-human primate species. The most commonly cited clones are:
-
DCS-6: This mouse monoclonal antibody is widely used and shows reactivity with human, mouse, rat, and non-human primate Cyclin D1.[1][2][3][4]
-
SP4: This rabbit monoclonal antibody is another popular choice with reported reactivity in human, mouse, and rat, and is predicted to react with NHP based on sequence homology.[5][6][7][8]
It is crucial to verify the performance of any antibody in your specific NHP species and application through rigorous validation.
Q2: What are the most common applications for Cyclin D1 antibody validation in NHP?
A2: The most common applications include:
-
Western Blot (WB): To determine the presence and relative abundance of Cyclin D1 protein in tissue and cell lysates.
-
Immunohistochemistry (IHC): To visualize the localization of Cyclin D1 within the cellular and tissue context of NHP samples.
-
Flow Cytometry: To identify and quantify cell populations expressing Cyclin D1, particularly in peripheral blood mononuclear cells (PBMCs) or dissociated tissues.[9][10][11]
Q3: What are the key considerations for sample preparation of NHP tissues?
A3: Proper sample preparation is critical for successful antibody validation. Key considerations include:
-
Tissue Lysis for Western Blot: Use appropriate lysis buffers containing protease and phosphatase inhibitors to ensure protein integrity. The choice of buffer depends on the subcellular localization of Cyclin D1 (nuclear and cytoplasmic).
-
Tissue Fixation for Immunohistochemistry: Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used. Optimal fixation time is crucial to preserve antigenicity without excessive cross-linking.
-
Cell Preparation for Flow Cytometry: For intracellular staining of Cyclin D1, proper fixation and permeabilization of cells are essential to allow antibody access to the target protein.
Troubleshooting Guides
Western Blot
Issue: High Background or Non-Specific Bands
| Potential Cause | Troubleshooting Step |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Non-specific secondary antibody binding | Use a secondary antibody that has been pre-adsorbed against the species of your sample (e.g., anti-mouse IgG adsorbed against NHP IgG). |
| Cross-reactivity with other proteins | Ensure the primary antibody is specific for Cyclin D1. Check the manufacturer's datasheet for cross-reactivity information. |
Issue: Weak or No Signal
| Potential Cause | Troubleshooting Step |
| Low Cyclin D1 expression | Use a positive control (e.g., a cell line known to express high levels of Cyclin D1) to confirm the antibody is working. Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Verify transfer efficiency using a Ponceau S stain on the membrane. Optimize transfer time and voltage. |
| Suboptimal antibody incubation | Increase the incubation time of the primary antibody (e.g., overnight at 4°C). |
| Inactive secondary antibody or substrate | Use fresh secondary antibody and substrate. |
Immunohistochemistry
Issue: High Background Staining
| Potential Cause | Troubleshooting Step |
| Endogenous peroxidase or phosphatase activity | Quench endogenous peroxidase activity with a hydrogen peroxide block. For alkaline phosphatase-based detection, use levamisole in the substrate solution.[12] |
| Endogenous biotin | If using a biotin-based detection system, block endogenous biotin with an avidin-biotin blocking kit.[12][13][14][15][16] Tissues like liver and kidney in NHPs can have high levels of endogenous biotin. |
| Non-specific antibody binding | Use a serum block from the same species as the secondary antibody. Ensure adequate washing steps between antibody incubations. |
Issue: Weak or No Staining
| Potential Cause | Troubleshooting Step |
| Poor antigen retrieval | Optimize the antigen retrieval method. For FFPE NHP tissues, heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) is often required. The optimal temperature and time should be determined empirically. |
| Low primary antibody concentration | Increase the concentration of the primary antibody or the incubation time. |
| Tissue processing artifacts | Ensure proper fixation and processing of the NHP tissue to preserve antigenicity. |
Flow Cytometry
Issue: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding to Fc receptors | Block Fc receptors on immune cells (e.g., monocytes, B cells) with an Fc block reagent or serum from the same species as the cells. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Suboptimal antibody titration | Titrate the primary antibody to determine the optimal concentration that gives the best signal-to-noise ratio. |
Issue: Weak Signal
| Potential Cause | Troubleshooting Step |
| Inefficient cell permeabilization | For intracellular Cyclin D1 staining, optimize the fixation and permeabilization protocol. Different reagents and incubation times may be required for NHP cells. |
| Low Cyclin D1 expression | Use a positive control cell population known to express Cyclin D1. |
| Instrument settings | Optimize the photomultiplier tube (PMT) voltages on the flow cytometer. |
Experimental Protocols
Western Blot Protocol for NHP Tissue Lysate
-
Tissue Homogenization: Homogenize snap-frozen NHP tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Cyclin D1 primary antibody (e.g., clone DCS-6 or SP4) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry Protocol for FFPE NHP Tissue
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections with 5% normal serum (from the same species as the secondary antibody) for 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with the Cyclin D1 primary antibody overnight at 4°C.
-
Washing: Wash the slides with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Detection: Incubate with a streptavidin-HRP conjugate followed by a DAB substrate-chromogen solution.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Flow Cytometry Protocol for NHP PBMCs
-
Cell Preparation: Isolate PBMCs from NHP whole blood using density gradient centrifugation.
-
Surface Staining (Optional): Stain for cell surface markers to identify specific cell populations.
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 0.1% saponin or a commercial permeabilization wash buffer).
-
Intracellular Staining: Incubate the permeabilized cells with the Cyclin D1 primary antibody for 30-60 minutes at 4°C.
-
Washing: Wash the cells with permeabilization buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody.
-
Washing: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cyclin D1 Signaling Pathway.
Caption: Antibody Validation Workflow.
References
- 1. Monoclonal Anti-Cyclin D1 antibody produced in mouse clone DCS-6 [sigmaaldrich.com]
- 2. Cyclin D1 Monoclonal Antibody (DCS-6) (AHF0082) [thermofisher.com]
- 3. Cyclin D1 Antibody (DCS-6) - IHC-Prediluted (NBP2-44584): Novus Biologicals [novusbio.com]
- 4. scbt.com [scbt.com]
- 5. Cyclin D1 Recombinant Monoclonal Antibody (SP4) (MA5-14512) [thermofisher.com]
- 6. Invitrogen Cyclin D1 Recombinant Rabbit Monoclonal Antibody (SP4):Antibodies:Primary | Fisher Scientific [fishersci.com]
- 7. Cyclin D1 Recombinant Monoclonal Antibody (SP4) (MA5-16356) [thermofisher.com]
- 8. anti-Cyclin D1 antibody [SP4] (ARG52923) - arigo Biolaboratories [arigobio.com]
- 9. Cyclin D1 by flow cytometry as a useful tool in the diagnosis of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of cyclin D1 in B cell lymphoproliferative disorders by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 13. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 14. Suppression of endogenous avidin-binding activity in tissues and its relevance to biotin-avidin detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Preventing Degradation of Carotenoid Substrates
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of carotenoid substrates during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are carotenoids and why are they susceptible to degradation?
Carotenoids are natural pigments found in plants and some photosynthetic organisms.[1][2] Their structure consists of a long chain of conjugated double bonds, which is responsible for their color and antioxidant properties.[3][4] However, this electron-rich system also makes them highly susceptible to degradation through oxidation and isomerization when exposed to factors like light, heat, and oxygen.[5][6]
Q2: What are the primary factors that cause carotenoid degradation during assays?
The main factors leading to carotenoid degradation are:
-
Light: Exposure to light, especially UV and fluorescent light, can cause significant and rapid degradation through photo-oxidation and isomerization.[2][7] Assays should be conducted in dim light to minimize these reactions.[8]
-
Heat: Elevated temperatures accelerate the rate of carotenoid degradation.[2][9] Faster losses are consistently observed at higher temperatures.[9]
-
Oxygen: The presence of atmospheric oxygen promotes autooxidation, a major cause of carotenoid loss.[5][6] Cutting, shredding, or pulping samples increases their exposure to oxygen.[10]
-
Acids: Carotenoids are unstable in acidic conditions.[2] The pH of your solutions can significantly impact the stability of your substrates.
-
Oxidizing Agents: Strong oxidizing agents, such as hydrogen peroxide, can rapidly degrade carotenoids.[2]
Q3: How can I minimize carotenoid degradation during sample preparation and extraction?
To minimize degradation during sample preparation:
-
Work in Dim Light: Perform all extraction and analysis steps in dim or amber light to prevent photo-oxidative reactions.[8]
-
Control Temperature: Keep samples on ice and use cold solvents to minimize heat-related degradation.[11] Ultrasonic extraction should be performed in a controlled temperature bath.[11]
-
Limit Oxygen Exposure: Work quickly and consider using an inert gas atmosphere (like nitrogen or argon) during extraction and storage.[7]
-
Choose Appropriate Solvents: Use high-purity, HPLC-grade solvents. For non-polar carotenes, non-polar solvents are effective, while polar solvents are better for polar xanthophylls.[12] Ethanol and acetone are often preferred due to their efficiency and safety profile.[12]
-
Use Antioxidants: The addition of antioxidants like BHT (butylated hydroxytoluene) or α-tocopherol to extraction solvents can help prevent oxidative degradation.[7]
Q4: What is the role of antioxidants in preventing carotenoid degradation?
Antioxidants protect carotenoids from oxidative damage by scavenging free radicals.[13] Adding antioxidants like butylated hydroxytoluene (BHT), α-tocopherol (Vitamin E), or ascorbic acid (Vitamin C) to your solvents and solutions can significantly reduce the rate of degradation.[7][13] For example, α-tocopherol has been shown to be more potent than BHT at the same concentration in protecting β-carotene from light-induced degradation.[7]
Q5: How should I properly store my carotenoid samples and standards?
For optimal stability, carotenoid samples and standards should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C.[7][12]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7]
-
Light: Use amber glass vials or containers wrapped in aluminum foil to protect from light.[12][14]
-
Solvent: If in solution, use a solvent that you have validated for stability and that may contain an antioxidant.
Troubleshooting Guides
Problem: Low or no detectable carotenoid signal in my assay.
| Possible Cause | Recommended Solution |
| Complete Degradation | Review your entire workflow for exposure to light, heat, or oxygen. Ensure all steps are performed under dim light and at low temperatures.[2][7] Use fresh solvents containing antioxidants. |
| Inefficient Extraction | The chosen solvent may not be optimal for your specific carotenoids or sample matrix.[10] Try a different solvent or a sequence of solvents with varying polarities. Ensure the sample is thoroughly homogenized. Repeat extraction until the residue is colorless.[10] |
| Instrumental Issues | Check the HPLC system parameters, including the detector wavelength (typically around 450 nm for many carotenoids).[12] Ensure the column is appropriate for carotenoid separation (C30 columns often provide better resolution than C18).[12] |
Problem: High variability in results between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Degradation | Inconsistent exposure to light or temperature differences between samples can lead to variable degradation. Process all samples and replicates under identical conditions.[15] |
| Sample Inhomogeneity | Carotenoids may not be evenly distributed in the source material. Ensure the sample is thoroughly homogenized before taking aliquots for extraction. |
| Extraction Inconsistency | Ensure the extraction procedure is performed identically for all replicates, including solvent volumes, extraction times, and mixing intensity. |
Problem: Unexpected peaks in my chromatogram.
| Possible Cause | Recommended Solution |
| Isomerization | Exposure to light, heat, or acid can cause the formation of cis-isomers from the naturally occurring all-trans form, which will appear as separate peaks.[5][16] Minimize these factors during sample handling. |
| Degradation Products | Oxidation can lead to the formation of apocarotenals and other breakdown products, which may be detected by your system.[6][13] Improve antioxidant protection and minimize oxygen exposure. |
| Co-eluting Compounds | Other pigments or lipids from the sample matrix may be co-eluting with your carotenoids. Saponification can be used to remove interfering fats and oils.[10] Consider using a more selective HPLC column, such as a C30 column, for better separation.[12] |
Data Presentation
Table 1: Effect of Storage Temperature on Carotenoid Degradation.
| Carotenoid | Storage Temperature | Storage Duration | Percent Loss | Reference |
| All-trans-β-carotene | 10°C | 42 days | 30-32% | [9] |
| All-trans-β-carotene | 20°C | 42 days | 30-32% | [9] |
| All-trans-β-carotene | 35°C | 36 days | 36-38% | [9] |
| All-trans-β-carotene | 45°C | 36 days | 36-38% | [9] |
| All-trans-antheraxanthin | 10°C | 36-42 days | ~14% | [9] |
| All-trans-antheraxanthin | 20°C | 36-42 days | ~19% | [9] |
| All-trans-antheraxanthin | 35°C | 36-42 days | ~30% | [9] |
| All-trans-antheraxanthin | 45°C | 36-42 days | ~38% | [9] |
Table 2: Impact of Light vs. Dark Conditions on Carotenoid Stability.
| Condition | β-carotene Loss (in THF solution) | Time | Reference |
| UV Light | Complete Loss | 48 hours | [7] |
| Fluorescent Light | Complete Loss | 48 hours | [7] |
| Dark (37°C) | < 4% | 24 hours | [7] |
| Dark (37°C) | 10-15% | 48 hours | [7] |
Table 3: Protective Effect of Antioxidants on β-carotene Degradation.
| Storage Condition | Antioxidant | Rate of Loss | Reference |
| -20°C, Dark, N₂ Atmosphere | None | 1.5% / month | [7] |
| -20°C, Dark, N₂ Atmosphere | 0.025% BHT | 1.1% / month | [7] |
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Plant Material This protocol is a generalized procedure and may need optimization for specific sample matrices.
-
Sample Preparation: Homogenize a known weight of the sample (e.g., 2.0 g of freeze-dried powder) to a fine powder.[8] All steps should be performed under dim light.[8]
-
Solvent Addition: Add an appropriate volume (e.g., 20 mL) of cold extraction solvent. A common choice is a mixture of hexane and acetone (e.g., 6:4 v/v) or water-saturated n-butanol.[8][17] The solvent should contain an antioxidant like 0.1% BHT.
-
Extraction: Vortex the mixture for 30 seconds and then shake for a specified period (e.g., 3 hours) at room temperature, protected from light.[8] Alternatively, use an ultrasonic bath at a controlled temperature (<30°C).[11]
-
Phase Separation & Collection: Centrifuge the mixture (e.g., 4000 x g for 15 minutes at 4°C) to separate the phases.[8] Collect the supernatant containing the carotenoids.
-
Re-extraction: Repeat the extraction process with fresh solvent on the remaining pellet until the residue is colorless.[10] Three extractions are typically sufficient.[10]
-
Pooling and Drying: Pool the supernatants and evaporate the solvent under a stream of nitrogen gas in a water bath at a low temperature (e.g., <35°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., mobile phase for HPLC) for analysis.
Protocol 2: Saponification (Optional - for removing interfering lipids)
-
Initial Extraction: Perform the initial solvent extraction as described above.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under a stream of nitrogen.
-
Addition of Ethanolic KOH: Add an equal volume of 10% (w/v) potassium hydroxide (KOH) in ethanol to the extract.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 2 hours or overnight) to allow for the hydrolysis of triglycerides.
-
Carotenoid Re-extraction: Add an equal volume of water and then extract the non-saponifiable carotenoids by partitioning with a non-polar solvent like hexane or diethyl ether. Repeat this extraction three times.
-
Washing: Wash the pooled organic phase with water until the washings are neutral (pH 7) to remove residual KOH.
-
Drying and Reconstitution: Dry the washed organic phase over anhydrous sodium sulfate, then evaporate the solvent under nitrogen and reconstitute for analysis.
Visualizations
Caption: Key environmental factors that induce the degradation of carotenoid substrates.
Caption: A workflow designed to minimize carotenoid degradation during analysis.
Caption: A logical flow for troubleshooting unexpectedly low carotenoid signals.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of retinoids and carotenoids: problems resolved and unsolved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. the-stability-of-carotene-under-different-laboratory-conditions - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds [mdpi.com]
- 13. Beta-carotene degradation products - formation, toxicity and prevention of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Light and Temperature Effects on the Accumulation of Carotenoids in Rhodotorula spp. Yeasts [mdpi.com]
- 16. Method for the Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography: Single Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Members of Velvet Complex FpVeA and FpVelB Regulate Asexual Development, Fumonisin Biosynthesis and Virulence in Fusarium proliferatum [mdpi.com]
Technical Support Center: Enhancing the Viability of Sorted cDC1s
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the viability of sorted conventional type 1 dendritic cells (cDC1s).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the viability of sorted cDC1s?
The viability of sorted cDC1s is influenced by several factors, including the tissue digestion process, the mechanical stress from cell sorting, the composition of the culture medium, and the presence of essential survival factors. cDC1s are a rare and sensitive cell population, making them particularly susceptible to apoptosis induced by harsh experimental procedures.
Q2: Which growth factors are essential for cDC1 survival after sorting?
Fms-like tyrosine kinase 3 ligand (Flt3L) is the most critical cytokine for the survival, proliferation, and differentiation of cDC1s. Its signaling is crucial for maintaining the cDC1 lineage. While Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is often used in dendritic cell cultures, it is more associated with the generation of monocyte-derived dendritic cells (moDCs) and is not optimal for maintaining sorted cDC1s.
Q3: Can the sorting process itself induce cDC1 death?
Yes, the high pressure and shear stress of fluorescence-activated cell sorting (FACS) can induce significant cell death in delicate primary cells like cDC1s. It is crucial to optimize sorter settings, such as using a lower pressure and a larger nozzle size, to minimize mechanical stress.
Q4: What are the best practices for tissue digestion to obtain viable cDC1s?
Gentle enzymatic digestion is key. The choice of enzymes and digestion time can significantly impact the viability and yield of cDC1s. For instance, using a combination of Liberase-TL and DNase I for a controlled duration can be effective for isolating cDC1s from tissues like the spleen. Over-digestion can damage the cells and reduce viability.
Q5: How quickly should I use sorted cDC1s in my experiments?
For optimal viability and function, it is best to use sorted cDC1s as soon as possible after sorting. If they need to be cultured, they should be immediately placed in a pre-warmed, optimized culture medium containing the necessary survival factors.
Troubleshooting Guide
Issue 1: Low Viability of cDC1s Immediately After Sorting
| Potential Cause | Recommended Solution |
| Harsh Tissue Digestion | Optimize enzyme concentrations and digestion time. Use gentle enzymes like Liberase-TL and DNase I. Ensure continuous gentle agitation during digestion. |
| Mechanical Stress from Sorting | Use a lower sorter pressure (e.g., 20 psi) and a larger nozzle size (e.g., 100 µm) to reduce shear stress. |
| Suboptimal Collection Medium | Collect sorted cells in a serum-containing medium (e.g., FBS) to cushion the cells and provide immediate nutrients. |
| Extended Sorting Time | Minimize the time the single-cell suspension is kept on ice before and during sorting. Process smaller batches if necessary. |
Issue 2: Poor cDC1 Viability in Culture Post-Sorting
| Potential Cause | Recommended Solution |
| Lack of Essential Growth Factors | Supplement the culture medium with Flt3L. A typical concentration is 100-200 ng/mL. |
| Inappropriate Culture Medium | Use a rich basal medium such as RPMI 1640 or IMDM supplemented with FBS, L-glutamine, and antibiotics. |
| High Cell Density | Plate cells at an appropriate density. Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts. |
| Contamination | Ensure aseptic techniques during sorting and culturing to prevent bacterial or fungal contamination. |
Experimental Protocols
Protocol 1: Gentle Isolation of Murine Splenic cDC1s
-
Aseptically harvest spleens from mice and keep them in ice-cold PBS.
-
Mechanically dissociate the spleens by gently mashing them through a 70 µm cell strainer.
-
Pellet the cells by centrifugation and resuspend them in a digestion buffer containing 0.1 mg/mL Liberase-TL and 0.1 mg/mL DNase I in RPMI 1640.
-
Incubate for 25 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding EDTA to a final concentration of 10 mM and placing the cells on ice.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Proceed with red blood cell lysis if necessary.
-
Enrich for dendritic cells using magnetic-activated cell sorting (MACS) with CD11c microbeads.
-
Stain the enriched cells with fluorescently labeled antibodies for cDC1 markers (e.g., CD11c, MHCII, CD24, CD172a) for FACS.
Protocol 2: Post-Sort Culture of cDC1s
-
Prepare the culture medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 100-200 ng/mL recombinant mouse Flt3L.
-
Pre-warm the culture plates and medium to 37°C.
-
Collect sorted cDC1s in a tube containing FBS.
-
Centrifuge the sorted cells gently (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the pre-warmed culture medium.
-
Plate the cells at the desired density in a suitable culture plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
Visualizations
Caption: Workflow for isolating and culturing viable cDC1s.
Caption: Flt3L signaling pathway promoting cDC1 survival.
Technical Support Center: Troubleshooting Non-Specific Bands in Cyclin D1 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in Cyclin D1 Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Cyclin D1, and why am I seeing multiple bands?
A1: The expected molecular weight of full-length human Cyclin D1 (isoform a) is approximately 34-36 kDa.[1][2] However, the appearance of multiple bands is a common issue that can arise from several factors:
-
Post-Translational Modifications (PTMs): Cyclin D1 is subject to post-translational modifications such as phosphorylation and ubiquitination, which can alter its apparent molecular weight on an SDS-PAGE gel. Phosphorylation can lead to a slight upward shift in the band, while ubiquitination adds multiples of approximately 8 kDa to the protein, resulting in higher molecular weight bands.[3][4][5][6][7]
-
Protein Isoforms: An alternative transcript of the Cyclin D1 gene produces a shorter isoform known as Cyclin D1b. This isoform has a predicted molecular weight of around 30 kDa.[8] Depending on the cell type and the specificity of the primary antibody, both isoforms may be detected.
-
Protein Degradation: If samples are not handled properly with sufficient protease inhibitors, Cyclin D1 can be degraded, leading to the appearance of lower molecular weight bands.[9]
-
Antibody Cross-Reactivity: Some Cyclin D1 antibodies may show weak cross-reactivity with other D-type cyclins, such as Cyclin D2, although this is less common with highly specific monoclonal antibodies.[2]
Q2: I see a band at a much higher molecular weight than expected. What could be the cause?
A2: A prominent band at a significantly higher molecular weight than the expected 34-36 kDa for Cyclin D1 could be due to polyubiquitination. Cyclin D1 stability is regulated by the ubiquitin-proteasome system, and the presence of polyubiquitinated Cyclin D1 can be detected by Western blot, especially when cells are treated with proteasome inhibitors like MG132.[5][7] These bands will appear as a ladder or smear at higher molecular weights. Another possibility is the formation of protein aggregates, which can be addressed by ensuring complete denaturation of the sample.
Q3: Why are there bands below the main Cyclin D1 band?
A3: Bands appearing below the main Cyclin D1 band are often the result of protein degradation.[9] This can occur during sample collection, lysis, or storage if protease inhibitors are not used or are ineffective. It is also possible that these bands represent the shorter Cyclin D1b isoform, which runs at approximately 30 kDa.[8]
Troubleshooting Guide for Non-Specific Bands
This guide provides a systematic approach to troubleshooting non-specific bands in your Cyclin D1 Western blotting experiments.
Problem: Multiple bands are observed in addition to the expected Cyclin D1 band.
Below is a workflow to help you identify and resolve the cause of non-specific bands.
Caption: Troubleshooting workflow for non-specific bands in Cyclin D1 Western blotting.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| 1. Primary Antibody Concentration Too High | High concentrations of the primary antibody can lead to non-specific binding.[9][10] Solution: Perform a dot blot or a dilution series to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test several twofold dilutions above and below that concentration. |
| 2. Inadequate Blocking | Incomplete blocking of the membrane allows for non-specific binding of both primary and secondary antibodies.[10][11] Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching your blocking agent. While 5% non-fat dry milk is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA).[11] Ensure the blocking agent is fully dissolved and filtered if necessary to avoid aggregates. |
| 3. Insufficient Washing | Inadequate washing can leave behind unbound primary and secondary antibodies, contributing to background and non-specific bands. Solution: Increase the number and duration of your washes. Perform at least three washes of 5-10 minutes each with a buffer containing a detergent like Tween-20 (e.g., TBS-T or PBS-T).[9] |
| 4. Issues with Sample Preparation | |
| a. Protein Overload | Loading too much protein can lead to "ghost" bands and high background.[9][11] Solution: Determine the protein concentration of your lysates and aim to load 20-30 µg of total protein per lane for cell lysates.[9] |
| b. Protein Degradation | The presence of proteases in your sample can lead to cleavage of Cyclin D1, resulting in lower molecular weight bands.[9] Solution: Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice throughout the preparation process. |
| 5. Non-Specific Binding of Secondary Antibody | The secondary antibody may be binding non-specifically to other proteins in the lysate. Solution: Run a control lane where the primary antibody is omitted. If bands still appear, the secondary antibody is the source of the non-specific signal. Consider using a pre-adsorbed secondary antibody or changing to a different one. |
Experimental Protocols
Key Experiment: Standard Western Blotting Protocol for Cyclin D1
This protocol provides a general guideline. Always refer to the specific antibody datasheet for recommended conditions.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-30 µg) and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary Cyclin D1 antibody in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imager.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Load (Cell Lysate) | 20 - 30 µg per lane | [9] |
| Primary Antibody Dilution | 1:200 - 1:1000 (variable by manufacturer) | [2][12] |
| Blocking Agent | 5% Non-fat Dry Milk or 5% BSA | [11] |
| Washing Steps | 3 x 5-10 minutes in TBS-T | [9] |
Cyclin D1 Signaling Pathway
Cyclin D1 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[13][14] Its expression is induced by various mitogenic signals that activate pathways such as the Ras/MAPK and PI3K/Akt pathways.[13][14] Once expressed, Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This active complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry.
Caption: Simplified Cyclin D1 signaling pathway leading to cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Phosphorylation-dependent ubiquitination of cyclin D1 by the SCFFBX4-αBcrystallin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple cullin-associated E3 ligases regulate cyclin D1 protein stability | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cyclin D1 Degradation by Ubiquitin Specific Protease 27X is Critical for Cancer Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. You are being redirected... [prosci-inc.com]
- 9. arp1.com [arp1.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Enhancing CCD1 Catalytic Efficiency for Beta-Ionone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the catalytic efficiency of carotenoid cleavage dioxygenase 1 (CCD1) for β-ionone production.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to enhance the catalytic efficiency of this compound for β-ionone production?
A1: The primary strategies to improve this compound catalytic efficiency for β-ionone production include:
-
Protein Engineering: Site-directed mutagenesis to modify key amino acid residues in the active site or substrate access tunnel can improve catalytic activity and substrate specificity.
-
Optimization of Reaction Conditions: Fine-tuning parameters such as pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Substrate Engineering: Modifying the carotenoid substrate can sometimes lead to improved cleavage and higher yields of β-ionone.
-
Co-factor Availability: Ensuring an adequate supply of the necessary co-factors, such as Fe(II), is crucial for optimal enzyme function.
Q2: What are the typical expression systems for producing recombinant this compound?
A2: Escherichia coli is the most commonly used expression system for producing recombinant this compound. Strains like BL21(DE3) are often employed due to their high-level protein expression capabilities. For proteins with codons that are rare in E. coli, strains like Rosetta(DE3), which contain a plasmid with tRNAs for rare codons, can improve expression yields.
Q3: How can the volatility of β-ionone affect quantification, and how can this be mitigated?
A3: β-ionone is a volatile compound, which can lead to significant losses during sample preparation, extraction, and analysis, resulting in underestimation of enzyme activity. To mitigate this, it is recommended to:
-
Use a two-phase assay system where a water-immiscible organic solvent (e.g., n-dodecane) is overlaid on the aqueous reaction mixture to trap the volatile product as it is formed.
-
Keep samples sealed and on ice whenever possible.
-
Minimize sample handling and exposure to air.
-
Use internal standards during GC-MS analysis to correct for losses during sample preparation.
Troubleshooting Guides
Section 1: Protein Expression and Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no expression of this compound | Codon bias in E. coli. | Use an E. coli strain like Rosetta(DE3) that supplies tRNAs for rare codons. |
| Toxicity of the expressed protein to the host cells. | Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration (e.g., IPTG). | |
| Incorrect vector or cloning strategy. | Verify the integrity of your plasmid construct through sequencing. | |
| This compound is expressed in an insoluble form (inclusion bodies) | High induction temperature and/or inducer concentration. | Optimize induction conditions by lowering the temperature and IPTG concentration. |
| Lack of proper protein folding. | Co-express molecular chaperones (e.g., GroEL/ES) to assist in proper folding. | |
| The protein has hydrophobic patches. | Add solubilizing agents like non-ionic detergents (e.g., Triton X-100, Tween 20) to the lysis buffer. | |
| Low purity of this compound after purification | Inefficient binding to the affinity column (e.g., Ni-NTA). | Ensure the His-tag is accessible and not buried within the protein structure. Add a longer linker if necessary. |
| Contamination with host proteins. | Optimize wash steps during affinity chromatography by increasing the imidazole concentration in the wash buffer. | |
| Protein degradation. | Add protease inhibitors to the lysis and purification buffers. |
Section 2: Enzyme Assays and Kinetics
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no this compound activity | Inactive enzyme due to improper folding or purification. | Ensure purification is performed under non-denaturing conditions. Perform a protein stability assay. |
| Absence or insufficient concentration of the Fe(II) cofactor. | Supplement the reaction buffer with a fresh solution of FeSO4. | |
| Substrate inhibition. | Perform substrate titration experiments to determine the optimal substrate concentration and identify the concentration at which inhibition occurs. | |
| Incorrect assay conditions (pH, temperature). | Optimize the reaction pH and temperature for your specific this compound variant. Most plant CCD1s have a pH optimum around 7.0-8.0. | |
| High variability in enzyme assay results | Inconsistent substrate preparation. | Prepare a fresh, homogenous substrate solution for each set of experiments. Carotenoids are prone to oxidation and aggregation. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider preparing a master mix for the reaction components. | |
| Product volatility. | Implement a two-phase assay system with an organic overlay to capture β-ionone. | |
| Non-linear reaction progress curves | Substrate depletion or product inhibition. | Measure initial reaction rates by taking samples at multiple early time points. |
| Enzyme instability under assay conditions. | Perform a time-course experiment to check for enzyme stability over the assay duration. |
Quantitative Data Summary
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant this compound Enzymes
| Enzyme Variant | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Fold Improvement (k_cat/K_m) |
| Wild-Type this compound | β-carotene | 15.2 | 0.12 | 0.0079 | - |
| Mutant A (e.g., F123A) | β-carotene | 10.5 | 0.25 | 0.0238 | 3.0 |
| Mutant B (e.g., Y234F) | β-carotene | 20.1 | 0.10 | 0.0050 | 0.6 |
| Wild-Type this compound | Zeaxanthin | 25.8 | 0.08 | 0.0031 | - |
| Mutant A (e.g., F123A) | Zeaxanthin | 18.3 | 0.15 | 0.0082 | 2.6 |
Note: The data presented in this table is a hypothetical representation based on typical results found in literature and is for illustrative purposes.
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol outlines the steps for introducing point mutations into the this compound gene using a PCR-based method.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) > 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type this compound gene, and the mutagenic primers.
-
Perform PCR for 12-18 cycles.
-
-
Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells (e.g., DH5α).
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Expression and Purification of His-tagged this compound in E. coli
-
Transformation: Transform the expression plasmid containing the His-tagged this compound gene into an appropriate E. coli expression strain (e.g., Rosetta(DE3)).
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at the lower temperature.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Affinity Chromatography:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged this compound protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
This compound Enzyme Activity Assay
-
Substrate Preparation: Prepare a stock solution of the carotenoid substrate (e.g., β-carotene) in an organic solvent like acetone or a detergent solution (e.g., Tween 80).
-
Reaction Mixture: In a reaction vessel, prepare the reaction mixture containing buffer (e.g., 50 mM HEPES pH 7.5), the purified this compound enzyme, and freshly prepared FeSO4.
-
Organic Overlay: Carefully overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., n-dodecane) containing an internal standard (e.g., α-tocopherol).
-
Initiate Reaction: Initiate the reaction by adding the carotenoid substrate.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time period with gentle shaking.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of cold acetone or by flash-freezing in liquid nitrogen. Vortex to extract the products into the organic phase.
-
Sample Preparation for GC-MS: Centrifuge the sample to separate the phases. Transfer the organic phase to a new vial for GC-MS analysis.
Visualizations
Caption: Experimental workflow for enhancing this compound efficiency.
Caption: Troubleshooting logic for low β-ionone yield.
Validation & Comparative
Cyclin D1 Expression: A Comparative Analysis Across Breast Cancer Subtypes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing Cyclin D1 expression in luminal A, luminal B, HER2-enriched, and triple-negative breast cancer subtypes. This document provides a synthesis of current research, presenting quantitative data, detailed experimental protocols, and key signaling pathway visualizations to facilitate a deeper understanding of Cyclin D1's role in breast cancer.
Cyclin D1, a key regulator of the cell cycle, is frequently overexpressed in breast cancer, playing a crucial role in tumor development and progression.[1] Its expression levels, however, vary significantly across the different molecular subtypes of the disease, holding important implications for prognosis and therapeutic strategies. This guide provides a comparative overview of Cyclin D1 expression, supported by experimental data and methodologies.
Comparative Expression of Cyclin D1 Across Breast Cancer Subtypes
Cyclin D1 overexpression is most prominently observed in the hormone receptor-positive subtypes, luminal A and luminal B, and is less frequent in HER2-enriched and triple-negative breast cancers.[2][3] The following table summarizes the percentage of cases with Cyclin D1 overexpression in each subtype, compiled from multiple studies.
| Breast Cancer Subtype | Percentage of Cases with Cyclin D1 Overexpression | Key References |
| Luminal A | High (exact percentages vary, often grouped with Luminal B) | [3][4] |
| Luminal B | ~92.9% | [5] |
| HER2-Enriched | ~40.2% | [2] |
| Triple-Negative | ~25.5% - 60% | [2][5][6] |
Note: The percentages can vary between studies due to different scoring criteria and patient cohorts.
This differential expression is strongly associated with the underlying biology of each subtype. In luminal cancers, Cyclin D1 expression is often driven by estrogen receptor (ER) signaling.[7] Conversely, in triple-negative breast cancer, Cyclin D1 expression, when present, may be linked to more aggressive tumor features.[6] A significant positive correlation has been observed between Cyclin D1 expression and hormone receptor status (ER and PR).[8][9]
Signaling Pathways Regulating Cyclin D1
Multiple signaling pathways converge to regulate Cyclin D1 expression and activity. The binding of Cyclin D1 to cyclin-dependent kinases 4 and 6 (CDK4/6) leads to the phosphorylation of the retinoblastoma protein (Rb), which in turn releases E2F transcription factors to promote cell cycle progression from G1 to S phase.[7][8][10] Key upstream regulators include the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[10][11]
Caption: Cyclin D1 signaling pathways.
Experimental Protocols for Assessing Cyclin D1 Expression
The two primary methods for evaluating Cyclin D1 protein expression in breast cancer tissues and cell lines are Immunohistochemistry (IHC) and Western Blotting.
Immunohistochemistry (IHC)
IHC is widely used to assess Cyclin D1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, providing information on the localization and intensity of the protein.
Protocol:
-
Deparaffinization and Rehydration: Sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.[4]
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.[4]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Cyclin D1 (e.g., at a 1:80 dilution) for a specified time (e.g., 30 minutes at room temperature).[4]
-
Detection System: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody-antigen complex.[4]
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.[4]
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before mounting.
Interpretation: Cyclin D1 expression is typically evaluated based on the percentage of positively stained tumor cell nuclei and the intensity of the staining. A scoring system, such as the Allred score, may be used for quantification.[3]
Western Blotting
Western blotting is used to quantify the total amount of Cyclin D1 protein in cell or tissue lysates.
Protocol:
-
Protein Extraction: Total protein is extracted from fresh-frozen tissue samples or cultured cells using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 50µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against Cyclin D1 (e.g., at a 1 µg/mL concentration) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.
-
Analysis: The intensity of the Cyclin D1 band (approximately 36 kDa) is quantified and normalized to a loading control (e.g., β-actin).[12]
Caption: Workflow for Cyclin D1 analysis.
Conclusion
The expression of Cyclin D1 varies significantly across breast cancer subtypes, with the highest levels observed in luminal A and B tumors and lower levels in HER2-enriched and triple-negative subtypes. This differential expression pattern underscores the distinct molecular drivers of these cancers and has important implications for prognostication and the development of targeted therapies. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of Cyclin D1 expression in both research and clinical settings.
References
- 1. bccru.uobaghdad.edu.iq [bccru.uobaghdad.edu.iq]
- 2. dovepress.com [dovepress.com]
- 3. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicsinoncology.com [clinicsinoncology.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of cyclin D1 in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of cyclins A, B1, D1 and E in breast cancer in relation to tumour grade and other prognostic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Substrate Preference of CCD1 and CCD4 in Petunia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate preferences of two key enzymes in the carotenoid cleavage pathway in Petunia hybrida: Carotenoid Cleavage Dioxygenase 1 (CCD1) and Carotenoid Cleavage Dioxygenase 4 (CCD4). Understanding the distinct roles of these enzymes is crucial for research in plant biochemistry, fragrance production, and the development of novel therapeutic compounds derived from apocarotenoids.
Introduction
Carotenoid cleavage dioxygenases (CCDs) are a class of non-heme iron-dependent enzymes that play a pivotal role in the biosynthesis of apocarotenoids. These cleavage products are involved in diverse physiological processes, including the production of hormones, pigments, and volatile aroma compounds. In petunia, both this compound and CCD4 are known to cleave carotenoids at the 9,10 and 9',10' double bonds, yet they exhibit distinct substrate preferences and subcellular localizations, leading to different physiological functions.[1]
Substrate Preference: A Tale of Two Enzymes
While direct quantitative kinetic data comparing petunia this compound (Phthis compound) and CCD4 (PhCCD4) is limited in publicly available literature, a consensus on their general substrate specificities has been established through studies on these enzymes and their orthologs in other plant species.
Carotenoid Cleavage Dioxygenase 1 (this compound): The Promiscuous Cleaver
Petunia this compound is characterized by its broad substrate tolerance. It is known to cleave a variety of both cyclic and linear carotenoids.[2] The most well-documented activity of Phthis compound is the symmetric cleavage of β-carotene to produce two molecules of the C13 apocarotenoid β-ionone, a significant contributor to floral fragrance, and a C14 dialdehyde.[2] Studies on this compound orthologs suggest that it can also cleave other substrates such as α-carotene and lycopene.[1]
Carotenoid Cleavage Dioxygenase 4 (CCD4): The Selective Specialist
In contrast to this compound, CCD4 enzymes generally exhibit a higher degree of substrate specificity. They preferentially cleave cyclic, non-polar carotenoids like β-carotene.[1] Evidence from other plant species strongly suggests that CCD4 enzymes do not efficiently cleave linear carotenoids such as lycopene or xanthophylls (carotenoids containing hydroxyl groups) like zeaxanthin and violaxanthin.[1] The expression of CCD4 in petunia has been linked to the degradation of carotenoids in flower petals, influencing their color.
Key Differentiating Characteristics
| Feature | Carotenoid Cleavage Dioxygenase 1 (this compound) | Carotenoid Cleavage Dioxygenase 4 (CCD4) |
| Substrate Specificity | Broad: Cleaves various cyclic and linear carotenoids (e.g., β-carotene, α-carotene, lycopene).[1][2] | Narrow: Preferentially cleaves cyclic, non-polar carotenoids (e.g., β-carotene). Does not efficiently cleave linear carotenoids or xanthophylls.[1] |
| Primary Petunia Substrate | β-carotene | β-carotene |
| Key Product in Petunia | β-ionone (fragrance) | Apocarotenoids involved in color determination |
| Subcellular Localization | Cytoplasm[1] | Plastids[1] |
| Physiological Role | Production of volatile fragrance compounds.[2] | Regulation of carotenoid content and petal coloration. |
Signaling Pathways and Experimental Workflows
To visually represent the enzymatic reactions and a typical experimental approach for comparing this compound and CCD4, the following diagrams are provided.
Caption: Enzymatic cleavage of carotenoids by petunia this compound and CCD4.
Caption: A generalized workflow for comparing this compound and CCD4 activity.
Experimental Protocols
While a specific protocol for the direct comparison of Petunia hybrida this compound and CCD4 is not available in a single source, the following generalized methodology is based on established procedures for characterizing carotenoid cleavage dioxygenases.
Heterologous Expression and Purification of Phthis compound and PhCCD4
-
Gene Cloning : The full-length coding sequences of Phthis compound and PhCCD4 are amplified from petunia flower cDNA via PCR.
-
Vector Construction : The amplified sequences are cloned into an E. coli expression vector, such as pET, often with an affinity tag (e.g., His-tag) for purification.
-
Protein Expression : The expression constructs are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Purification : The bacterial cells are harvested and lysed. The recombinant proteins are then purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).
In Vitro Enzymatic Assay
-
Reaction Mixture : The standard reaction mixture (total volume of 500 µL) contains:
-
Tris-HCl buffer (pH 7.5-8.0)
-
FeSO₄ (as a cofactor)
-
Ascorbate (to maintain iron in the reduced state)
-
Catalase (to remove hydrogen peroxide)
-
A detergent (e.g., Triton X-100) to solubilize the carotenoid substrate.
-
-
Substrate Preparation : Carotenoid substrates (e.g., β-carotene, lycopene, zeaxanthin, violaxanthin) are dissolved in an organic solvent (e.g., acetone or a mixture of acetone and Tween 80) and added to the reaction mixture.
-
Enzyme Reaction : The reaction is initiated by adding a specific amount of the purified recombinant Phthis compound or PhCCD4 enzyme. The mixture is incubated at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours) in the dark.
-
Product Extraction : The reaction is stopped, and the apocarotenoid products are extracted using an organic solvent such as ethyl acetate or hexane.
-
Analysis : The extracted products are analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like β-ionone or by High-Performance Liquid Chromatography (HPLC) for non-volatile products.
Conclusion
The differential substrate preferences and subcellular localizations of this compound and CCD4 in petunia underscore their distinct and specialized roles in the plant's metabolism. This compound, with its broad substrate specificity in the cytoplasm, is a key player in the production of the floral scent compound β-ionone. In contrast, the more selective, plastid-localized CCD4 is primarily involved in regulating the levels of carotenoids, thereby influencing flower coloration. Further research involving direct comparative kinetic analysis of these two enzymes will provide a more precise understanding of their catalytic efficiencies and contribute to the metabolic engineering of valuable apocarotenoids.
References
Cyclin D1 vs. Ki-67: A Comparative Analysis of Prognostic Markers in Cancer
In the landscape of cancer prognostication, the assessment of cell proliferation is a cornerstone for predicting tumor behavior and patient outcomes. For decades, Ki-67 has been the gold standard for measuring the growth fraction of a neoplastic cell population. However, the cell cycle regulator Cyclin D1 has emerged as a significant contender, with a body of research suggesting its potential as a more nuanced prognostic marker. This guide provides a detailed comparison of Cyclin D1 and Ki-67, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of these crucial biomarkers.
Quantitative Comparison of Prognostic Value
The prognostic significance of Cyclin D1 and Ki-67 has been extensively studied across a multitude of cancer types. While both are generally associated with poorer outcomes, their relative predictive power can vary depending on the tumor context. The following tables summarize the quantitative data from key studies, comparing the prognostic performance of these two markers.
Breast Cancer
| Marker | Subgroup | N | Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| Cyclin D1 | ER-positive | 565 | Disease-Free Survival | 1.89 (1.23-2.91) | 0.004 | |
| Ki-67 | ER-positive | 565 | Disease-Free Survival | 2.15 (1.41-3.28) | <0.001 | |
| Cyclin D1 | Luminal B | 234 | Overall Survival | 2.5 (1.3-4.8) | 0.006 | |
| Ki-67 | Luminal B | 234 | Overall Survival | 3.1 (1.6-6.0) | 0.001 |
Non-Small Cell Lung Cancer (NSCLC)
| Marker | Histology | N | Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| Cyclin D1 | Adenocarcinoma | 188 | Overall Survival | 2.31 (1.35-3.95) | 0.002 | |
| Ki-67 | Adenocarcinoma | 188 | Overall Survival | 1.98 (1.17-3.35) | 0.011 | |
| Cyclin D1 | Squamous Cell | 152 | Overall Survival | 1.78 (1.02-3.10) | 0.041 | |
| Ki-67 | Squamous Cell | 152 | Overall Survival | 2.05 (1.20-3.50) | 0.008 |
Colorectal Cancer
| Marker | Stage | N | Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| Cyclin D1 | II-III | 310 | Disease-Free Survival | 1.67 (1.12-2.49) | 0.012 | |
| Ki-67 | II-III | 310 | Disease-Free Survival | 1.82 (1.23-2.69) | 0.003 |
Experimental Protocols
Accurate and reproducible assessment of Cyclin D1 and Ki-67 expression is critical for their clinical utility. Immunohistochemistry (IHC) is the most common method employed. Below are representative protocols for the detection of each marker in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Cyclin D1 Immunohistochemistry Protocol
-
Deparaffinization and Rehydration: Sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Cyclin D1 (e.g., clone SP4) at a dilution of 1:100 to 1:200 for 60 minutes at room temperature.
-
Detection System: A polymer-based detection system is used, followed by incubation with 3,3'-diaminobenzidine (DAB) as the chromogen.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Scoring: Cyclin D1 expression is typically scored based on the percentage of positively stained tumor cell nuclei. A common cutoff for high expression is >10% or >20% positive nuclei.
Ki-67 Immunohistochemistry Protocol
-
Deparaffinization and Rehydration: Similar to the Cyclin D1 protocol.
-
Antigen Retrieval: Citrate buffer (pH 6.0) is commonly used for heat-induced epitope retrieval.
-
Peroxidase Block: A 10-minute incubation in 3% hydrogen peroxide is performed.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67 (e.g., clone MIB-1) at a dilution of 1:100 to 1:200 for 30-60 minutes at room temperature.
-
Detection System: A polymer-based detection system with DAB is utilized.
-
Counterstaining: Hematoxylin is used to counterstain the nuclei.
-
Scoring: The Ki-67 labeling index is determined by counting the percentage of positively stained tumor cell nuclei in areas of highest proliferation ("hot spots"). Cutoff values can vary by cancer type but are often categorized as low (<10-15%), intermediate, and high (>20-30%).
Signaling Pathways and Logical Relationships
Cyclin D1 Signaling Pathway
Cyclin D1 is a key regulator of the cell cycle, and its expression is induced by various mitogenic signaling pathways. Understanding its upstream regulation and downstream effects provides context for its role as a prognostic marker.
Caption: Mitogenic signaling induces Cyclin D1 expression, leading to cell cycle progression.
Experimental Workflow for Marker Comparison
The process of comparing prognostic markers involves several key steps, from patient cohort selection to statistical analysis.
Caption: Workflow for comparing the prognostic utility of Cyclin D1 and Ki-67.
Discussion and Conclusion
Both Cyclin D1 and Ki-67 are valuable prognostic markers that reflect the proliferative activity of a tumor. Ki-67, as a direct marker of cell proliferation, is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis). In contrast, Cyclin D1 is a regulatory protein that is crucial for the G1 to S phase transition. Its expression is more transient and can be influenced by a wider range of signaling pathways, potentially offering a more nuanced view of the cell's commitment to division.
The data presented suggests that in many cancer types, Ki-67 holds a slight edge as a more robust predictor of prognosis, particularly in terms of disease-free and overall survival. This is likely due to its direct and comprehensive representation of the entire proliferative cell population. However, Cyclin D1's role as a key downstream effector of oncogenic signaling pathways makes it an attractive therapeutic target. High Cyclin D1 expression can be indicative of dysregulated growth factor signaling and may predict response to targeted therapies such as CDK4/6 inhibitors.
Comparative Analysis of Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity Across Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic activity of Carotenoid Cleavage Dioxygenase 1 (CCD1) from various plant species. This compound is a key enzyme in the biosynthesis of apocarotenoids, a diverse group of signaling molecules and volatile compounds that play crucial roles in plant development, stress responses, and the production of flavors and fragrances. Understanding the differences in this compound activity and substrate specificity across species is vital for applications in agriculture, biotechnology, and the development of novel therapeutic agents.
Quantitative Analysis of this compound Enzyme Kinetics
The following table summarizes the kinetic parameters of this compound from different plant species, offering a quantitative comparison of their enzymatic efficiency.
| Plant Species | Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹·s⁻¹) | Reference |
| Morus notabilis (Mulberry) | Mnthis compound | β-apo-8'-carotenal | 0.83 | 72.5 | - | - | [1] |
| Olea europaea (Olive) | Oethis compound | β-apo-8'-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [2] |
| Ipomoea nil (Morning Glory) | Inthis compound | β-apo-8'-carotenal | 0.69 | 1.22 | 1.82 | 2.64 | [2] |
Note: A direct comparison of the efficacy of secreted this compound from four different plant species in Saccharomyces cerevisiae demonstrated that the enzyme from Petunia hybrida had the highest efficacy in cleaving β-carotene to produce β-ionone, closely followed by the enzyme from Vitis vinifera. The this compound from Rosa damascena and Crocus sativus showed slightly lower effectiveness in this system.
Substrate Specificity
This compound enzymes exhibit broad substrate specificity, cleaving a variety of carotenoids and apocarotenoids.[3] The primary cleavage site is typically at the 9,10 and 9',10' double bonds.[4] However, cleavage at the 5,6 (5',6') position has also been reported for some this compound enzymes.
-
Morus notabilis (Mnthis compound): In vitro assays have shown that Mnthis compound can cleave β-carotene, zeaxanthin, lutein, astaxanthin, and lycopene to produce β-ionone, 3-hydroxy-4-oxo-β-ionone, 3-hydroxy-β-ionone, and 3-hydroxy-α-ionone.[1]
-
Olea europaea (Oethis compound): This enzyme has been shown to cleave β-carotene and zeaxanthin.[2]
-
Ipomoea nil (Inthis compound): In contrast to Oethis compound, Inthis compound cleaves β-carotene but does not exhibit detectable activity with zeaxanthin.[2]
-
Cerasus humilis (Chthis compound): Functional analysis revealed that Chthis compound can oxidize lycopene at the 5, 6 and 5', 6' positions to produce 6-methyl-5-heptene-2-one and cleave β-carotene at the 9, 10 and 9', 10' positions to generate β-ionone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Heterologous Expression and Purification of this compound
This protocol describes the expression of this compound in Escherichia coli and subsequent purification, a common method for obtaining sufficient quantities of the enzyme for in vitro characterization.[2]
-
Gene Synthesis and Cloning: The coding sequence of the this compound gene is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into an expression vector, such as pGEX-2T, which allows for the expression of the protein with a fusion tag (e.g., GST) for purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3), using the heat shock method.
-
Protein Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
The culture is then incubated at a lower temperature, typically 28°C, for an extended period (e.g., 21 hours) to enhance the yield of soluble protein.
-
-
Purification:
-
The bacterial cells are harvested by centrifugation and resuspended in a suitable lysis buffer.
-
The cells are lysed by sonication or other appropriate methods.
-
The cell lysate is centrifuged to pellet the cell debris.
-
The supernatant containing the soluble this compound protein is then purified using affinity chromatography (e.g., GST-affinity resin if a GST tag was used).
-
The purified protein is dialyzed against a storage buffer and its concentration is determined.
-
In Vitro this compound Enzyme Assay
This protocol outlines the procedure for measuring the enzymatic activity of purified this compound in vitro.[1][2]
-
Reaction Mixture Preparation:
-
A standard reaction mixture is prepared in a total volume of 1 mL.
-
The mixture contains 100 mM phosphate buffer (pH 7.0), the carotenoid or apocarotenoid substrate (e.g., 40 µM β-apo-8'-carotenal), and a specific amount of the purified this compound enzyme (e.g., 200 µL of pure enzyme).[2]
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).[2]
-
Reaction Termination: The enzymatic reaction is stopped by adding a solvent such as ethanol or chloroform.[1]
-
Product Extraction: The reaction products are extracted using an organic solvent (e.g., chloroform).[1]
-
Analysis: The extracted products are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the apocarotenoid products.
Apocarotenoid Product Analysis by GC-MS
This protocol provides a general outline for the analysis of volatile apocarotenoid products using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Instrumentation: A GC-MS system, such as a Trace ISQ-LT GC/MS (Thermo Fisher), equipped with a suitable capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) is used.[1]
-
Sample Injection: The extracted and concentrated sample containing the apocarotenoid products is injected into the GC.
-
Gas Chromatography:
-
The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
A temperature program is used to achieve optimal separation. For example, an initial temperature of 40°C is held for 2 minutes, then increased at a rate of 5°C/min to 150°C and held for 2 minutes, and finally increased at 15°C/min to 320°C and held for 1 minute.[3]
-
-
Mass Spectrometry:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
-
The mass spectrum of each compound serves as a molecular fingerprint, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
Visualizations
Experimental Workflow for this compound Activity Analysis
Caption: General experimental workflow for the analysis of this compound activity.
β-Cyclocitral Mediated Stress Signaling Pathway
Caption: Simplified signaling pathway initiated by the this compound product β-cyclocitral.
References
cDC1 vs. cDC2: A Comparative Guide to Priming CD8+ T Cell Responses
For researchers, scientists, and drug development professionals, understanding the nuances of CD8+ T cell priming by different dendritic cell (DC) subsets is critical for the rational design of immunotherapies and vaccines. This guide provides an objective comparison of the two main conventional DC (cDC) subsets, cDC1 and cDC2, in their ability to initiate cytotoxic T lymphocyte (CTL) responses, supported by experimental data and detailed protocols.
Conventional type 1 dendritic cells (cDC1s) are widely recognized as the master regulators of CD8+ T cell immunity, primarily due to their exceptional ability to perform cross-presentation. This process allows them to present exogenous antigens on MHC class I molecules to naive CD8+ T cells, a crucial step in generating anti-tumor and anti-viral CTLs. In contrast, conventional type 2 dendritic cells (cDC2s) have traditionally been viewed as specialists in priming CD4+ T helper cells through MHC class II antigen presentation. However, emerging evidence reveals a more complex and context-dependent role for cDC2s in also contributing to the priming of CD8+ T cell responses. This guide will delve into the distinct and overlapping functions of these two DC subsets in orchestrating CD8+ T cell immunity.
Comparative Analysis of cDC1 and cDC2 in CD8+ T Cell Priming
The functional specialization of cDC1 and cDC2 in priming CD8+ T cells is rooted in their distinct molecular machinery for antigen processing and presentation, as well as their unique cytokine profiles.
Antigen Presentation and Cross-Presentation Efficiency
cDC1s are uniquely equipped for cross-presentation, a process that is often inefficient in other antigen-presenting cells. This superior capability is linked to a specialized endocytic pathway that facilitates the transport of exogenous antigens from endosomes into the cytosol for processing by the proteasome and subsequent loading onto MHC class I molecules.
While cDC1s are the primary cross-presenting subset, studies have shown that cDC2s can also cross-present antigens and prime CD8+ T cells, particularly in the absence of cDC1s. For instance, in Batf3-deficient mice, which lack cDC1s, cDC2s can mediate the priming of CD8+ T cells, albeit with potentially different kinetics and outcomes.[1][2][3]
| Feature | cDC1 | cDC2 | Reference |
| Primary Role in T Cell Priming | CD8+ T cells | CD4+ T cells | [4] |
| Cross-Presentation of Exogenous Antigens | High efficiency | Lower efficiency, but capable | [1][2][3] |
| Antigen-Presenting Cells in Draining Lymph Node (in vivo model) | ~4,000 cells/mouse | ~100 cells/mouse | [1] |
| Sufficiency for CD8+ T cell Priming | Necessary and sufficient for robust responses | Sufficient in the absence of cDC1s | [1][2][3] |
Cytokine Production
The cytokine milieu during T cell priming is a critical determinant of the quality of the ensuing immune response. cDC1s are potent producers of IL-12, a key cytokine for the differentiation of naive CD8+ T cells into effector CTLs and for promoting Th1-polarized immune responses. The production of IL-12 by cDC1s is often dependent on signals from other immune cells, such as CD4+ T helper cells.
cDC2s, on the other hand, are more versatile in their cytokine production, which can include IL-12, but also other cytokines that can influence the nature of the T cell response. The context of activation, such as the specific pathogen-associated molecular patterns (PAMPs) encountered, can significantly shape the cytokine profile of cDC2s.
| Cytokine | cDC1 | cDC2 | Reference |
| IL-12p70 | High production, crucial for Th1 polarization | Capable of production, often at lower levels than cDC1 | [5] |
| IFN-γ | Can produce upon certain stimuli | Can produce upon certain stimuli | [5] |
| TNF-α | Produced upon activation | Produced upon activation | [5] |
Signaling Pathways and Logical Relationships
The distinct functions of cDC1 and cDC2 in CD8+ T cell priming are governed by specific signaling pathways and cellular interactions.
Caption: cDC1-mediated priming of CD8+ T cells.
Caption: cDC2-mediated priming of CD8+ T cells.
Experimental Protocols
Reproducible and well-controlled experiments are the cornerstone of immunological research. Below are detailed methodologies for key experiments used to assess the priming of CD8+ T cells by cDC subsets.
In Vivo CD8+ T Cell Priming Assay (Viral Infection Model)
This protocol describes a method for assessing the in vivo priming of CD8+ T cells following a viral infection, a physiologically relevant context for studying DC function.
Materials:
-
8-12 week old C57BL/6 mice
-
Influenza A virus (e.g., PR8 strain)
-
Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 1% L-glutamine, and 50 µM 2-mercaptoethanol)
-
Phosphate-buffered saline (PBS)
-
Reagents for euthanasia and tissue harvesting
-
Flow cytometry antibodies (see protocol below)
Procedure:
-
Infection: Anesthetize mice and intranasally infect with a sublethal dose of influenza A virus (e.g., 50 PFU of PR8) in 30 µL of PBS.
-
Tissue Harvesting: At desired time points post-infection (e.g., day 8-10 for peak primary response), euthanize mice and harvest spleens and mediastinal lymph nodes.
-
Single-Cell Suspension: Prepare single-cell suspensions from the harvested tissues by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells from the spleen suspension using an ACK lysis buffer.
-
Cell Counting: Count viable cells using a hemocytometer and trypan blue exclusion.
-
Flow Cytometry Staining: Proceed with staining for flow cytometry analysis as described in the "Flow Cytometry Analysis of CD8+ T Cell Activation" protocol.
Caption: In vivo CD8+ T cell priming workflow.
In Vitro Cross-Presentation Assay
This assay directly measures the ability of isolated DC subsets to cross-present exogenous antigen to CD8+ T cells.
Materials:
-
Isolated splenic cDC1 and cDC2 subsets (e.g., via fluorescence-activated cell sorting)
-
Naive CD8+ T cells from OT-I transgenic mice (specific for OVA257-264 peptide)
-
Soluble ovalbumin (OVA) protein
-
CFSE (Carboxyfluorescein succinimidyl ester) for T cell proliferation tracking
-
Complete RPMI medium
-
96-well U-bottom plates
Procedure:
-
DC Preparation: Plate isolated cDC1s and cDC2s in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Antigen Loading: Add soluble OVA protein to the DC cultures at various concentrations (e.g., 1-100 µg/mL) and incubate for 4-6 hours.
-
T Cell Labeling: Label naive OT-I CD8+ T cells with CFSE according to the manufacturer's protocol.
-
Co-culture: Add 1 x 10^5 CFSE-labeled OT-I T cells to each well containing the antigen-pulsed DCs.
-
Incubation: Co-culture the cells for 3 days at 37°C and 5% CO2.
-
Analysis: Harvest the cells and analyze CFSE dilution in the CD8+ T cell population by flow cytometry as a measure of proliferation.
Flow Cytometry Analysis of CD8+ T Cell Activation
This protocol provides a framework for the phenotypic analysis of activated CD8+ T cells by flow cytometry.
Reagents:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Antibodies against surface markers (e.g., CD8, CD44, CD62L, CD69, CD25)
-
Intracellular staining buffer kit
-
Antibodies for intracellular markers (e.g., IFN-γ, TNF-α, Granzyme B)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining
Staining Panel Example:
| Target | Fluorochrome |
|---|---|
| Viability Dye | e.g., Zombie Aqua |
| CD8 | e.g., APC-eFluor 780 |
| CD44 | e.g., PE-Cy7 |
| CD62L | e.g., FITC |
| CD69 | e.g., PerCP-Cy5.5 |
| IFN-γ | e.g., PE |
| Granzyme B | e.g., Alexa Fluor 647 |
Procedure:
-
Surface Staining: Resuspend up to 1 x 10^6 cells in FACS buffer. Stain with the viability dye according to the manufacturer's instructions. Add the cocktail of surface antibodies and incubate for 20-30 minutes on ice, protected from light. Wash the cells with FACS buffer.
-
Intracellular Staining (Optional): For intracellular cytokine analysis, restimulate the cells for 4-6 hours with a relevant peptide or PMA/Ionomycin in the presence of a protein transport inhibitor. After surface staining, fix and permeabilize the cells using an intracellular staining buffer kit. Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature. Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on live, single CD8+ T cells to assess the expression of activation and effector markers.
Conclusion
References
- 1. Lung cDC1 and cDC2 dendritic cells priming naive CD8+ T cells in situ prior to migration to draining lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lung cDC1 and cDC2 dendritic cells priming naive CD8+ T cells in situ prior to migration to draining lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cDC1s take on double duty, priming both CD8+ and CD4+ T cells [acir.org]
- 5. Differential Activation of Splenic cDC1 and cDC2 Cell Subsets following Poxvirus Infection of BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Verdict on Arabidopsis thaliana's CCD1: A Potent Cleaver of All-Trans-Beta-Carotene
Newswise — Researchers in the fields of plant biology, biotechnology, and drug development can now definitively confirm that Carotenoid Cleavage Dioxygenase 1 (CCD1) from the model plant Arabidopsis thaliana actively cleaves all-trans-beta-carotene. This enzymatic action results in the production of β-ionone, a volatile apocarotenoid with significant roles in plant signaling and as a valuable fragrance and flavor compound. This guide provides a comparative analysis of A. thaliana this compound with other carotenoid cleavage enzymes, supported by experimental data and detailed protocols to aid in further research.
Carotenoid cleavage dioxygenases (CCDs) are a class of non-heme iron-containing enzymes responsible for the oxidative cleavage of carotenoids, leading to the formation of various apocarotenoids. In Arabidopsis thaliana, this compound is a cytosolic enzyme known for its relatively broad substrate specificity.[1] Experimental evidence demonstrates its capability to cleave a variety of carotenoids and apocarotenoids at the 9,10 and 9',10' double bonds.[1][2] The cleavage of all-trans-beta-carotene by A. thaliana this compound yields β-ionone and a C17-dialdehyde.[3]
Comparative Analysis of this compound Enzymes
While A. thaliana this compound is a key enzyme in this pathway, several other plant CCD1s have been identified and characterized, offering alternatives for various biotechnological applications. These enzymes, from species such as Petunia hybrida, Vitis vinifera (grape), and Morus notabilis (mulberry), also cleave β-carotene to produce β-ionone.[4][5][6] Comparative studies have shown that the efficacy of β-carotene cleavage can vary among this compound enzymes from different plant origins. For instance, this compound from Petunia hybrida has demonstrated high selectivity and efficacy in converting β-carotene to β-ionone.[4][5]
| Enzyme | Organism | Substrate(s) | Cleavage Site(s) | Key Products | Cellular Localization |
| Atthis compound | Arabidopsis thaliana | all-trans-beta-carotene, various carotenoids and apocarotenoids | 9,10 (9',10') | β-ionone, C17-dialdehyde | Cytosol[1] |
| Phthis compound | Petunia x hybrida | β-carotene | 9,10 (9',10') | β-ionone | Cytosol |
| Vvthis compound | Vitis vinifera | β-carotene | 9,10 (9',10') | β-ionone | Cytosol[4] |
| Mnthis compound | Morus notabilis | β-carotene, zeaxanthin, lutein, lycopene | 9,10 (9',10') | β-ionone, pseudoionone | Not specified |
| AtCCD4 | Arabidopsis thaliana | β-carotene | 9,10 (9',10') | β-ionone, geranyl acetone | Plastids |
| AtCCD7 | Arabidopsis thaliana | 9-cis-β-carotene | 9,10 | 9-cis-β-apo-10'-carotenal, β-ionone | Plastids |
| AtCCD8 | Arabidopsis thaliana | 9-cis-β-apo-10'-carotenal | Not specified | Carlactone | Plastids |
Experimental Protocols
In Vitro Cleavage Assay of this compound
This protocol outlines a general method for assessing the cleavage activity of this compound enzymes on all-trans-beta-carotene in vitro.
1. Enzyme Expression and Purification:
-
The coding sequence of the desired this compound gene (e.g., Atthis compound) is cloned into an expression vector (e.g., pGEX or pET series) with a suitable tag (e.g., GST or His).
-
The recombinant protein is expressed in Escherichia coli (e.g., BL21(DE3) strain) by induction with IPTG.
-
The bacterial cells are harvested, lysed, and the recombinant this compound protein is purified using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin).
2. In Vitro Reaction:
-
The reaction mixture should contain:
-
Purified this compound enzyme
-
all-trans-beta-carotene (substrate) dissolved in an appropriate solvent (e.g., acetone)
-
A detergent (e.g., Tween 20) to aid in substrate solubility in the aqueous buffer
-
Ferrous sulfate (FeSO₄) as a cofactor
-
Catalase to remove excess hydrogen peroxide
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 25-30°C) for a specific duration (e.g., 1-2 hours).
-
A control reaction without the enzyme should be run in parallel.
3. Product Extraction and Analysis:
-
The reaction is stopped, and the products are extracted using an organic solvent (e.g., hexane or a mixture of chloroform and methanol).
-
The organic phase is collected, dried, and redissolved in a suitable solvent for analysis.
-
The cleavage products, such as β-ionone, are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Cleavage Pathway and Experimental Workflow
To better understand the enzymatic process and the experimental approach, the following diagrams have been generated.
Caption: Cleavage of all-trans-beta-carotene by Atthis compound.
Caption: General workflow for in vitro this compound activity assay.
Caption: Comparison of CCD enzymes based on location and product.
References
- 1. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Carotenase Atthis compound from Arabidopsis thaliana Is a Dioxygenase* | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
Unveiling the Aroma Architects: A Comparative Guide to Volatile Profiles of Wild-Type vs. CCD1-Knockout Tomatoes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the volatile chemical profiles between wild-type tomatoes and those with a knockout of the Carotenoid Cleavage Dioxygenase 1 (CCD1) gene. This comparison is supported by experimental data and detailed methodologies to facilitate understanding and further research into tomato aroma and flavor.
The aroma of ripe tomatoes is a complex blend of volatile organic compounds, including a significant class of C13 apocarotenoids. These compounds, such as β-ionone and geranylacetone, are formed from the enzymatic cleavage of carotenoids. The enzyme Carotenoid Cleavage Dioxygenase 1 (this compound) is a key player in this process. By knocking out the this compound gene, researchers have been able to elucidate its precise role in the generation of these important aroma compounds. This guide summarizes the key differences in the volatile profiles between wild-type and this compound-knockout tomatoes, providing valuable insights for flavor and fragrance research.
Quantitative Comparison of Volatile Compounds
The following table summarizes the quantitative differences in key apocarotenoid volatiles between wild-type and this compound-knockout tomatoes. The data is based on studies of ripe tomato fruit, where volatile compounds were collected and analyzed by gas chromatography-mass spectrometry (GC-MS).
| Volatile Compound | Chemical Class | Wild-Type (ng g⁻¹ h⁻¹) | This compound-Knockout (ng g⁻¹ h⁻¹) | Fold Change (WT/KO) |
| β-Ionone | Apocarotenoid | 1.5 ± 0.2 | Not Detected | - |
| Geranylacetone | Apocarotenoid | 12.3 ± 1.5 | 0.8 ± 0.1 | 15.4 |
| Pseudoionone | Apocarotenoid | 0.9 ± 0.1 | Not Detected | - |
| 6-methyl-5-hepten-2-one | Apocarotenoid | 25.7 ± 3.1 | 10.2 ± 1.2 | 2.5 |
| Linalool | Terpenoid | 3.4 ± 0.4 | 3.1 ± 0.3 | 1.1 |
| Hexanal | Lipid Derivative | 45.2 ± 5.4 | 48.1 ± 5.8 | 0.9 |
| (Z)-3-Hexenal | Lipid Derivative | 102.3 ± 12.3 | 110.5 ± 13.3 | 0.9 |
Data presented as mean ± standard error. Data is illustrative and compiled from findings in relevant literature.
Experimental Protocols
The following is a detailed methodology for the collection and analysis of volatile compounds from tomato fruit, based on common practices in the field.
Plant Material and Growth Conditions
-
Plant Lines: Wild-type (e.g., Solanum lycopersicum cv. M82) and this compound-knockout tomato lines are used.
-
Growth: Plants are grown under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16 h photoperiod) to ensure uniform development.
-
Fruit Harvesting: Fruits are harvested at the red ripe stage, determined by color and days post-anthesis.
Volatile Collection
-
Method: Dynamic headspace collection is employed.
-
Procedure:
-
Whole, ripe tomatoes are placed in a glass chamber.
-
Purified air is passed through the chamber at a constant flow rate (e.g., 100 mL min⁻¹).
-
The exiting air, carrying the emitted volatiles, is passed through an adsorbent trap (e.g., Super-Q).
-
Volatiles are collected for a defined period (e.g., 1-4 hours).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Sample Introduction: Volatiles are thermally desorbed from the trap into the GC injection port.
-
GC Separation:
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient is applied to separate the compounds (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 5°C min⁻¹).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron impact (EI) ionization at 70 eV is used.
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).
-
Quantification: The abundance of each compound is quantified by comparing its peak area to the peak area of an internal standard of a known concentration.
-
Visualizing the Impact of this compound Knockout
The following diagrams illustrate the experimental workflow for comparing volatile profiles and the biochemical pathway in which this compound functions.
Figure 1: Experimental workflow for comparing volatile profiles.
Figure 2: Role of this compound in the carotenoid cleavage pathway.
Safety Operating Guide
Proper Disposal of Cyclin D1 (CcD1): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of CcD1
Cyclin D1 (this compound) is a key protein in cell cycle regulation, and its dysregulation is implicated in various cancers. As a result, laboratories working with this compound, whether in purified form or within genetically modified organisms, must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound and associated materials.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Standard PPE Requirements:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as protein solutions, cell culture media, and supernatants, requires inactivation before disposal.
Experimental Protocol for Inactivation:
-
Chemical Inactivation:
-
Add bleach to the liquid waste to achieve a final concentration of 10%[1].
-
Ensure thorough mixing of the solution.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation of the protein.
-
-
Autoclaving:
-
Alternatively, liquid waste can be autoclaved at 121°C for at least 30 minutes.
-
Crucially, do not add bleach to waste that will be autoclaved, as this can release hazardous chlorine gas [1].
-
Following inactivation, the decontaminated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Disposal of Solid this compound Waste
Solid waste contaminated with this compound includes items such as pipette tips, centrifuge tubes, flasks, and gels.
Procedure for Solid Waste Disposal:
-
Segregation: All solid waste that has come into contact with this compound should be segregated from regular laboratory trash.
-
Biohazard Bags: Place all contaminated solid waste into designated biohazard bags. These bags are typically red or orange and marked with the universal biohazard symbol.
-
Storage: Store the sealed biohazard bags in a designated and labeled biohazardous waste container.
-
Final Disposal: The collected biohazardous waste must be treated, typically by autoclaving or incineration, by a licensed biomedical waste disposal company. Follow your institution's specific procedures for the collection and removal of this waste.
Disposal of Sharps Contaminated with this compound
Needles, syringes, and other sharp objects contaminated with this compound must be handled with extreme care to prevent punctures and exposure.
Procedure for Sharps Disposal:
-
Immediate Disposal: Immediately following use, dispose of all sharps into a designated, puncture-resistant sharps container.
-
Container Sealing: Once the sharps container is three-quarters full, it should be securely sealed.
-
Final Disposal: The sealed sharps container is then placed into the biohazardous waste stream for final disposal by a specialized waste management service.
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and decontaminate the area.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Containment: Cover the spill with absorbent material.
-
Decontamination: Gently pour a 10% bleach solution over the absorbent material, working from the outside of the spill inwards.
-
Wait Time: Allow the bleach to remain in contact with the spill for at least 30 minutes.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris and place it into a biohazard bag.
-
Final Cleaning: Wipe the spill area again with a 10% bleach solution, followed by a final rinse with water.
Quantitative Data Summary
| Parameter | Value | Source |
| Bleach Concentration for Inactivation | 10% final concentration | [1] |
| Minimum Inactivation Time | 30 minutes | |
| Autoclave Temperature | 121°C | |
| Minimum Autoclave Time | 30 minutes | |
| Sharps Container Fill Level | No more than 3/4 full | [1] |
This compound Disposal Workflow
References
Essential Safety and Handling Protocols for Cyclin D1 (CcD1)
This guide provides immediate and essential safety and logistical information for handling Cyclin D1 (CcD1) in a laboratory setting. The following procedures are based on standard practices for handling non-hazardous biological reagents. Researchers should always consult the manufacturer-specific Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE)
When handling Cyclin D1, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, powder-free | Prevents direct skin contact with the reagent. |
| Lab Coat | Standard | Protects clothing and skin from potential splashes. |
| Eye Protection | Safety glasses or goggles | Shields eyes from accidental splashes or aerosols. |
Operational Plan: Handling and Storage
Follow these procedural steps for the safe handling and storage of Cyclin D1.
Receiving and Inspection:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Confirm that the product name and catalog number match the order.
-
Verify the storage conditions on the product datasheet (e.g., -20°C or -80°C).
Preparation and Use:
-
Work in a designated clean area, such as a laminar flow hood or a clean workbench, to prevent contamination of the reagent and the experiment.
-
Allow the vial to equilibrate to the recommended temperature before opening to avoid condensation.
-
Use sterile pipette tips and tubes to aliquot the protein, minimizing freeze-thaw cycles.
-
Clearly label all aliquots with the protein name, concentration, and date.
Storage:
-
Store the main stock and aliquots at the temperature specified on the manufacturer's datasheet.
-
Avoid repeated freeze-thaw cycles as this can degrade the protein.
Disposal Plan
Dispose of Cyclin D1 and associated contaminated materials in accordance with institutional and local regulations for biological waste.
Waste Segregation:
-
Liquid Waste: Collect unused or waste solutions containing Cyclin D1 in a designated waste container.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, tubes, and gloves in a biohazard waste bag.
Decontamination:
-
Decontaminate work surfaces with a suitable disinfectant (e.g., 70% ethanol or a 10% bleach solution) after handling the protein.
Experimental Workflow for Handling Cyclin D1
The following diagram illustrates a standard workflow for handling a protein reagent like Cyclin D1 in a laboratory setting.
Caption: General laboratory workflow for handling protein reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
